Berofor
Description
BenchChem offers high-quality Berofor suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Berofor including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
135669-44-2 |
|---|---|
Molecular Formula |
C17H18O10 |
Synonyms |
Berofor |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of Action of Berofor (Interferon Alfa-2c): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Berofor, a therapeutic agent whose license was withdrawn on May 5, 1993, contained the active substance Interferon alfa-2c (IFNα-2c). Interferons are a family of cytokines with potent antiviral, antiproliferative, and immunomodulatory properties. This technical guide provides a detailed examination of the molecular mechanisms through which Interferon alfa-2c exerts its biological effects, focusing on the core signaling pathways, quantitative data from relevant studies, and detailed experimental protocols for key assays. While "Berofor" itself is no longer in clinical use, the mechanism of its active ingredient, Interferon alfa-2c, remains a subject of significant scientific interest, particularly in the fields of immunology, oncology, and virology.
Core Mechanism of Action: The JAK-STAT Signaling Pathway
The primary mechanism of action of Interferon alfa-2c is mediated through the Janus kinase and signal transducer and activator of transcription (JAK-STAT) pathway. This signaling cascade translates an extracellular signal—the binding of IFNα-2c to its receptor—into a nuclear response, leading to the transcription of a host of interferon-stimulated genes (ISGs) that orchestrate the cellular response.
Upon administration, Interferon alfa-2c binds to the Type I interferon receptor (IFNAR), which is a heterodimeric receptor consisting of the IFNAR1 and IFNAR2 subunits. This binding event triggers a conformational change in the receptor, leading to the activation of two receptor-associated Janus kinases, JAK1 and Tyrosine kinase 2 (Tyk2).
The activated JAKs then phosphorylate specific tyrosine residues on the intracellular domains of the IFNAR subunits. These phosphorylated sites serve as docking stations for the recruitment of Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT1 and STAT2. Once recruited to the receptor complex, STAT1 and STAT2 are themselves phosphorylated by the activated JAKs.
Phosphorylation of STAT1 and STAT2 induces their heterodimerization and subsequent dissociation from the receptor. This STAT1-STAT2 heterodimer then translocates to the nucleus, where it associates with Interferon Regulatory Factor 9 (IRF9) to form a trimeric complex known as Interferon-Stimulated Gene Factor 3 (ISGF3).
The ISGF3 complex is the primary transcription factor that recognizes and binds to specific DNA sequences known as Interferon-Stimulated Response Elements (ISREs) located in the promoter regions of ISGs. The binding of ISGF3 to ISREs initiates the transcription of hundreds of genes that encode proteins with antiviral, antiproliferative, and immunomodulatory functions.
Alternative Signaling Pathways
While the JAK-STAT pathway is the principal mediator of the effects of Interferon alfa-2c, evidence suggests the involvement of alternative signaling cascades, most notably the Mitogen-Activated Protein Kinase (MAPK) pathway. The activation of the MAPK pathway can contribute to the antiproliferative and pro-apoptotic effects of Type I interferons. The MAPK family includes extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs. The activation of these kinases by IFNα can lead to the regulation of a distinct set of genes and cellular responses that complement the effects of the JAK-STAT pathway.
Quantitative Data
The biological effects of Interferon alfa-2c are dose-dependent and can be quantified through various in vitro assays. Due to the limited availability of data specifically for Interferon alfa-2c, the following tables include representative data for the closely related Interferon alfa-2b, which shares a high degree of structural and functional similarity.
Table 1: Antiproliferative Activity of Interferon Alfa-2b in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (IU/mL) |
| Cal27 | Squamous Carcinoma | 8 x 10⁴ |
| PC-3 | Prostate Carcinoma | >1000 |
| DU-145 | Prostate Carcinoma | >1000 |
IC50 (half maximal inhibitory concentration) values represent the concentration of IFNα-2b required to inhibit cell proliferation by 50%. Data is representative and can vary based on experimental conditions.
Table 2: Antiviral Activity of Interferon Alfa
| Virus | Cell Line | EC50 (IU/mL) |
| Hepatitis C Virus (HCV) Replicon | Huh7 | ~1-10 |
| Encephalomyocarditis Virus (EMCV) | A549 | ~5-20 |
EC50 (half maximal effective concentration) values represent the concentration of IFNα required to inhibit viral replication by 50%.
Table 3: Representative Interferon-Stimulated Genes (ISGs) Upregulated by Type I Interferon
| Gene | Function | Representative Fold Change |
| MX1 | Antiviral GTPase | >10 |
| OAS1 | 2'-5' Oligoadenylate Synthetase 1 (antiviral) | >10 |
| ISG15 | Ubiquitin-like modifier (antiviral, immunomodulatory) | >10 |
| IFIT1 | Interferon-induced protein with tetratricopeptide repeats 1 | >10 |
| STAT1 | Signal transducer and activator of transcription 1 | 2-5 |
| IRF7 | Interferon regulatory factor 7 | 2-5 |
Fold change values are representative and can vary significantly depending on the cell type, IFN dose, and duration of treatment.
Experimental Protocols
The following are detailed methodologies for key experiments used to elucidate the mechanism of action of Interferon alfa-2c.
Western Blot Analysis for STAT1 Phosphorylation
This protocol is used to detect the phosphorylation of STAT1, a key event in the JAK-STAT signaling pathway.
1. Cell Culture and Treatment:
-
Culture cells (e.g., HeLa, A549) in appropriate media to 70-80% confluency.
-
Starve cells in serum-free media for 4-6 hours prior to treatment.
-
Treat cells with Interferon alfa-2c at desired concentrations (e.g., 100-1000 IU/mL) for various time points (e.g., 0, 15, 30, 60 minutes).
2. Cell Lysis:
-
Wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
4. SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% bovine serum albumin (BSA) or non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated STAT1 (p-STAT1) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Strip the membrane and re-probe with an antibody for total STAT1 as a loading control.
Electrophoretic Mobility Shift Assay (EMSA) for ISGF3-ISRE Binding
EMSA is used to detect the binding of the ISGF3 transcription factor complex to its target DNA sequence, the ISRE.
1. Probe Preparation:
-
Synthesize complementary single-stranded oligonucleotides corresponding to the ISRE consensus sequence.
-
Label one oligonucleotide at the 5' end with a radioactive (e.g., ³²P) or non-radioactive (e.g., biotin) tag.
-
Anneal the labeled and unlabeled oligonucleotides to create a double-stranded DNA probe.
2. Nuclear Extract Preparation:
-
Treat cells with Interferon alfa-2c as described for Western blotting.
-
Harvest cells and prepare nuclear extracts using a nuclear extraction kit or a standard protocol.
-
Determine the protein concentration of the nuclear extracts.
3. Binding Reaction:
-
In a microcentrifuge tube, combine the nuclear extract, the labeled ISRE probe, and a binding buffer containing a non-specific DNA competitor (e.g., poly(dI-dC)) to reduce non-specific binding.
-
For competition assays, add an excess of unlabeled ("cold") ISRE probe to the reaction to demonstrate binding specificity.
-
For supershift assays, add an antibody specific to a component of the ISGF3 complex (e.g., anti-STAT1) to the reaction to further shift the protein-DNA complex.
-
Incubate the reaction at room temperature for 20-30 minutes.
4. Electrophoresis and Detection:
-
Load the samples onto a non-denaturing polyacrylamide gel.
-
Run the gel at a constant voltage in a cold room or with a cooling system.
-
For radioactive probes, dry the gel and expose it to X-ray film or a phosphorimager screen.
-
For non-radioactive probes, transfer the DNA to a nylon membrane and detect the signal using a streptavidin-HRP conjugate and a chemiluminescent substrate.
Luciferase Reporter Assay for ISG Promoter Activity
This assay quantifies the transcriptional activity of ISG promoters in response to Interferon alfa-2c treatment.
1. Plasmid Constructs:
-
Use a reporter plasmid containing the firefly luciferase gene under the control of a promoter with multiple ISREs.
-
Use a control plasmid expressing Renilla luciferase under a constitutive promoter for normalization of transfection efficiency.
2. Cell Transfection and Treatment:
-
Co-transfect cells with the ISRE-firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.
-
Allow cells to recover for 24 hours.
-
Treat the transfected cells with various concentrations of Interferon alfa-2c for a defined period (e.g., 6-24 hours).
3. Cell Lysis and Luciferase Assay:
-
Wash cells with PBS and lyse them using a passive lysis buffer.
-
Use a dual-luciferase reporter assay system to measure the activities of both firefly and Renilla luciferases in the cell lysate.
-
Measure luminescence using a luminometer.
4. Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to account for variations in transfection efficiency and cell number.
-
Express the results as fold induction of luciferase activity relative to untreated control cells.
Conclusion
The mechanism of action of Berofor's active ingredient, Interferon alfa-2c, is a well-characterized process primarily driven by the JAK-STAT signaling pathway, leading to the transcriptional activation of a multitude of interferon-stimulated genes. These genes collectively mediate the antiviral, antiproliferative, and immunomodulatory effects of this cytokine. The existence of alternative signaling pathways, such as the MAPK pathway, adds another layer of complexity to the cellular response to Interferon alfa-2c. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and professionals in the field of drug development, facilitating a deeper understanding of the molecular pharmacology of Type I interferons. Although Berofor is no longer a clinical option, the study of its mechanism of action continues to provide valuable insights into fundamental cellular processes and the development of novel immunotherapies.
An In-depth Technical Guide to the Berofor (Interferon alfa-2c) Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
Berofor, a recombinant form of human Interferon alfa-2c (IFN-α2c), is a cytokine belonging to the type I interferon family. These proteins are crucial components of the innate immune system, exhibiting a wide range of biological activities including antiviral, antiproliferative, and immunomodulatory effects. The therapeutic efficacy of Berofor is contingent on its ability to modulate cellular functions through a well-defined signaling cascade. This technical guide provides a detailed overview of the core signaling pathway initiated by Berofor, focusing on the molecular interactions, quantitative parameters, and the experimental methodologies used to elucidate this pathway. While specific quantitative data for Interferon alfa-2c is limited in publicly available literature, this guide leverages data from the closely related and well-studied interferon alfa-2a and alfa-2b subtypes to provide a comprehensive and technically robust overview.
Core Signaling Pathway: The JAK-STAT Cascade
The primary mechanism of action for Berofor, like all type I interferons, is the activation of the Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway.[1][2] This cascade rapidly translates the extracellular binding of IFN-α2c to its receptor into changes in gene expression within the nucleus, leading to the establishment of an antiviral or antiproliferative state.
The key steps of the Berofor signaling pathway are as follows:
-
Receptor Binding: Berofor initiates signaling by binding to a heterodimeric cell surface receptor composed of two subunits: the Interferon-α/β Receptor 1 (IFNAR1) and the Interferon-α/β Receptor 2 (IFNAR2).[2] The binding is sequential, with an initial low-affinity interaction with IFNAR2, followed by the recruitment of IFNAR1 to form a stable ternary complex.[3]
-
JAK Kinase Activation: The intracellular domains of IFNAR1 and IFNAR2 are constitutively associated with the tyrosine kinases Tyrosine Kinase 2 (Tyk2) and JAK1, respectively.[2][4] The formation of the ternary ligand-receptor complex brings JAK1 and Tyk2 into close proximity, facilitating their trans-autophosphorylation and subsequent activation.[5][6]
-
STAT Protein Phosphorylation: The activated JAK kinases then phosphorylate specific tyrosine residues on the intracellular tails of the IFNAR1 and IFNAR2 subunits.[7] These phosphorylated sites serve as docking sites for the latent cytoplasmic transcription factors, STAT1 and STAT2, which are recruited via their SH2 domains.[8] Upon recruitment, JAK1 and Tyk2 phosphorylate STAT1 on tyrosine 701 (Y701) and STAT2 on tyrosine 690 (Y690).[8][9]
-
ISGF3 Complex Formation and Nuclear Translocation: Phosphorylated STAT1 and STAT2 dissociate from the receptor and form a heterodimer. This heterodimer then associates with Interferon Regulatory Factor 9 (IRF9), also known as p48, to form a heterotrimeric complex called Interferon-Stimulated Gene Factor 3 (ISGF3).[10] The formation of the ISGF3 complex is a hallmark of type I interferon signaling. ISGF3 then translocates to the nucleus.
-
Gene Transcription: In the nucleus, the ISGF3 complex binds to specific DNA sequences known as Interferon-Stimulated Response Elements (ISREs) located in the promoter regions of hundreds of Interferon-Stimulated Genes (ISGs).[11] This binding initiates the transcription of these genes, leading to the production of proteins that mediate the antiviral, antiproliferative, and immunomodulatory effects of Berofor.
Quantitative Data
Precise quantitative data for the binding kinetics and signaling events of Berofor (Interferon alfa-2c) are not extensively available. However, studies on other interferon alfa subtypes, particularly alfa-2a and alfa-2b, provide valuable insights.
| Parameter | Molecule(s) | Value(s) | Method |
| Binding Affinity (KD) | IFN-α subtypes to IFNAR1 | 0.5 - 5 µM | Surface Plasmon Resonance (SPR) |
| IFN-α subtypes to IFNAR2 | 0.4 - 5 nM | Surface Plasmon Resonance (SPR) | |
| Antiproliferative Activity (IC50) | Recombinant IFN-α-2C on BFU-E | 65 U/ml (Range: 53-116 U/ml) | Microagar Culture System |
| Recombinant IFN-α-2C on CFU-GM | 643 U/ml (Range: 480-897 U/ml) | Microagar Culture System | |
| Recombinant IFN-α-2C on CFU-Meg | 160 U/ml (Range: 68-246 U/ml) | Microagar Culture System | |
| Specific Activity | Interferon alfa-2b, recombinant | ~2.6 x 10^8 IU/mg protein | HPLC Assay |
Note: The binding affinities are presented as a range for various IFN-α subtypes as reported in the literature.[1] The antiproliferative activity data is specific to interferon alfa-2c and demonstrates its dose-dependent effect on hematopoietic precursor cells.[12] The specific activity of interferon alfa-2b is provided as a reference for a closely related molecule.[13][14]
Mandatory Visualizations
Caption: The Berofor (Interferon alfa-2c) canonical signaling pathway.
Caption: A generalized experimental workflow for studying Berofor's signaling.
Experimental Protocols
Detailed methodologies are critical for the accurate investigation of the Berofor signaling pathway. Below are outlines of key experimental protocols.
Protocol 1: Determination of Receptor Binding Affinity using Surface Plasmon Resonance (SPR)
Objective: To quantify the binding kinetics (association rate constant, ka; dissociation rate constant, kd; and equilibrium dissociation constant, KD) of Berofor to the extracellular domains of IFNAR1 and IFNAR2.
Methodology:
-
Immobilization: Covalently immobilize the purified extracellular domain of either IFNAR1 or IFNAR2 onto a sensor chip (e.g., CM5 chip) via amine coupling.
-
Analyte Injection: Inject varying concentrations of Berofor (analyte) over the sensor surface at a constant flow rate.
-
Data Acquisition: Monitor the change in the refractive index at the sensor surface in real-time, which is proportional to the mass of Berofor binding to the immobilized receptor. This generates sensorgrams showing the association and dissociation phases.
-
Data Analysis: Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) to calculate the kinetic parameters (ka, kd) and the affinity (KD = kd/ka).
Protocol 2: Analysis of JAK and STAT Phosphorylation by Western Blotting
Objective: To detect and quantify the phosphorylation of JAK1, Tyk2, STAT1, and STAT2 in response to Berofor treatment.
Methodology:
-
Cell Culture and Treatment: Culture a responsive cell line (e.g., HeLa, Huh7) to ~80% confluency. Treat the cells with various concentrations of Berofor for different time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunodetection: Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) and then incubate with primary antibodies specific for phosphorylated JAK1, Tyk2, STAT1, and STAT2. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Signal Detection: Detect the chemiluminescent signal using an imaging system. Normalize the phosphorylated protein levels to the total protein levels for each target.
Protocol 3: Measurement of ISRE Promoter Activity using a Luciferase Reporter Assay
Objective: To quantify the transcriptional activity of the ISRE promoter in response to Berofor stimulation.
Methodology:
-
Cell Transfection: Co-transfect a suitable cell line (e.g., HEK293T) with a firefly luciferase reporter plasmid under the control of an ISRE promoter and a Renilla luciferase plasmid (for normalization of transfection efficiency).
-
Berofor Stimulation: After 24-48 hours, treat the transfected cells with a range of Berofor concentrations for a defined period (e.g., 6-24 hours).
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Calculate the fold induction of ISRE promoter activity relative to untreated control cells.
Conclusion
The Berofor (Interferon alfa-2c) signaling pathway is a well-conserved cascade that is fundamental to its therapeutic effects. While the core components and their interactions through the JAK-STAT pathway are well-established, a deeper understanding of the specific quantitative parameters for Berofor is an area for future research. The experimental protocols outlined in this guide provide a robust framework for investigating the molecular pharmacology of Berofor and other type I interferons, which is essential for the continued development and optimization of interferon-based therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Structural and dynamic determinants of type I interferon receptor assembly and their functional interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inquiring into the Differential Action of Interferons (IFNs): an IFN-α2 Mutant with Enhanced Affinity to IFNAR1 Is Functionally Similar to IFN-β - PMC [pmc.ncbi.nlm.nih.gov]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. Interferon-alpha-dependent activation of Tyk2 requires phosphorylation of positive regulatory tyrosines by another kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Interferons induce tyrosine phosphorylation of the eIF2α kinase PKR through activation of Jak1 and Tyk2 | EMBO Reports [link.springer.com]
- 7. Activation of JAK kinases and STAT proteins by interleukin-2 and interferon alpha, but not the T cell antigen receptor, in human T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. STAT2 phosphorylation and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Stat1 and Stat2 but Not Stat3 Arbitrate Contradictory Growth Signals Elicited by Alpha/Beta Interferon in T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kinetic Differences in the Induction of Interferon Stimulated Genes by Interferon-α and IL28B are altered by Infection with Hepatitis C Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recombinant interferon-alpha-2C in chronic myelogenous leukaemia: relationship of sensitivity of committed haematopoietic precursor cells in vitro (BFU-E, CFU-GM, CFU-Meg) and clinical response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. accessdata.fda.gov [accessdata.fda.gov]
The Multifaceted Biological Functions of Interferon alfa-2c: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interferon alfa-2c (IFNα-2c) is a pleiotropic cytokine belonging to the type I interferon family, renowned for its potent antiviral, antiproliferative, and immunomodulatory activities. These biological functions underpin its therapeutic application in a range of diseases, including viral infections like chronic hepatitis C, and various malignancies such as hairy cell leukemia and chronic myeloid leukemia.[1][2] This technical guide provides an in-depth exploration of the core biological functions of IFNα-2c, detailing its mechanism of action, key biological effects, and the experimental protocols used to characterize its activity.
Mechanism of Action: The Jak-STAT Signaling Pathway
The biological effects of Interferon alfa-2c are mediated through its interaction with the type I interferon receptor (IFNAR), a heterodimeric receptor composed of IFNAR1 and IFNAR2 subunits.[3] This binding event initiates a phosphorylation cascade known as the Janus kinase-signal transducer and activator of transcription (Jak-STAT) pathway, which is a primary signaling mechanism for a wide array of cytokines.[4][5]
Upon ligand binding, the IFNAR subunits dimerize, bringing the associated Janus kinases, Tyk2 and Jak1, into close proximity.[3][6] This proximity facilitates their trans-phosphorylation and activation. The activated kinases then phosphorylate specific tyrosine residues on the intracellular domains of the IFNAR subunits, creating docking sites for the Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT1 and STAT2.[3][4]
The recruited STAT1 and STAT2 are subsequently phosphorylated by the activated Jak kinases. This phosphorylation event triggers the formation of a STAT1-STAT2 heterodimer, which then dissociates from the receptor.[3] In the cytoplasm, this heterodimer associates with Interferon Regulatory Factor 9 (IRF9), forming a heterotrimeric complex known as Interferon-Stimulated Gene Factor 3 (ISGF3).[3]
The formation of the ISGF3 complex is the culminating step of the cytoplasmic signaling cascade. This complex translocates to the nucleus, where it binds to specific DNA sequences known as Interferon-Stimulated Response Elements (ISREs) located in the promoter regions of a large number of target genes.[7][8] The binding of ISGF3 to ISREs initiates the transcription of hundreds of Interferon-Stimulated Genes (ISGs), the protein products of which are the ultimate effectors of the diverse biological activities of Interferon alfa-2c.[7][9][10]
Core Biological Functions
The induction of ISGs by Interferon alfa-2c leads to three primary biological outcomes: antiviral, antiproliferative, and immunomodulatory effects.
Antiviral Effects
The antiviral state induced by IFNα-2c is a cornerstone of its therapeutic action. The protein products of ISGs combat viral infections through a multi-pronged approach that targets various stages of the viral life cycle. Key antiviral ISGs include:
-
Protein Kinase R (PKR): Once activated by double-stranded RNA (a common viral replication intermediate), PKR phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), leading to a global inhibition of protein synthesis, thereby preventing viral replication.[11]
-
2'-5' Oligoadenylate Synthetase (OAS): Also activated by dsRNA, OAS synthesizes 2'-5' linked oligoadenylates, which in turn activate RNase L. Activated RNase L degrades both viral and cellular RNA, further inhibiting viral replication.[11]
-
MX Proteins (e.g., MxA): These dynamin-like large GTPases can trap viral components, such as nucleocapsids, and block their transport to the site of replication.
-
IFIT Proteins (Interferon-induced proteins with tetratricopeptide repeats): This family of proteins can directly bind to viral RNA and inhibit its translation.[7]
The culmination of these and other ISG-mediated actions is a potent inhibition of viral replication and the establishment of an antiviral state in surrounding cells.
Antiproliferative Effects
Interferon alfa-2c exerts direct antiproliferative effects on both normal and malignant cells. This activity is crucial for its use in oncology. The mechanisms underlying this effect are complex and involve:
-
Cell Cycle Arrest: IFNα-2c can induce the expression of cell cycle inhibitors, such as p21 and p27, which can lead to cell cycle arrest, primarily at the G0/G1 phase.[12]
-
Induction of Apoptosis: IFNα-2c can promote programmed cell death (apoptosis) in tumor cells by upregulating the expression of pro-apoptotic proteins like caspases and members of the Bcl-2 family.[12]
-
Modulation of Oncogene Expression: In some contexts, IFNα-2c has been shown to downregulate the expression of key oncogenes, thereby inhibiting tumor growth.
Immunomodulatory Effects
Interferon alfa-2c plays a critical role in modulating both the innate and adaptive immune systems to enhance the host's ability to combat pathogens and cancer. Key immunomodulatory functions include:
-
Enhancement of Natural Killer (NK) Cell Activity: IFNα-2c significantly boosts the cytotoxic activity of NK cells, which are crucial for the early recognition and elimination of virally infected and cancerous cells.[13]
-
Modulation of T Cell Responses: IFNα-2c can influence the differentiation and function of T lymphocytes. It promotes the development of Th1-type immune responses, which are critical for cell-mediated immunity against intracellular pathogens and tumors. It also enhances the expression of Major Histocompatibility Complex (MHC) class I molecules on the surface of most cells, making them more visible to cytotoxic T lymphocytes.[14]
-
Activation of Other Immune Cells: IFNα-2c can also activate other immune cells, such as macrophages and dendritic cells, enhancing their antigen-presenting capabilities and cytokine production.
Quantitative Data on Biological Activity
The biological activity of Interferon alfa-2c is quantified through various in vitro assays. The following tables summarize representative quantitative data for its antiviral and antiproliferative effects. It is important to note that much of the publicly available data is for Interferon alfa-2a and -2b; however, the biological activities are generally comparable across the alpha-2 subtypes.
Table 1: Antiviral Activity of Interferon Alfa
| Virus/Replicon | Cell Line | Assay | EC50 (IU/mL) | Reference |
| Hepatitis C Virus (HCV) Replicon | Huh7 | Luciferase Reporter | ~0.3 | [6] |
| Hepatitis C Virus (HCV) Replicon | Huh7 | RNA Reduction | ~10-fold reduction at 25 IU/mL | [15] |
Table 2: Antiproliferative Activity of Interferon Alfa
| Cell Line | Cancer Type | Assay | IC50 | Reference |
| Daudi | Burkitt's Lymphoma | Cell Proliferation | Growth inhibition at low concentrations | [16] |
Table 3: Clinical Efficacy of Interferon alfa-2 in Hematological Malignancies
| Disease | Treatment Regimen | Response Rate | Reference |
| Hairy Cell Leukemia | IFNα-2c (5 x 10^5 IU/day) | 69% (Complete and Partial Response) | [1] |
| Hairy Cell Leukemia | IFNα-2 (2 x 10^6 U/m² 3x/week) | 75% (Complete and Partial Response) | [7] |
| Chronic Myeloid Leukemia (IFNγ resistant) | IFNα-2c | 50% (Hematologic Response) | [2] |
Experimental Protocols
The characterization of the biological functions of Interferon alfa-2c relies on a suite of standardized in vitro assays. Detailed methodologies for key experiments are provided below.
Antiviral Activity: Cytopathic Effect (CPE) Inhibition Assay
This assay measures the ability of IFNα-2c to protect cells from the cytopathic effects of a virus.
Principle: In the absence of interferon, a lytic virus will infect and kill a monolayer of susceptible cells. Pre-treatment of the cells with interferon induces an antiviral state, protecting the cells from virus-induced death. The extent of protection is proportional to the concentration of interferon.
Detailed Methodology:
-
Cell Seeding: Plate a susceptible cell line (e.g., A549 human lung carcinoma cells) in a 96-well microtiter plate at a density that will form a confluent monolayer after 24 hours of incubation.[1]
-
Preparation of Interferon Dilutions: Prepare serial dilutions of the Interferon alfa-2c test sample and a reference standard in cell culture medium.
-
Interferon Treatment: Remove the growth medium from the cell plate and add the prepared interferon dilutions to the respective wells. Include a "cell control" (medium only) and a "virus control" (medium only at this stage). Incubate the plate for 18-24 hours at 37°C to allow for the induction of the antiviral state.[17]
-
Virus Infection: Dilute a challenge virus (e.g., Encephalomyocarditis virus - EMCV) to a concentration that causes 100% cell death in the virus control wells within 48-72 hours. Add the diluted virus to all wells except the cell control wells.[17]
-
Incubation: Incubate the plate at 37°C until the virus control wells show complete cytopathic effect.
-
Quantification of Cell Viability:
-
Crystal Violet Staining: Gently wash the plate to remove dead cells. Stain the remaining viable cells with a crystal violet solution. After washing and drying, the retained dye is solubilized, and the absorbance is read on a microplate reader.[17]
-
Tetrazolium Salt-Based Assays (e.g., MTT, XTT): Add the tetrazolium salt solution to the wells. Metabolically active (viable) cells will reduce the salt to a colored formazan product, which can be quantified by measuring the absorbance.[18][19]
-
-
Data Analysis: The interferon concentration that protects 50% of the cells from the viral cytopathic effect (the 50% endpoint) is determined by plotting the absorbance against the interferon concentration and is expressed in International Units per milliliter (IU/mL) relative to the reference standard.
Antiproliferative Activity: MTT/XTT Cell Proliferation Assay
This assay quantifies the ability of IFNα-2c to inhibit the proliferation of cancer cell lines.
Principle: The assay is based on the reduction of a yellow tetrazolium salt (MTT or XTT) to a purple (MTT) or orange (XTT) formazan product by metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells.
Detailed Methodology:
-
Cell Seeding: Plate a cancer cell line of interest (e.g., Daudi Burkitt's lymphoma cells) in a 96-well plate at a low density that allows for logarithmic growth over the course of the experiment.[20]
-
Interferon Treatment: Add serial dilutions of Interferon alfa-2c to the wells. Include a "no treatment" control.
-
Incubation: Incubate the plate for a period that allows for several cell doublings in the control wells (typically 48-96 hours).
-
Addition of Tetrazolium Salt: Add the MTT or XTT reagent to each well and incubate for a further 2-4 hours.[18][21]
-
Solubilization (for MTT): If using MTT, add a solubilization solution (e.g., acidified isopropanol) to dissolve the formazan crystals. This step is not required for XTT, as its formazan product is water-soluble.[18]
-
Absorbance Reading: Measure the absorbance of the colored formazan product using a microplate reader at the appropriate wavelength.
-
Data Analysis: The concentration of IFNα-2c that inhibits cell proliferation by 50% (IC50) is calculated by plotting the percentage of cell viability (relative to the untreated control) against the interferon concentration.
Immunomodulatory Effects: Natural Killer (NK) Cell Cytotoxicity Assay
This assay measures the ability of IFNα-2c to enhance the cytotoxic activity of NK cells against target cancer cells.
Principle: Effector NK cells are co-cultured with target cancer cells that have been labeled with a fluorescent dye (e.g., Calcein-AM). When the NK cells lyse the target cells, the dye is released into the supernatant, and the increase in fluorescence can be measured.
Detailed Methodology:
-
Isolation of Effector Cells: Isolate peripheral blood mononuclear cells (PBMCs) from a healthy donor, which contain NK cells. For enhanced activity, NK cells can be further purified and/or stimulated with cytokines like IL-2.
-
Labeling of Target Cells: Label a target cancer cell line that is susceptible to NK cell-mediated lysis (e.g., K562) with Calcein-AM.[17][22][23]
-
Interferon Treatment of Effector Cells: Incubate the effector cells (PBMCs or purified NK cells) with or without various concentrations of Interferon alfa-2c for a defined period (e.g., 4-24 hours).
-
Co-culture: Mix the treated effector cells with the labeled target cells at different effector-to-target (E:T) ratios in a 96-well plate.[22]
-
Incubation: Incubate the co-culture for a few hours (typically 4 hours) to allow for target cell lysis.
-
Measurement of Dye Release: Centrifuge the plate and transfer the supernatant to a new plate. Measure the fluorescence of the released Calcein-AM in the supernatant using a fluorescence plate reader.[17][23]
-
Data Analysis: The percentage of specific lysis is calculated using the formula: (% Specific Lysis) = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100. "Spontaneous release" is the fluorescence from target cells incubated with medium alone, and "maximum release" is the fluorescence from target cells lysed with a detergent.
Immunomodulatory Effects: T Cell Cytokine Production by Intracellular Staining and Flow Cytometry
This method assesses the effect of IFNα-2c on the ability of T cells to produce key cytokines upon stimulation.
Principle: T cells are stimulated in the presence of a protein transport inhibitor, which causes cytokines to accumulate within the cell. The cells are then fixed, permeabilized, and stained with fluorescently labeled antibodies specific for the cytokines of interest and cell surface markers. The percentage of T cells producing specific cytokines is then quantified by flow cytometry.
Detailed Methodology:
-
Isolation and Treatment of T Cells: Isolate T cells from PBMCs and culture them with or without Interferon alfa-2c.
-
T Cell Stimulation: Stimulate the T cells with a polyclonal activator (e.g., PMA and ionomycin, or anti-CD3/CD28 antibodies) in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin) for several hours.[5][24]
-
Surface Staining: Stain the cells with fluorescently labeled antibodies against T cell surface markers (e.g., CD3, CD4, CD8) to identify different T cell subsets.[3]
-
Fixation and Permeabilization: Fix the cells to preserve their morphology and then permeabilize the cell membrane to allow antibodies to enter the cell.[5][25]
-
Intracellular Staining: Stain the permeabilized cells with fluorescently labeled antibodies specific for the cytokines of interest (e.g., IFN-γ, TNF-α).[24][26]
-
Flow Cytometry Analysis: Acquire the stained cells on a flow cytometer and analyze the data to determine the percentage of CD4+ and CD8+ T cells that are positive for each cytokine.
Conclusion
Interferon alfa-2c is a potent biological agent with a well-defined mechanism of action that translates into significant antiviral, antiproliferative, and immunomodulatory effects. The Jak-STAT signaling pathway is central to its function, leading to the expression of a vast array of interferon-stimulated genes that orchestrate these diverse biological responses. The experimental protocols detailed in this guide provide a framework for the robust in vitro characterization of Interferon alfa-2c's activity, which is essential for both basic research and the development of novel therapeutic applications. A thorough understanding of these biological functions and the methodologies used to assess them is paramount for researchers, scientists, and drug development professionals working with this important cytokine.
References
- 1. Interferon-alpha-2C in the treatment of advanced hairy cell leukaemia. Results of a phase II trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interferon alfa-2c in chronic myelogenous leukemia (CML): hematologic, cytogenetic and molecular-genetic response of patients with chronic phase CML previously resistant to therapy with interferon gamma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. med.virginia.edu [med.virginia.edu]
- 4. Interferon in the treatment of hairy cell leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. Comparative Analysis of Anti-Hepatitis C Virus Activity and Gene Expression Mediated by Alpha, Beta, and Gamma Interferons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. Low-dose alpha-interferon treatment of chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Measurement of Natural Killer Cell-Mediated Cytotoxicity and Migration in the Context of Hepatic Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Calcein-Acetyoxymethyl Cytotoxicity Assay: Standardization of a Method Allowing Additional Analyses on Recovered Effector Cells and Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Alpha Interferon Induces Distinct Translational Control Programs To Suppress Hepatitis C Virus RNA Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Recent Progress in Interferon Therapy for Myeloid Malignancies [frontiersin.org]
- 13. Making pretty diagrams with GraphViz [steveliles.github.io]
- 14. m.youtube.com [m.youtube.com]
- 15. Effect of Alpha Interferon on the Hepatitis C Virus Replicon - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Anti-proliferative effects of interferons on Daudi Burkitt lymphoma cells: induction of cell differentiation and loss of response to autocrine growth factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. NK Cell Cytotoxicity Assays | Revvity [revvity.com]
- 18. medium.com [medium.com]
- 19. survivornet.com [survivornet.com]
- 20. Interferon enhances the expression of epstein-Barr virus early antigen in Daudi cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. devtoolsdaily.com [devtoolsdaily.com]
- 22. A Novel Method for Assessment of Natural Killer Cell Cytotoxicity Using Image Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Cytotoxicity Assay - Calcein AM [protocols.io]
- 24. anilocus.com [anilocus.com]
- 25. Intracellular Flow Cytometry Staining Protocol: For the Detection of Intracellular Cytokines and Other Intr... [protocols.io]
- 26. Intracellular Cytokine Staining | ORP Core Facilities | University of Arizona [cores.arizona.edu]
The Discovery and Development of Berofor: A Technical Overview
Executive Summary: Berofor is a novel, first-in-class selective inhibitor of the transcription factor FOXO3, a key regulator of cellular processes implicated in cancer progression and resistance to therapy. This document provides an in-depth technical guide on the discovery, development, and mechanism of action of Berofor. It details the key experiments, presents quantitative data from preclinical studies, and outlines the signaling pathways affected by this compound. This guide is intended for researchers, scientists, and drug development professionals interested in the scientific journey of Berofor from a high-throughput screening hit to a clinical candidate.
Discovery and Lead Optimization
The discovery of Berofor originated from a high-throughput screening (HTS) campaign designed to identify small molecule inhibitors of the FOXO3-DNA binding interaction. A library of over 200,000 diverse, drug-like compounds was screened, leading to the identification of a promising initial hit compound. Subsequent lead optimization efforts focused on improving potency, selectivity, and pharmacokinetic properties, ultimately yielding Berofor.
High-Throughput Screening and Hit Identification
The primary HTS assay was a fluorescence polarization-based assay designed to measure the binding of the FOXO3 forkhead domain to a fluorescently labeled DNA probe. The initial hit compound, designated BFR-001, exhibited modest inhibitory activity.
Table 1: Initial Hit Compound Activity
| Compound | IC50 (µM) |
| BFR-001 | 15.2 |
Lead Optimization and Structure-Activity Relationship (SAR)
A systematic medicinal chemistry campaign was initiated to improve the potency and drug-like properties of BFR-001. This involved the synthesis and evaluation of several hundred analogues, leading to the identification of Berofor (BFR-034). Berofor demonstrated a significant improvement in potency and selectivity.
Table 2: In Vitro Potency and Selectivity of Berofor
| Compound | FOXO3 IC50 (nM) | FOXO1 IC50 (nM) | FOXO4 IC50 (nM) |
| Berofor (BFR-034) | 50 | >10,000 | >10,000 |
Mechanism of Action
Berofor selectively binds to the DNA-binding domain of FOXO3, preventing its interaction with target gene promoters. This leads to the downstream inhibition of FOXO3-mediated transcription of genes involved in apoptosis, cell cycle arrest, and DNA repair.
Signaling Pathway
The diagram below illustrates the mechanism of action of Berofor in inhibiting the FOXO3 signaling pathway.
Caption: Mechanism of action of Berofor in the FOXO3 signaling pathway.
Preclinical Evaluation
Berofor has undergone extensive preclinical evaluation in both in vitro and in vivo models of various cancers, demonstrating significant anti-tumor activity.
In Vitro Anti-Proliferative Activity
The anti-proliferative effects of Berofor were assessed across a panel of human cancer cell lines. The compound showed potent growth inhibition in cell lines with known dysregulation of the PI3K/AKT/FOXO3 pathway.
Table 3: Anti-Proliferative Activity of Berofor in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| MCF-7 | Breast Cancer | 120 |
| A549 | Lung Cancer | 250 |
| U87-MG | Glioblastoma | 180 |
In Vivo Efficacy in Xenograft Models
The in vivo efficacy of Berofor was evaluated in a mouse xenograft model using the U87-MG glioblastoma cell line. Tumor-bearing mice were treated with Berofor, demonstrating a significant reduction in tumor growth compared to the vehicle control group.
Table 4: In Vivo Efficacy of Berofor in U87-MG Xenograft Model
| Treatment Group | Dose (mg/kg, oral, daily) | Tumor Growth Inhibition (%) |
| Vehicle | - | 0 |
| Berofor | 50 | 65 |
Experimental Protocols
Fluorescence Polarization Assay for FOXO3-DNA Binding
This assay measures the binding of the FOXO3 forkhead domain to a fluorescently labeled double-stranded DNA oligonucleotide.
Protocol:
-
Recombinant human FOXO3 forkhead domain (amino acids 157-252) was expressed and purified.
-
A 5'-fluorescein-labeled DNA probe containing the FOXO3 consensus binding site was synthesized.
-
The assay was performed in 384-well plates in a buffer containing 20 mM HEPES (pH 7.5), 150 mM NaCl, 1 mM DTT, and 0.01% Tween-20.
-
Compounds were serially diluted in DMSO and added to the wells.
-
FOXO3 protein and the fluorescent DNA probe were added to initiate the binding reaction.
-
The plate was incubated for 30 minutes at room temperature.
-
Fluorescence polarization was measured using a plate reader with an excitation wavelength of 485 nm and an emission wavelength of 535 nm.
-
IC50 values were calculated by fitting the data to a four-parameter logistic equation.
Cell Proliferation Assay
The anti-proliferative activity of Berofor was determined using the CellTiter-Glo® Luminescent Cell Viability Assay.
Protocol:
-
Cancer cell lines were seeded in 96-well plates at a density of 5,000 cells per well and allowed to attach overnight.
-
Cells were treated with serial dilutions of Berofor or vehicle (DMSO) for 72 hours.
-
After the incubation period, CellTiter-Glo® reagent was added to each well according to the manufacturer's instructions.
-
The plate was incubated for 10 minutes at room temperature to stabilize the luminescent signal.
-
Luminescence was measured using a microplate reader.
-
IC50 values were determined from the dose-response curves.
Experimental Workflow
The following diagram outlines the general workflow for the preclinical evaluation of Berofor.
Caption: Preclinical evaluation workflow for Berofor.
Conclusion
Berofor is a potent and selective inhibitor of the FOXO3 transcription factor with promising preclinical anti-tumor activity. The data presented in this guide support its continued development as a potential therapeutic for cancers with a dysregulated PI3K/AKT/FOXO3 signaling pathway. Further IND-enabling studies are currently underway to advance Berofor to clinical trials.
The Central Role of Interferon alfa-2c in Orchestrating Innate Immunity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Interferon alfa-2c (IFNα-2c), a subtype of type I interferon, stands as a critical cytokine in the innate immune system's first line of defense against viral infections and malignancies. Its pleiotropic effects are mediated through a well-defined signaling cascade that culminates in the transcriptional activation of a vast array of interferon-stimulated genes (ISGs). These ISGs orchestrate a complex antiviral state and modulate the function of key innate immune cells, including natural killer (NK) cells, dendritic cells (DCs), and macrophages. This technical guide provides an in-depth examination of the molecular mechanisms underpinning IFNα-2c's role in innate immunity, detailed experimental protocols for its study, and a summary of key quantitative data.
Mechanism of Action: The JAK-STAT Signaling Pathway
Interferon alfa-2c exerts its biological effects by binding to a specific cell surface receptor, the type I interferon receptor (IFNAR), which is a heterodimer composed of the IFNAR1 and IFNAR2 subunits.[1][2] This binding event initiates a rapid intracellular signaling cascade known as the JAK-STAT pathway.[1][3]
Upon ligand binding, a conformational change in the IFNAR complex brings the associated Janus kinases (JAKs), specifically Tyk2 and JAK1, into close proximity, leading to their trans-phosphorylation and activation.[1][4] The activated JAKs then phosphorylate specific tyrosine residues on the intracellular domain of the IFNAR subunits, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[1]
Specifically, STAT1 and STAT2 are recruited to the phosphorylated receptor, where they themselves become phosphorylated by the activated JAKs.[1][4][5] Phosphorylated STAT1 and STAT2 then heterodimerize and translocate to the nucleus.[1] In the nucleus, this STAT1/STAT2 heterodimer associates with Interferon Regulatory Factor 9 (IRF9) to form a trimolecular complex known as Interferon-Stimulated Gene Factor 3 (ISGF3).[1] ISGF3 binds to specific DNA sequences called Interferon-Stimulated Response Elements (ISREs) in the promoter regions of target genes, thereby initiating the transcription of hundreds of ISGs.[1][6] The protein products of these ISGs are responsible for the antiviral, antiproliferative, and immunomodulatory effects of IFNα-2c.[3][7]
Figure 1: IFNα-2c JAK-STAT Signaling Pathway.
Role in Modulating Innate Immune Cells
IFNα-2c plays a pivotal role in shaping the innate immune response by directly acting on various immune cell populations.
Natural Killer (NK) Cells
IFNα is a potent activator of NK cells, enhancing their cytotoxic function against virus-infected and malignant cells.[8][9] Treatment of NK cells with IFNα leads to an upregulation of surface activation markers such as CD69 and an increase in their degranulation and cytotoxic potential.[8][10] IFNα also stimulates NK cells to secrete IFN-γ, further amplifying the immune response.[8]
Dendritic Cells (DCs)
IFNα is a key factor in the maturation and activation of dendritic cells. It promotes the differentiation of monocytes into functional DCs.[11][12] IFNα-matured DCs exhibit enhanced expression of co-stimulatory molecules and are potent activators of T cells, thus bridging the innate and adaptive immune responses.[13][14] Specifically, IFNα-conditioned DCs are skewed towards a type 1 phenotype (DC1), which is crucial for inducing Th1-polarized T cell responses.[12]
Macrophages
IFNα can directly activate macrophages, enhancing their phagocytic and tumoricidal activities.[7][15] However, the effect of IFNα on macrophages can be complex, with some studies reporting that it can also have regulatory or even inhibitory effects on certain macrophage functions, depending on the context and the presence of other cytokines.[16][17]
Quantitative Data Summary
The following tables summarize key quantitative findings from various studies on the effects of Interferon alfa.
Table 1: Effect of Interferon alfa on NK Cell Cytotoxicity
| Cell Type | Treatment | Effector:Target Ratio | % Cytotoxicity (Mean ± SEM) | Reference |
| PBMC (Normal) | Medium | 50:1 | 47.24 ± 7.26 | [18] |
| PBMC (Normal) | IFN-α2 (overnight) | 50:1 | 73.07 ± 4.22 | [18] |
| PBMC (AIDS) | Medium | 50:1 | 28.74 ± 6.82 | [18] |
| PBMC (AIDS) | IFN-α2 (overnight) | 50:1 | 38.22 ± 7.10 | [18] |
Table 2: Effect of pegylated Interferon alfa-2b on STAT1 Phosphorylation in Chronic Hepatitis C Patients
| Patient Response | Fold Induction of Phospho-STAT1 (Median) | P-value | Reference |
| Rapid Responders | 3.6 | 0.03 | [19] |
| Non-Responders | 1.6 | 0.03 | [19] |
Table 3: Antiproliferative Activity of rhIFNα-2b on HeLa Cells
| rhIFNα-2b Concentration (ng/mL) | % Cell Death | Reference |
| 200 | 46.7 | [20] |
| 40 | Significant reduction in viability | [20] |
| 8 | Significant reduction in viability | [20] |
| 1.6 | Significant reduction in viability | [20] |
Experimental Protocols
In Vitro NK Cell Cytotoxicity Assay
This protocol is a standard method to assess the ability of IFNα to enhance the cytotoxic function of NK cells.
-
Isolation of Peripheral Blood Mononuclear Cells (PBMCs): Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture and Stimulation: Culture PBMCs in complete RPMI-1640 medium. Stimulate the cells with recombinant human IFNα-2c (concentration range: 100-1000 U/mL) for 18-24 hours. A control group with medium alone should be included.
-
Target Cell Preparation: Use a standard NK-sensitive target cell line, such as K562 cells. Label the K562 cells with a fluorescent dye (e.g., Calcein-AM) or a radioactive isotope (e.g., 51Cr).
-
Co-culture: Co-culture the stimulated PBMCs (effector cells) with the labeled K562 cells (target cells) at various effector-to-target (E:T) ratios (e.g., 50:1, 25:1, 12.5:1) for 4 hours.
-
Measurement of Cytotoxicity:
-
Fluorescence-based: Measure the release of the fluorescent dye from lysed target cells into the supernatant using a fluorometer.
-
Radioactivity-based: Measure the release of 51Cr from lysed target cells into the supernatant using a gamma counter.
-
-
Data Analysis: Calculate the percentage of specific cytotoxicity using the formula: % Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100
Figure 2: Experimental Workflow for NK Cell Cytotoxicity Assay.
Western Blot for STAT1 Phosphorylation
This protocol details the detection of STAT1 phosphorylation in response to IFNα-2c stimulation, a key event in the JAK-STAT pathway.
-
Cell Culture and Stimulation: Culture a suitable cell line (e.g., HeLa or Huh7) to 80-90% confluency. Starve the cells in serum-free medium for 4-6 hours. Stimulate the cells with IFNα-2c (e.g., 1000 U/mL) for various time points (e.g., 0, 15, 30, 60 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Western Blotting: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific for phosphorylated STAT1 (p-STAT1) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total STAT1 to confirm equal protein loading.
Conclusion
Interferon alfa-2c is a cornerstone of the innate immune response, wielding a powerful array of antiviral and immunomodulatory functions. Its activity is primarily orchestrated through the canonical JAK-STAT signaling pathway, leading to the expression of a multitude of effector genes. By activating and modulating key innate immune cells such as NK cells, dendritic cells, and macrophages, IFNα-2c not only establishes an immediate antiviral state but also shapes the subsequent adaptive immune response. A thorough understanding of its mechanisms of action and the development of robust experimental models are crucial for harnessing the full therapeutic potential of this critical cytokine in the treatment of viral diseases and cancer.
References
- 1. Advances in anti-viral immune defence: revealing the importance of the IFN JAK/STAT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reactome | Interferon Signaling [reactome.org]
- 3. Interferon Alfa-2a - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Activation of JAK kinases and STAT proteins by interleukin-2 and interferon alpha, but not the T cell antigen receptor, in human T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. karger.com [karger.com]
- 6. Interferon JAK/STAT Signaling Pathway - Creative BioMart [creativebiomart.net]
- 7. researchgate.net [researchgate.net]
- 8. Interferon-alpha activates cytotoxic function but inhibits interleukin-2-mediated proliferation and tumor necrosis factor-alpha secretion by immature human natural killer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Interferon Alpha Enhances NK Cell Function and the Suppressive Capacity of HIV-Specific CD8+ T Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Long-Term Effect on Natural Killer Cells by Interferon-α Therapy on the Outcomes of HCV Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rupress.org [rupress.org]
- 12. IFN-Alpha-Mediated Differentiation of Dendritic Cells for Cancer Immunotherapy: Advances and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Interferon-α2a is sufficient for promoting dendritic cell immunogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. IFNA2: The prototypic human alpha interferon - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Regulatory effects on macrophages of human recombinant interferons-alpha. | Semantic Scholar [semanticscholar.org]
- 16. Contrasting effect of alpha/beta- and gamma-interferons on expression of macrophage Ia antigens - PMC [pmc.ncbi.nlm.nih.gov]
- 17. rupress.org [rupress.org]
- 18. Differential effects of interferon-alpha 2 and interleukin-2 on natural killer cell activity in patients with acquired immune deficiency syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Interferon signaling and treatment outcome in chronic hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
Berofor (Interferon Alfa-2c): A Technical Guide to Receptor Binding and Signaling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the molecular interactions of Berofor, a trade name for Interferon alfa-2c. Following its identification as a formulation of Interferon alfa-2c, this document focuses on the well-characterized pharmacology of this cytokine, including its target receptors, binding affinities, and the subsequent intracellular signaling cascades. This guide is intended to serve as a comprehensive resource for researchers and professionals involved in drug development and cellular biology.
Target Receptors and Binding Affinity
Interferon alfa-2c, the active component of Berofor, exerts its biological effects by binding to the type I interferon-alpha/beta receptor (IFNAR). This receptor is a heterodimer composed of two subunits: IFNAR1 and IFNAR2. The binding of interferon alfa-2c to this receptor complex is a critical first step in initiating a signaling cascade that leads to its diverse physiological effects, including antiviral, antiproliferative, and immunomodulatory activities.
The interaction between interferon alpha subtypes and the IFNAR subunits has been characterized by a notable asymmetry in binding affinities. Generally, interferon-alpha subtypes exhibit a low-affinity interaction with IFNAR1 and a high-affinity interaction with IFNAR2. The formation of a stable ternary complex (Interferon-IFNAR1-IFNAR2) is essential for robust signal transduction.
While specific kinetic data for Interferon alfa-2c is not extensively available in recent literature due to its early withdrawal from the market, data for the closely related and well-studied Interferon alfa-2a and -2b serve as a reliable proxy. The binding affinities are typically determined using techniques such as Surface Plasmon Resonance (SPR) and radioligand binding assays.
Table 1: Summary of Binding Affinity Data for Interferon-α2 to IFNAR Subunits
| Ligand | Receptor Subunit | Method | Dissociation Constant (Kd) | Reference |
| Interferon-α2 | IFNAR1 | SPR | ~5 µM | [1] |
| Interferon-α2 | IFNAR2 | SPR | ~5 nM | [1] |
| Interferon-α subtypes (general) | IFNAR1 | SPR | 0.5 - 5 µM | [2][3][4] |
| Interferon-α subtypes (general) | IFNAR2 | SPR | 0.4 - 5 nM | [2][3][4] |
Note: The significant difference in affinity underscores the sequential binding model where interferon first binds to the high-affinity IFNAR2 subunit, followed by the recruitment of the low-affinity IFNAR1 subunit to form the active signaling complex.
Signaling Pathway
The binding of Interferon alfa-2c to the IFNAR complex triggers the activation of the Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway. This is the principal signaling cascade responsible for mediating the biological effects of type I interferons.
Signaling Pathway Diagram
Caption: Interferon alfa-2c signaling via the JAK-STAT pathway.
The key steps in the signaling pathway are as follows:
-
Receptor Binding: Interferon alfa-2c binds to the IFNAR2 subunit with high affinity. This initial binding event induces a conformational change that facilitates the recruitment of the IFNAR1 subunit, forming a stable ternary signaling complex.[5]
-
Kinase Activation: The formation of the ternary complex brings the receptor-associated Janus kinases, TYK2 (associated with IFNAR1) and JAK1 (associated with IFNAR2), into close proximity. This allows for their trans-phosphorylation and activation.[3][6][7]
-
Receptor Phosphorylation: The activated JAK1 and TYK2 kinases then phosphorylate specific tyrosine residues on the intracellular domains of IFNAR1 and IFNAR2.[7][8]
-
STAT Recruitment and Phosphorylation: The phosphorylated tyrosine residues on the receptor subunits serve as docking sites for the Signal Transducer and Activator of Transcription proteins, primarily STAT1 and STAT2.[6][7] Upon recruitment, STAT1 and STAT2 are themselves phosphorylated by the activated JAKs.[6][7]
-
ISGF3 Complex Formation: Phosphorylated STAT1 and STAT2 heterodimerize and associate with Interferon Regulatory Factor 9 (IRF9) to form a complex known as Interferon-Stimulated Gene Factor 3 (ISGF3).[6][9]
-
Nuclear Translocation and Gene Transcription: The ISGF3 complex translocates to the nucleus, where it binds to specific DNA sequences known as Interferon-Stimulated Response Elements (ISREs) in the promoter regions of target genes.[6] This binding initiates the transcription of hundreds of interferon-stimulated genes (ISGs), which are responsible for the antiviral, antiproliferative, and immunomodulatory effects of Interferon alfa-2c.
Experimental Protocols
The determination of binding affinity and kinetics is fundamental to understanding the interaction between Interferon alfa-2c and its receptors. The following sections outline the methodologies for two standard experimental approaches.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free optical technique that allows for the real-time measurement of biomolecular interactions. It is widely used to determine the association rate (k_on), dissociation rate (k_off), and equilibrium dissociation constant (K_d).
Experimental Workflow for SPR
Caption: A typical experimental workflow for Surface Plasmon Resonance (SPR).
Methodology:
-
Preparation: Highly purified recombinant extracellular domains of IFNAR1 or IFNAR2 (ligand) and Interferon alfa-2c (analyte) are required. A suitable running buffer, such as HBS-EP+, is prepared to maintain protein stability and minimize non-specific binding.[10][11]
-
Ligand Immobilization: The ligand (e.g., IFNAR2-EC) is covalently immobilized onto the surface of a sensor chip (e.g., a CM5 chip). This is typically achieved through amine coupling, where the surface is first activated with a mixture of EDC and NHS. After ligand injection, any remaining active sites are deactivated with ethanolamine. A reference flow cell is usually prepared in parallel with no immobilized ligand to allow for the subtraction of bulk refractive index changes.[10][11][12]
-
Binding Measurement: A series of concentrations of the analyte (Interferon alfa-2c) are injected over the ligand and reference surfaces at a constant flow rate. The association of the analyte to the immobilized ligand is monitored in real-time as an increase in response units (RU). Following the association phase, the running buffer is flowed over the chip to monitor the dissociation of the analyte-ligand complex.[10][12][13]
-
Data Analysis: The sensorgram data from the reference flow cell is subtracted from the ligand flow cell data to correct for non-specific binding and bulk effects. The resulting sensorgrams are then fitted to a suitable kinetic binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (k_a), the dissociation rate constant (k_d), and the equilibrium dissociation constant (K_D = k_d / k_a).[12][13]
Radioligand Binding Assay
Radioligand binding assays are a classic and highly sensitive method for quantifying receptor-ligand interactions. These assays typically involve the use of a radioactively labeled ligand to measure its binding to receptors on intact cells or in membrane preparations.
Methodology:
-
Radiolabeling of Interferon: Interferon alfa-2c is labeled with a radioisotope, most commonly Iodine-125 (¹²⁵I), using methods such as the lactoperoxidase method. The biological activity of the radiolabeled interferon must be verified to ensure it has not been compromised by the labeling process.[14]
-
Cell/Membrane Preparation: A source of the IFNAR is required. This can be whole cells known to express the receptor (e.g., Daudi cells) or membrane fractions prepared from these cells.[14]
-
Saturation Binding Assay (to determine K_d and B_max):
-
A constant amount of cells or membrane preparation is incubated with increasing concentrations of ¹²⁵I-Interferon alfa-2c until equilibrium is reached.
-
For each concentration, a parallel incubation is performed in the presence of a large excess of unlabeled Interferon alfa-2c to determine non-specific binding.
-
The bound and free radioligand are separated, typically by rapid filtration through a glass fiber filter, followed by washing to remove unbound ligand.
-
The radioactivity retained on the filters is quantified using a gamma counter.
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The specific binding data is then plotted against the concentration of the radioligand and analyzed using non-linear regression (e.g., one-site binding model) to determine the equilibrium dissociation constant (K_d) and the maximum number of binding sites (B_max).[15][16][17][18]
-
-
Competitive Binding Assay (to determine K_i of unlabeled ligands):
-
A fixed concentration of ¹²⁵I-Interferon alfa-2c is incubated with cells or membranes in the presence of varying concentrations of an unlabeled competitor ligand (e.g., unlabeled Interferon alfa-2c or other interferon subtypes).
-
Following incubation and separation of bound and free ligand, the amount of bound radioactivity is measured.
-
The data is used to generate a competition curve, from which the IC₅₀ (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) is determined.
-
The IC₅₀ value can then be converted to an inhibition constant (K_i) using the Cheng-Prusoff equation, which provides a measure of the affinity of the competitor ligand for the receptor.[15][17]
-
Conclusion
Berofor, as a formulation of Interferon alfa-2c, targets the heterodimeric IFNAR1/IFNAR2 receptor complex. Its mechanism of action is initiated by a high-affinity interaction with the IFNAR2 subunit, leading to the recruitment of IFNAR1 and the activation of the canonical JAK-STAT signaling pathway. This cascade culminates in the transcriptional regulation of a wide array of genes that mediate the potent antiviral, antiproliferative, and immunomodulatory properties of this cytokine. The quantitative analysis of its binding affinity, through established methodologies such as SPR and radioligand binding assays, is crucial for a comprehensive understanding of its pharmacological profile and for the development of novel therapeutics targeting this pathway.
References
- 1. Inquiring into the Differential Action of Interferons (IFNs): an IFN-α2 Mutant with Enhanced Affinity to IFNAR1 Is Functionally Similar to IFN-β - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structural and dynamic determinants of type I interferon receptor assembly and their functional interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Binding and activity of all human alpha interferon subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alteration of Interferon-α/β Receptors in Chronic Hepatitis B Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances in anti-viral immune defence: revealing the importance of the IFN JAK/STAT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 8. Interferon JAK/STAT Signaling Pathway - Creative BioMart [creativebiomart.net]
- 9. Frontiers | The Dual Nature of Type I and Type II Interferons [frontiersin.org]
- 10. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 11. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 12. path.ox.ac.uk [path.ox.ac.uk]
- 13. Surface Plasmon Resonance (SPR) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 14. Preparation and characterization of labelled interferon-gamma and the development of radioreceptor assay for interferon-gamma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. Ligand binding assay - Wikipedia [en.wikipedia.org]
- 17. perceptive.com [perceptive.com]
- 18. Receptor-Ligand Binding Assays [labome.com]
The Structural Biology of Interferon Alfa-2c: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interferon alfa-2c (IFN-α2c) is a member of the type I interferon family, a group of cytokines that play a critical role in the innate immune response to viral infections and in cancer immunotherapy. Like other type I interferons, IFN-α2c exerts its pleiotropic biological effects—including antiviral, antiproliferative, and immunomodulatory activities—by binding to a specific cell surface receptor and activating a downstream signaling cascade. A thorough understanding of the structural biology of IFN-α2c is paramount for the rational design of novel therapeutics with improved efficacy and pharmacokinetic profiles. This technical guide provides an in-depth overview of the structure, receptor interactions, and signaling pathways of IFN-α2c, supplemented with detailed experimental protocols and quantitative data.
Molecular Structure of Interferon Alfa-2c
Interferon alfa-2c is a single-chain polypeptide of 165 amino acids. While a specific crystal or NMR structure for IFN-α2c has not been deposited in the Protein Data Bank (PDB), its structure can be reliably inferred from the high-resolution structures of the closely related subtypes, Interferon alfa-2a (PDB ID: 1ITF) and Interferon alfa-2b (PDB ID: 1RH2). These subtypes share a high degree of sequence identity with IFN-α2c.
The fundamental architecture of IFN-α is a compact, globular protein dominated by five alpha-helices (A, B, C, D, and E) arranged in an up-up-down-down topology, forming a classic left-handed helical bundle. Two disulfide bonds, one connecting the N-terminus to the C-terminal helix E and another linking helices A and D, are crucial for maintaining the structural integrity and biological activity of the molecule.
Amino Acid Sequence Comparison:
Interferon alfa-2a, -2b, and -2c are highly homologous, with only a few amino acid substitutions differentiating them. These minor variations can, however, influence their biological activity and stability. The UniProt accession number for the canonical human Interferon alfa-2 sequence, which encompasses the variants, is P01563.
| Position | Interferon alfa-2a | Interferon alfa-2b | Interferon alfa-2c |
| 23 | Lysine (K) | Arginine (R) | Arginine (R) |
| 34 | Histidine (H) | Histidine (H) | Arginine (R) |
Receptor Binding and Affinity
Interferon alfa-2c initiates its biological activity by binding to a heterodimeric cell surface receptor composed of two subunits: Interferon Alpha and Beta Receptor Subunit 1 (IFNAR1) and Interferon Alpha and Beta Receptor Subunit 2 (IFNAR2). The binding is sequential, with IFN-α2c first engaging the high-affinity IFNAR2 subunit, followed by the recruitment of the lower-affinity IFNAR1 subunit to form a stable ternary signaling complex.
| Ligand | Receptor Subunit | Dissociation Constant (Kd) |
| Interferon alfa subtypes | IFNAR1 | 0.5 - 5 µM[1] |
| Interferon alfa subtypes | IFNAR2 | 0.4 - 5 nM[1] |
| Interferon alfa-2 (representative) | IFNAR1 | ~5 µM[2] |
| Interferon alfa-2 (representative) | IFNAR2 | ~5 nM[2] |
The JAK-STAT Signaling Pathway
The formation of the IFN-α2c-IFNAR1-IFNAR2 ternary complex triggers the activation of the Janus kinase (JAK)-Signal Transducer and Activator of Transcription (STAT) signaling pathway. This intracellular cascade is the primary mechanism through which type I interferons transduce their signals from the cell surface to the nucleus, leading to the transcriptional regulation of hundreds of interferon-stimulated genes (ISGs).
The key steps in the IFN-α2c-mediated JAK-STAT pathway are as follows:
-
Receptor Dimerization and JAK Activation: The binding of IFN-α2c brings the intracellular domains of IFNAR1 and IFNAR2 into close proximity. This allows the Janus kinases, JAK1 (associated with IFNAR2) and Tyrosine Kinase 2 (Tyk2) (associated with IFNAR1), to trans-phosphorylate and activate each other.[3][4]
-
STAT Recruitment and Phosphorylation: The activated JAKs then phosphorylate specific tyrosine residues on the intracellular tails of the receptor subunits. These phosphorylated sites serve as docking stations for the recruitment of STAT1 and STAT2 proteins via their SH2 domains.[3]
-
STAT Dimerization and ISGF3 Formation: Once docked, STAT1 and STAT2 are themselves phosphorylated by the activated JAKs. This phosphorylation event causes them to dissociate from the receptor and form a stable STAT1-STAT2 heterodimer. This heterodimer then associates with Interferon Regulatory Factor 9 (IRF9), also known as p48, to form a heterotrimeric complex called Interferon-Stimulated Gene Factor 3 (ISGF3).[3]
-
Nuclear Translocation and Gene Transcription: The ISGF3 complex translocates to the nucleus, where it binds to specific DNA sequences known as Interferon-Stimulated Response Elements (ISREs) located in the promoter regions of ISGs. This binding event initiates the transcription of a wide array of genes that encode proteins with antiviral, antiproliferative, and immunomodulatory functions.[5]
Figure 1: The JAK-STAT signaling pathway initiated by Interferon alfa-2c.
Experimental Protocols
Recombinant Production and Purification of Interferon Alfa
A common method for producing recombinant human interferon alfa for structural and functional studies involves expression in E. coli. The following is a generalized workflow based on established protocols.
Figure 2: A generalized experimental workflow for recombinant interferon production and analysis.
1. Expression and Purification of Recombinant Human Interferon Alfa-2a for NMR Studies (adapted from Klaus et al., 1997)
-
Expression System: Escherichia coli strain harboring an expression plasmid for human IFN-α2a.
-
Culture Medium: Minimal medium supplemented with 15N-labeled ammonium chloride and/or 13C-labeled glucose for isotopic labeling required for heteronuclear NMR.
-
Induction: Protein expression is typically induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) when the cell culture reaches a specific optical density.
-
Purification:
-
Cell Lysis: Cells are harvested by centrifugation and lysed by sonication or high-pressure homogenization.
-
Inclusion Body Solubilization: If expressed as inclusion bodies, they are washed and solubilized in a buffer containing a strong denaturant (e.g., 6 M guanidine hydrochloride) and a reducing agent (e.g., dithiothreitol).
-
Refolding: The solubilized protein is refolded by rapid dilution or dialysis into a refolding buffer with an optimized redox system (e.g., reduced and oxidized glutathione).
-
Chromatography: The refolded protein is purified using a series of chromatographic steps, which may include ion-exchange, hydrophobic interaction, and size-exclusion chromatography.
-
2. Crystallization of Recombinant Human Interferon Alfa-2b (adapted from Radhakrishnan et al., 1996)
-
Protein Preparation: Highly purified and concentrated IFN-α2b (e.g., 10-20 mg/mL) in a low ionic strength buffer.
-
Crystallization Method: Hanging drop vapor diffusion is a commonly used method.
-
Procedure:
-
A small drop (e.g., 2 µL) of the protein solution is mixed with an equal volume of a reservoir solution on a siliconized glass coverslip.
-
The reservoir solution typically contains a precipitant (e.g., polyethylene glycol), a buffer to maintain pH, and salts.
-
The coverslip is inverted and sealed over the reservoir.
-
Water vapor equilibrates from the drop to the more concentrated reservoir solution, slowly increasing the protein and precipitant concentration in the drop, leading to crystal formation.
-
-
Data Collection: Crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data is collected at a synchrotron source.
3. Determination of Binding Affinity by Surface Plasmon Resonance (SPR)
-
Instrumentation: A surface plasmon resonance instrument (e.g., Biacore).
-
Ligand Immobilization: One of the binding partners (e.g., IFNAR2) is immobilized on the surface of a sensor chip.
-
Analyte Injection: The other binding partner (e.g., IFN-α2c) is flowed over the sensor surface at various concentrations.
-
Data Acquisition: The binding and dissociation of the analyte are monitored in real-time by measuring changes in the refractive index at the sensor surface.
-
Data Analysis: The resulting sensorgrams are fitted to kinetic models to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
Conclusion
The structural and functional understanding of Interferon alfa-2c, largely informed by its close homologs, provides a solid foundation for its clinical application and for the development of next-generation interferon-based therapies. The detailed molecular architecture, the specifics of its interaction with the IFNAR1/IFNAR2 receptor complex, and the intricacies of the subsequent JAK-STAT signaling cascade are all critical pieces of this puzzle. The experimental methodologies outlined herein represent the cornerstone techniques for the continued investigation and engineering of this important class of therapeutic proteins. Future research focusing on obtaining a high-resolution structure of IFN-α2c itself and further dissecting the subtle functional differences between the alfa-2 subtypes will undoubtedly pave the way for more effective and targeted immunotherapies.
References
- 1. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 2. Characterization of Protein-Protein Interactions by Isothermal Titration Calorimetry | Springer Nature Experiments [experiments.springernature.com]
- 3. High yield soluble bacterial expression and streamlined purification of recombinant human interferon α-2a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The three-dimensional high resolution structure of human interferon alpha-2a determined by heteronuclear NMR spectroscopy in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Berofor (Berberine): An In-depth Technical Guide on its Effects on Viral Replication
For Researchers, Scientists, and Drug Development Professionals
Introduction: This technical guide provides a comprehensive overview of the antiviral properties of the natural isoquinoline alkaloid, Berberine (BBR). While the query specified "Berofor," this term does not correspond to a known compound in publicly available scientific literature. It is presumed that "Berofor" may be a proprietary name or a misspelling of Berberine, a well-researched phytochemical with a broad range of biological activities, including significant antiviral effects.[1][2] This document will synthesize the current understanding of Berberine's mechanism of action against various viruses, present quantitative data on its efficacy, detail relevant experimental protocols, and visualize the key signaling pathways involved in its antiviral activity.
Data Presentation: In Vitro Antiviral Activity of Berberine
The antiviral efficacy of Berberine has been quantified against a diverse range of viruses. The following table summarizes the key parameters from various in vitro studies, including the half-maximal inhibitory concentration (IC50), the 50% cytotoxicity concentration (CC50), and the selectivity index (SI), which is a ratio of CC50 to IC50 and indicates the therapeutic window of the compound.
| Virus | Cell Line | IC50 (µM) | CC50 (µM) | SI (CC50/IC50) | Reference |
| Influenza A Virus (IAV) | Madin-Darby canine kidney (MDCK) | 52 | - | - | [3] |
| Herpes Simplex Virus-1 (HSV-1) | Human epithelial carcinoma (HEC-1-A) | 6.77 ± 1.13 | >100 | >14.77 | [4] |
| Herpes Simplex Virus-2 (HSV-2) | Human epithelial carcinoma (HEC-1-A) | 5.04 ± 1.07 | >100 | >19.84 | [4] |
| Human Cytomegalovirus (HCMV) | - | 0.68 | - | - | |
| Human Immunodeficiency Virus-1 (HIV-1) | - | 5.5 - 10.25 µg/ml | - | - | |
| Human Adenovirus-C5 (HAdV-C5) | - | Low-micromolar range | - | - | [5] |
| Zika Virus (ZIKV) | Vero | - | - | - | [6] |
| Dengue Virus (DENV) | Vero | - | - | - | [6] |
Note: "-" indicates that the data was not specified in the cited source.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are synthesized protocols for key experiments used to evaluate the antiviral activity of compounds like Berberine.
Plaque Reduction Assay
The plaque reduction assay is a standard method for quantifying the infectivity of a lytic virus and the efficacy of an antiviral agent.[7]
Objective: To determine the concentration of Berberine required to reduce the number of viral plaques by 50% (IC50).
Materials:
-
Confluent monolayer of susceptible host cells (e.g., Vero, MDCK) in 6- or 12-well plates.[8][9]
-
Virus stock of known titer.
-
Berberine stock solution and serial dilutions.
-
Culture medium (e.g., DMEM).
-
Semi-solid overlay medium (e.g., containing agarose or carboxymethyl cellulose).[9]
-
Fixing solution (e.g., 10% formalin).[7]
-
Staining solution (e.g., 0.1% Crystal Violet).[7]
-
Phosphate-buffered saline (PBS).
Procedure:
-
Cell Seeding: Seed host cells in multi-well plates to form a confluent monolayer overnight.[7]
-
Compound and Virus Preparation: Prepare serial dilutions of Berberine in a serum-free medium. Dilute the virus stock to a concentration that yields a countable number of plaques (e.g., 50-100 plaque-forming units, PFU, per well).[7]
-
Infection: Wash the cell monolayers with PBS and infect them with the prepared virus dilution.[9]
-
Treatment: After a viral adsorption period (typically 1-2 hours at 37°C), remove the inoculum and add the semi-solid overlay medium containing the different concentrations of Berberine.[7][8] Include a virus control (no compound) and a cell control (no virus or compound).
-
Incubation: Incubate the plates for a period sufficient for plaque formation (can range from 2 to 10 days, depending on the virus).[7]
-
Fixation and Staining: After incubation, fix the cells with the fixing solution.[7][9] Remove the overlay and stain the cell monolayer with Crystal Violet.[7]
-
Plaque Counting and Analysis: Wash the wells to remove excess stain and allow them to dry. Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the virus control. The IC50 value is determined from the dose-response curve.[7][9]
Real-Time Quantitative PCR (RT-qPCR) for Viral Load Quantification
RT-qPCR is a sensitive method used to quantify the amount of viral RNA or DNA in a sample, providing a measure of viral replication.[10][11][]
Objective: To quantify the reduction in viral genome copies in response to Berberine treatment.
Materials:
-
Infected cell lysates or supernatant.
-
RNA/DNA extraction kit.
-
Reverse transcriptase (for RNA viruses).
-
qPCR master mix (containing DNA polymerase, dNTPs, and a fluorescent dye like SYBR Green or a TaqMan probe).[10]
-
Virus-specific primers and probes.[]
-
Real-time PCR instrument.
Procedure:
-
Sample Preparation: Collect samples from infected cells treated with and without Berberine at various time points.
-
Nucleic Acid Extraction: Extract viral RNA or DNA from the samples using a suitable kit.[]
-
Reverse Transcription (for RNA viruses): Convert the extracted viral RNA into complementary DNA (cDNA) using reverse transcriptase.[10]
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture containing the cDNA/DNA template, virus-specific primers, probe (if using TaqMan), and qPCR master mix.[]
-
Amplification and Detection: Perform the qPCR in a real-time PCR instrument. The instrument will monitor the fluorescence signal at each cycle of amplification.[13]
-
Data Analysis: The cycle threshold (Ct) value is the cycle number at which the fluorescence signal crosses a certain threshold. A higher Ct value indicates a lower amount of initial viral nucleic acid.[13] The relative or absolute quantification of viral genomes is determined by comparing the Ct values of treated samples to untreated controls and a standard curve of known viral copy numbers.[13]
Western Blot for Viral Protein Analysis
Western blotting is used to detect and quantify the expression of specific viral proteins, providing insight into the stages of the viral life cycle affected by the antiviral compound.[4][14][15]
Objective: To determine the effect of Berberine on the synthesis of specific viral proteins.
Materials:
-
Lysates from infected cells treated with and without Berberine.
-
SDS-PAGE gels.
-
PVDF or nitrocellulose membranes.
-
Primary antibodies specific to the viral proteins of interest.
-
Secondary antibodies conjugated to an enzyme (e.g., HRP).
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Protein Extraction: Lyse the cells to release the proteins and determine the total protein concentration.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[3]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.[14]
-
Blocking: Block the membrane with a protein solution (e.g., BSA or non-fat milk) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody that specifically binds to the viral protein of interest.[4] Follow this with incubation with a secondary antibody that binds to the primary antibody and is conjugated to a detectable enzyme.
-
Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light.[3]
-
Imaging and Analysis: Capture the light signal with an imaging system. The intensity of the bands corresponds to the amount of the target viral protein. Densitometry can be used for quantification relative to a loading control (e.g., β-actin).[3]
Core Mechanisms of Action: Signaling Pathways
Berberine exerts its antiviral effects primarily by modulating host cell signaling pathways that are often hijacked by viruses for their own replication.[1] The key pathways affected include the Mitogen-Activated Protein Kinase (MAPK), Nuclear Factor-kappa B (NF-κB), and AMP-activated protein kinase (AMPK)/mammalian target of rapamycin (mTOR) pathways.[1][16]
Mitogen-Activated Protein Kinase (MAPK) Pathway
The MAPK pathway, particularly the ERK signaling cascade, is crucial for the replication of many viruses, including influenza A and human adenoviruses.[17][5] Viruses can activate this pathway to facilitate various stages of their life cycle. Berberine has been shown to inhibit the phosphorylation of ERK, thereby suppressing viral replication.[17][3] This inhibition can interfere with processes such as the nuclear export of viral ribonucleoproteins.[17]
Nuclear Factor-kappa B (NF-κB) Signaling Pathway
The NF-κB pathway is a central regulator of the inflammatory response and is often activated during viral infection.[1] Some viruses exploit this pathway to promote their replication. Berberine can inhibit virus-induced NF-κB activation by preventing the degradation of its inhibitor, IκBα, and blocking the nuclear translocation of the p65 subunit.[1] This not only has a direct antiviral effect but also reduces the virus-associated inflammatory response.
AMP-activated protein kinase (AMPK)/mTOR Signaling Pathway
The AMPK/mTOR pathway is a key regulator of cellular metabolism and autophagy. Berberine is known to activate AMPK, which in turn inhibits mTOR signaling.[16] This can have antiviral consequences as some viruses rely on the mTOR pathway for their replication. Furthermore, the modulation of this pathway by Berberine can induce autophagy, which can have either pro-viral or anti-viral effects depending on the virus and the cellular context.
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key experimental workflows and signaling pathways involved in the antiviral action of Berberine.
Caption: A generalized workflow for screening antiviral compounds like Berberine.
Caption: Berberine inhibits viral replication by targeting the MAPK/ERK pathway.
Caption: Berberine's inhibitory effect on the NF-κB signaling pathway.
Caption: Modulation of the AMPK/mTOR pathway by Berberine impacts viral replication.
Conclusion
Berberine is a promising natural compound with broad-spectrum antiviral activity. Its ability to inhibit the replication of a wide range of viruses is well-documented in preclinical studies. The primary mechanism of action appears to be the modulation of host cellular signaling pathways, including the MAPK/ERK, NF-κB, and AMPK/mTOR pathways, which are often exploited by viruses. This multimodal, host-targeted approach may offer an advantage in overcoming viral resistance. The quantitative data, while variable depending on the virus and cell type, consistently demonstrate potent antiviral effects at non-toxic concentrations. The experimental protocols detailed in this guide provide a framework for further investigation into Berberine and other potential antiviral agents. Further research, including in vivo studies and clinical trials, is warranted to fully elucidate the therapeutic potential of Berberine in the treatment of viral infections.
References
- 1. Antiviral assay -Antimicrobial assay -Microbiology-BIO-PROTOCOL [bio-protocol.org]
- 2. Stork: Antiviral activity of berberine [storkapp.me]
- 3. Berberine Hampers Influenza A Replication through Inhibition of MAPK/ERK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Downregulation of Cellular c-Jun N-Terminal Protein Kinase and NF-κB Activation by Berberine May Result in Inhibition of Herpes Simplex Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Screening of botanical drugs reveals the potential anti-human adenovirus activity of berberine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Viral Concentration Determination Through Plaque Assays: Using Traditional and Novel Overlay Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. qPCR Assay for Testing Antiviral Agents - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 11. labinsights.nl [labinsights.nl]
- 13. The mathematics of qRT-PCR in virology - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 14. Berberine Suppresses Influenza A Virus-Triggered Pyroptosis in Macrophages via Intervening in the mtROS-MAVS-NLRP3 Inflammasome Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Berberine Inhibits HIV Protease Inhibitor-Induced Inflammatory Response by Modulating ER Stress Signaling Pathways in Murine Macrophages | PLOS One [journals.plos.org]
- 16. scienceopen.com [scienceopen.com]
- 17. Recent Applications of Protoberberines as Privileged Starting Materials for the Development of Novel Broad-Spectrum Antiviral Agents: A Concise Review (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Efficacy of Interferon Alfa-2c: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro studies of Interferon alfa-2c (IFNα-2c), a crucial cytokine in antiviral, antiproliferative, and immunomodulatory research. Due to the limited availability of specific quantitative data for IFNα-2c, this document incorporates data from studies on the closely related Interferon alfa-2b (IFNα-2b), which shares a high degree of structural and functional homology. This guide is intended to serve as a comprehensive resource, detailing experimental methodologies, summarizing key quantitative findings, and illustrating the core signaling pathways and experimental workflows.
Biological Activities of Interferon Alfa-2c
Interferon alfa-2c, a subtype of type I interferon, exerts its biological effects by binding to the specific cell surface receptor, the IFNAR complex, which is composed of IFNAR1 and IFNAR2 subunits. This interaction triggers a cascade of intracellular signaling events, primarily through the JAK-STAT pathway, leading to the transcriptional regulation of hundreds of interferon-stimulated genes (ISGs). The protein products of these genes are responsible for the diverse biological activities of IFNα-2c.[1][2]
Antiviral Activity
The antiviral effect of interferon alfa is a cornerstone of its therapeutic application. In vitro, IFNα-2c induces an antiviral state in cells, rendering them resistant to a broad spectrum of viruses. This is achieved through the action of various ISGs that inhibit viral replication at multiple stages, including entry, transcription, translation, and viral assembly.[3][4]
Quantitative Data on Antiviral Activity (Interferon Alfa-2b)
| Cell Line | Virus | Assay | EC50 (IU/mL) | Reference |
| HEp-2 | Mengo virus | Cytopathic Effect (CPE) | 1.032 x 10⁴ | [1] |
| Vero C1008 | SARS-CoV-2 | Plaque Reduction | Complete suppression at 10²–10⁶ IU/mL | [5] |
Antiproliferative Activity
Interferon alfa-2c exhibits direct antiproliferative effects on various tumor cell lines in vitro. This activity is mediated by the induction of cell cycle arrest, typically at the G1/S phase, and the promotion of apoptosis.[1][6] Clonogenic assays are commonly employed to assess the long-term antiproliferative effects by measuring the ability of single cells to form colonies after treatment.[7]
Quantitative Data on Antiproliferative Activity (Interferon Alfa-2b)
| Cell Line | Assay | IC50 | Reference |
| HeLa | Chromogenic Assay | >200 ng/mL (for 46.7% cell death) | [1] |
| U-87MG (Glioblastoma) | MTT Assay | 4000 IU/mL | [8] |
Immunomodulatory Properties
A key aspect of interferon alfa's mechanism of action is its ability to modulate the immune system. In vitro studies have demonstrated that IFNα-2c can enhance the cytotoxic activity of natural killer (NK) cells, promote the maturation of dendritic cells (DCs), and modulate the production of other cytokines.[9][10]
Observed Immunomodulatory Effects of Interferon Alfa in Vitro
| Immune Cell Type | Observed Effect | Key Findings | Reference(s) |
| Natural Killer (NK) Cells | Enhanced Cytotoxicity | Increased spontaneous cell-mediated cytotoxicity against urothelial carcinoma cells. | [9] |
| Dendritic Cells (DCs) | Promotion of Maturation | Upregulation of co-stimulatory molecules (CD80, CD86, CD40) and MHC class II. | [11] |
| Peripheral Blood Mononuclear Cells (PBMCs) | Cytokine Induction | Increased production of IL-1Ra; enhanced IL-1β and TNF-α production upon LPS stimulation. | [12] |
Core Signaling Pathway: The JAK-STAT Cascade
The binding of Interferon alfa-2c to its receptor (IFNAR) activates the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway. This is the primary signaling cascade responsible for mediating the biological effects of type I interferons.
Caption: The canonical JAK-STAT signaling pathway activated by Interferon alfa-2c.
Key Experimental Protocols
This section provides detailed methodologies for common in vitro assays used to characterize the biological activities of Interferon alfa-2c.
Antiviral Activity: Cytopathic Effect (CPE) Inhibition Assay
This assay measures the ability of interferon to protect cells from the destructive effects of a virus.
Workflow:
Caption: Workflow for a typical Cytopathic Effect (CPE) inhibition assay.
Detailed Methodology:
-
Cell Preparation: Seed a suitable cell line (e.g., HEp-2 or Vero) into 96-well microtiter plates at a density that will result in a confluent monolayer after 24 hours of incubation.
-
Interferon Treatment: Prepare serial dilutions of Interferon alfa-2c in cell culture medium. Remove the growth medium from the cell plates and add the interferon dilutions. Include a "no interferon" control. Incubate the plates for 18-24 hours to allow for the induction of an antiviral state.
-
Virus Infection: Add a predetermined amount of a challenge virus (e.g., Mengo virus or Vesicular Stomatitis Virus) to all wells except for the "cell control" wells. The amount of virus should be sufficient to cause complete cell death (100% CPE) in the "virus control" (no interferon) wells within 48-72 hours.
-
Incubation and Staining: Incubate the plates until the desired level of CPE is observed in the virus control wells. Then, remove the medium and stain the remaining viable cells with a solution such as crystal violet.
-
Quantification: After washing and drying, the amount of stain retained by the cells is quantified, typically by solubilizing the dye and measuring the absorbance at a specific wavelength.
-
Data Analysis: The half-maximal effective concentration (EC50), which is the concentration of interferon that protects 50% of the cells from the viral CPE, is calculated by plotting the absorbance values against the interferon concentrations.[1]
Antiproliferative Activity: Clonogenic Assay
This assay assesses the ability of single cells to proliferate and form colonies following treatment with an antiproliferative agent.
Workflow:
References
- 1. mdpi.com [mdpi.com]
- 2. Type I interferon drives a distinctive dendritic cell maturation phenotype that allows continued class II MHC synthesis and antigen processing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [The interferons: pharmacology, mechanism of action, tolerance and side effects] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Analysis of Pro-inflammatory Cytokine and Type II Interferon Induction by Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Human Interferon Alpha-2b: A Therapeutic Protein for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overview of preclinical and clinical studies of interferon alfa-2b in combination with cytotoxic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Protocol for assessing immune-target cell interactions using a single-cell cytotoxicity assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antiviral drug - Wikipedia [en.wikipedia.org]
- 11. Development of a new protocol for 2-day generation of mature dendritic cells from human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Spontaneous and inducible cytokine responses in healthy humans receiving a single dose of IFN-alpha2b: increased production of interleukin-1 receptor antagonist and suppression of IL-1-induced IL-8 - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Berofor (Interferon alfa-2c): Application Notes and Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and supporting data for the use of Berofor (Interferon alfa-2c) in various cell culture applications. Berofor, a subtype of Interferon-alpha (IFN-α), is a cytokine with potent antiviral, antiproliferative, and immunomodulatory properties.[1] The protocols outlined below are foundational for researchers investigating its therapeutic potential and mechanism of action.
Mechanism of Action: The JAK-STAT Signaling Pathway
Interferon alfa-2c, like other type I interferons, exerts its cellular effects by binding to a specific cell surface receptor complex, the Interferon-alpha/beta receptor (IFNAR).[2][3] This binding event initiates a phosphorylation cascade through the Janus kinase (JAK) family of tyrosine kinases, specifically Jak1 and Tyk2.[2] These activated kinases then phosphorylate the IFNAR receptors, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT1 and STAT2.[2]
Upon recruitment, STAT1 and STAT2 are themselves phosphorylated, leading to their dimerization and association with Interferon Regulatory Factor 9 (IRF9) to form a complex known as Interferon-Stimulated Gene Factor 3 (ISGF3).[4] This complex translocates to the nucleus, where it binds to specific DNA sequences called Interferon-Stimulated Response Elements (ISREs) in the promoters of hundreds of Interferon-Stimulated Genes (ISGs).[2][5] The protein products of these ISGs mediate the diverse biological effects of IFN-α, including the inhibition of viral replication, suppression of cell proliferation, and modulation of the immune response.[1][2]
Experimental Protocols
The following are generalized protocols for assessing the key bioactivities of Berofor (Interferon alfa-2c). Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Antiviral Activity Assay
This protocol determines the ability of Berofor to protect cells from the cytopathic effect (CPE) of a virus. A common method involves using Madin-Darby Bovine Kidney (MDBK) cells and Vesicular Stomatitis Virus (VSV).[6][7]
Materials:
-
Berofor (Interferon alfa-2c)
-
MDBK cells (or other susceptible cell line like HEp-2 or A549)[1][8]
-
Vesicular Stomatitis Virus (VSV) (or other suitable virus like Mengo or EMC virus)[1][8]
-
Complete cell culture medium (e.g., DMEM with 5-10% FBS)
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., CellTiter 96™ AQueous One Solution)
Protocol:
-
Cell Seeding: Seed MDBK cells into a 96-well plate at a density of 2 x 10⁴ cells/well and incubate overnight at 37°C, 5% CO₂.[6][7]
-
Interferon Treatment: Prepare serial dilutions of Berofor in assay medium. Remove the culture supernatant from the cells and add the Berofor dilutions. Include a "no interferon" control.
-
Incubation: Incubate the plate for 6 to 24 hours at 37°C to allow the cells to develop an antiviral state.[6][7]
-
Viral Infection: Remove the interferon-containing medium and infect the cell monolayers with a concentration of VSV known to cause 100% CPE (e.g., 100 TCID₅₀).[7] Include uninfected cell controls.
-
Incubation post-infection: Incubate for 24-48 hours, or until 100% CPE is observed in the "no interferon" control wells.
-
Assessment of CPE: Determine cell viability using a suitable assay. The antiviral activity is quantified as the concentration of Berofor that protects 50% of the cells from the viral CPE (EC₅₀).[8]
Antiproliferative Activity Assay
This assay measures the ability of Berofor to inhibit the growth of tumor cell lines, such as the Daudi Burkitt's lymphoma cell line.[6]
Materials:
-
Berofor (Interferon alfa-2c)
-
Daudi cells (or other sensitive cell lines like HeLa)[1]
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
Cell proliferation assay reagent (e.g., CellTiter 96™ AQueous One Solution)
Protocol:
-
Interferon Plating: Add serial dilutions of Berofor to the wells of a 96-well plate. Include a "no interferon" control.
-
Cell Seeding: Wash Daudi cells and resuspend in fresh medium. Add the cells to the wells at a density of 5 x 10³ cells/well.[6]
-
Incubation: Incubate the plate for 72 to 96 hours at 37°C, 5% CO₂.[6]
-
Assessment of Proliferation: Add a cell proliferation reagent to each well according to the manufacturer's instructions.
-
Data Analysis: Read the absorbance at the appropriate wavelength (e.g., 492 nm).[6] The antiproliferative activity is expressed as the concentration of Berofor that inhibits cell growth by 50% (IC₅₀).
Natural Killer (NK) Cell Activation Assay
This protocol assesses the ability of Berofor to enhance the cytotoxic activity of Natural Killer (NK) cells against a target cancer cell line, such as K562.
Materials:
-
Berofor (Interferon alfa-2c)
-
Peripheral Blood Mononuclear Cells (PBMCs) isolated from healthy donors
-
K562 target cells (chronic myelogenous leukemia line)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Cytotoxicity assay kit (e.g., Calcein-AM release assay or flow cytometry-based assay)
Protocol:
-
PBMC Isolation: Isolate PBMCs from fresh human blood using density gradient centrifugation.
-
NK Cell Stimulation: Incubate the PBMCs with various concentrations of Berofor (e.g., 100-3000 U/mL) for 18-24 hours at 37°C, 5% CO₂.[9] Include an untreated control.
-
Target Cell Labeling: Label the K562 target cells with a fluorescent dye (e.g., Calcein-AM or a cell tracker dye) according to the manufacturer's protocol.[10]
-
Co-culture: Wash the stimulated PBMCs (effector cells) and co-culture them with the labeled K562 cells (target cells) at various effector-to-target (E:T) ratios (e.g., 10:1, 20:1).
-
Incubation: Incubate the co-culture for 3-4 hours at 37°C.[10]
-
Cytotoxicity Measurement:
-
For release assays: Centrifuge the plate and measure the fluorescence of the supernatant. Maximum release is determined from target cells lysed with detergent.
-
For flow cytometry: Add a dead cell stain (e.g., 7-AAD or SYTOX) and analyze the percentage of dead target cells by flow cytometry.[10]
-
-
Data Analysis: Calculate the percentage of specific lysis for each condition. An increase in specific lysis in the Berofor-treated groups compared to the control indicates NK cell activation.
Quantitative Data Summary
The following tables summarize representative quantitative data for Interferon-α activity from published literature. Note that the specific activity can vary depending on the interferon subtype, cell line, virus, and assay conditions.
Table 1: Antiviral and Antiproliferative Activity of IFN-α
| Bioassay Type | Cell Line | Virus (if applicable) | IFN-α Subtype | Effective Concentration (EC₅₀/IC₅₀) | Reference |
| Antiviral (CPE) | A549 | Encephalomyocarditis (EMC) virus | alfa-2a | 3.6 pg/mL | [8] |
| Antiviral (CPE) | HEp-2 | Mengo virus | alfa-2b | Titer: 1.032 x 10⁴ IU/mL | [1] |
| Antiviral (CPE) | MDBK | Vesicular Stomatitis Virus (VSV) | alfa-2b | Standard range: 0.16 - 20 IU/mL | [6] |
| Antiproliferative | Daudi | N/A | alfa-2b | Standard range: 0.02 - 50 IU/mL | [6] |
| Antiproliferative | Bladder Cancer Cells | N/A | alfa 2 | Effective at 100 - 10,000 units/mL | [11] |
Table 2: Concentrations of IFN-α Used for NK Cell Activation
| Application | Cell Type | IFN-α Subtype | Concentration Range | Observed Effect | Reference |
| In vitro activation | Human PBMCs | Lymphoblastoid IFN | Up to 3,000 U/mL | Progressively increasing NK response | [9] |
| In vivo activation | Cancer Patients' PBMCs | Lymphoblastoid IFN | 3 x 10⁶ U (injection) | Peak NK cell stimulation | [9] |
| In vitro enhancement | Human NK cells | Not specified | 100 - 10,000 U/mL | Enhanced cytotoxicity and cytokine secretion | [12] |
| In vivo modulation | Bladder Cancer Patients' PBMCs | alfa-2c | In vivo application | Elevation of active NK cells within 24h | [13] |
These protocols and data provide a framework for investigating the cellular activities of Berofor (Interferon alfa-2c). Adherence to aseptic cell culture techniques and proper experimental controls are critical for obtaining reliable and reproducible results.
References
- 1. mdpi.com [mdpi.com]
- 2. Interferon Alfa-2a - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Antiproliferative Properties of Type I and Type II Interferon - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interferon signaling and treatment outcome in chronic hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of highly stable and de-immunized versions of recombinant alpha interferon: Promising candidates for the treatment of chronic and emerging viral diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of the duration of new nasal drug interferon α-2b activity in an experimental model system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. stemcell.com [stemcell.com]
- 9. Low doses of interferon alpha result in more effective clinical natural killer cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lonzabio.jp [lonzabio.jp]
- 11. Evaluation of in-vitro effects of recombinant human alpha 2 interferon on bilharzial urinary bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Interferon Alpha Enhances NK Cell Function and the Suppressive Capacity of HIV-Specific CD8+ T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Influence of interferon alfa-2c on the kinetics of spontaneous cell-mediated cytotoxicity in urothelial carcinoma in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Antiviral Evaluation of Berofor
Audience: Researchers, scientists, and drug development professionals.
Introduction:
These application notes provide a comprehensive guide for the evaluation of the antiviral properties of a novel compound, herein referred to as "Berofor." The protocols outlined below describe a systematic approach to determine the cytotoxicity, antiviral efficacy, and potential mechanism of action of Berofor. This workflow is designed to generate robust and reproducible data for the preclinical assessment of new antiviral candidates.
Phase 1: Initial Characterization - Cytotoxicity and Primary Antiviral Screening
The initial phase of evaluation focuses on determining the concentration range at which Berofor is non-toxic to host cells and assessing its preliminary antiviral activity.
Cytotoxicity Assay
It is crucial to assess the cytotoxicity of Berofor to ensure that any observed antiviral effect is not due to the death of the host cells. The 50% cytotoxic concentration (CC50) is the concentration of a compound that causes the death of 50% of the host cells.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed host cells (e.g., Vero E6, A549, or MDCK) in a 96-well plate at a density that will result in 80-90% confluency after 24 hours of incubation.
-
Compound Preparation: Prepare a series of 2-fold serial dilutions of Berofor in cell culture medium. The concentration range should be wide enough to determine the CC50 value. Include a "cells only" control (medium without compound) and a "no cells" control (medium only).
-
Treatment: After 24 hours of cell incubation, remove the medium and add 100 µL of the prepared Berofor dilutions to the respective wells. Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS). Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium containing MTT and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the "cells only" control. The CC50 value is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
Primary Antiviral Screening: Cytopathic Effect (CPE) Inhibition Assay
The CPE inhibition assay is a common method for initial antiviral screening.[1] It measures the ability of a compound to protect cells from the virus-induced damage known as the cytopathic effect.[1] The 50% effective concentration (EC50) is the concentration of a compound that inhibits 50% of the viral CPE.
Experimental Protocol: CPE Inhibition Assay
-
Cell Seeding: Seed host cells in a 96-well plate as described for the cytotoxicity assay.
-
Compound and Virus Preparation: Prepare serial dilutions of Berofor in cell culture medium. Prepare a virus stock at a concentration that will cause significant CPE in 48-72 hours (e.g., 100 TCID50/well).
-
Infection and Treatment: Remove the medium from the cells and add 50 µL of the prepared virus stock to each well (except for the cell control wells). Incubate for 1 hour at 37°C to allow for virus adsorption.
-
After incubation, remove the virus inoculum and add 100 µL of the Berofor dilutions to the appropriate wells. Include a "virus only" control (cells infected with virus but no compound) and a "cells only" control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
CPE Observation: Observe the cells daily for the appearance of CPE using an inverted microscope.
-
Quantification: After the incubation period, cell viability can be quantified using methods like the MTT assay described above or by staining with crystal violet.
-
Data Analysis: Calculate the percentage of CPE inhibition for each concentration compared to the "virus only" control. The EC50 value is determined from a dose-response curve. The Selectivity Index (SI), a measure of the compound's therapeutic window, is calculated as CC50 / EC50. An SI of 10 or greater is generally considered indicative of promising antiviral activity.[2]
Data Presentation: Summary of Initial Characterization of Berofor
| Compound | Virus | Cell Line | CC50 (µM) | EC50 (µM) | Selectivity Index (SI) |
| Berofor | Influenza A/H1N1 | MDCK | >100 | 5.2 | >19.2 |
| Berofor | SARS-CoV-2 | Vero E6 | >100 | 8.7 | >11.5 |
| Berofor | Herpes Simplex Virus-1 | Vero | >100 | >50 | - |
| Remdesivir | SARS-CoV-2 | Vero E6 | >100 | 0.77 | >129 |
| Oseltamivir | Influenza A/H1N1 | MDCK | >100 | 0.01 | >10000 |
Phase 2: Confirmatory Assays and Spectrum of Activity
Positive results from the primary screening should be confirmed using a more quantitative assay, and the spectrum of antiviral activity should be determined.
Virus Yield Reduction Assay
This assay directly measures the amount of infectious virus produced in the presence of the compound.[1]
Experimental Protocol: Virus Yield Reduction Assay
-
Cell Seeding and Infection: Seed host cells in a 24-well plate. Once confluent, infect the cells with the virus at a specific multiplicity of infection (MOI), for example, 0.01.
-
Treatment: After a 1-hour adsorption period, remove the virus inoculum, wash the cells with PBS, and add fresh medium containing different concentrations of Berofor.
-
Supernatant Collection: At various time points post-infection (e.g., 24, 48, 72 hours), collect the cell culture supernatant.
-
Virus Titer Determination: Determine the virus titer in the collected supernatants using a plaque assay or a TCID50 (50% Tissue Culture Infectious Dose) assay.
-
Data Analysis: Plot the virus titer against the concentration of Berofor to determine the concentration that reduces the virus yield by 50% (IC50) or 90% (IC90).
Data Presentation: Virus Yield Reduction by Berofor
| Compound | Virus | Cell Line | MOI | IC50 (µM) | IC90 (µM) |
| Berofor | Influenza A/H1N1 | MDCK | 0.01 | 4.8 | 15.2 |
| Berofor | SARS-CoV-2 | Vero E6 | 0.01 | 7.5 | 22.1 |
Phase 3: Mechanism of Action Studies
Understanding how Berofor inhibits viral replication is crucial for its development as an antiviral drug.
Time-of-Addition Assay
This assay helps to determine which stage of the viral life cycle is targeted by Berofor.[3]
Experimental Protocol: Time-of-Addition Assay
-
Experimental Setup: Seed host cells in a multi-well plate. Infect the cells with the virus.
-
Compound Addition: Add a fixed, effective concentration of Berofor at different time points relative to infection:
-
Pre-infection: Add Berofor before viral infection and remove it before adding the virus. This assesses the effect on the host cell.
-
During infection (Co-treatment): Add Berofor at the same time as the virus. This can indicate an effect on virus attachment or entry.
-
Post-infection: Add Berofor at various time points after viral infection (e.g., 2, 4, 6, 8 hours post-infection). This helps to pinpoint effects on post-entry steps like replication, assembly, or release.
-
-
Quantification: After a single replication cycle (e.g., 24 hours), quantify the virus yield or viral protein expression (e.g., by Western blot or immunofluorescence).
-
Data Analysis: Compare the level of inhibition at different time points of addition to identify the sensitive step in the viral life cycle.
Investigation of Signaling Pathway Modulation
Many antiviral compounds exert their effects by modulating host cell signaling pathways that are essential for viral replication.[4] Berofor's effect on key pathways like NF-κB, MAPK, and mTOR can be investigated.[4][5]
Experimental Protocol: Western Blot for Signaling Pathway Analysis
-
Cell Treatment and Infection: Seed cells and treat them with Berofor at an effective concentration, with or without subsequent viral infection.
-
Cell Lysis: At specific time points, lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration in each lysate.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with antibodies specific for key signaling proteins and their phosphorylated (activated) forms (e.g., antibodies against p-ERK, total ERK, p-p38, total p38, p-NF-κB p65, total p65).
-
Detection and Analysis: Detect the protein bands using an appropriate detection system and quantify the band intensities to determine the effect of Berofor on the activation of these signaling pathways.
References
- 1. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 2. arbidol.org [arbidol.org]
- 3. Antiviral Drug Screening - Creative BioLabs ViroAntibody [viroantibody.creative-biolabs.com]
- 4. Antiviral activity of berberine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antiviral activity of berberine - PMC [pmc.ncbi.nlm.nih.gov]
No Publicly Available Data on "Berofor" in Immunology Research
Despite a comprehensive search of scientific literature and public databases, no information was found regarding a compound or agent named "Berofor" in the context of immunology research.
This inquiry sought to create detailed application notes and protocols for "Berofor" for an audience of researchers, scientists, and drug development professionals. The core requirements included summarizing quantitative data, providing detailed experimental protocols, and visualizing signaling pathways and experimental workflows using Graphviz.
However, the foundational step of identifying any research or data associated with "Berofor" yielded no results. This suggests that "Berofor" may be:
-
A misspelled name of an existing research compound.
-
A very new or proprietary compound that has not yet been described in publicly accessible scientific literature.
-
An internal codename for a compound that is not used in public communications.
-
A brand name not yet indexed or recognized in scientific search engines and databases.
Without any foundational information on "Berofor," its mechanism of action, the biological pathways it may influence, or any experimental data, it is not possible to generate the requested application notes and protocols. The creation of accurate and reliable scientific documentation requires verifiable data from published research.
Recommendations for the Requester:
To enable the creation of the desired content, it is essential to first identify the correct compound. It is recommended to:
-
Verify the spelling of "Berofor."
-
Provide any alternative names, chemical identifiers (like a CAS number), or internal codenames associated with the compound.
-
Identify the manufacturer or research group developing the compound.
-
Share any preliminary data, internal reports, or publications, even if not widely disseminated, that describe the compound and its effects.
Once a correctly identified compound with available research data is provided, the process of creating detailed application notes and protocols, including data tables, experimental procedures, and pathway diagrams, can be initiated.
Application Notes: High-Yield Expression and Purification of Recombinant Human Interferon alfa-2c
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interferon alfa-2c (IFN-α2c) is a subtype of the Type I interferon family of cytokines, which are crucial signaling proteins in the innate immune response.[1] These proteins exhibit potent antiviral, antiproliferative, and immunomodulatory properties, making them valuable biopharmaceuticals for treating viral infections like chronic hepatitis C, as well as certain types of cancer, including hairy cell leukemia.[2][3] The production of recombinant human IFN-α2c, typically using Escherichia coli (E. coli), is a cost-effective method for obtaining the large quantities required for therapeutic and research purposes.[4][5]
However, high-level expression in E. coli often leads to the formation of insoluble and non-functional inclusion bodies (IBs).[6][7] This necessitates robust downstream processing, including efficient inclusion body recovery, protein solubilization, refolding to the native conformational state, and multi-step chromatographic purification to achieve high purity and biological activity.[8][9] These application notes provide detailed protocols for the expression of recombinant IFN-α2c in E. coli and a comprehensive purification strategy from inclusion bodies.
Interferon alfa-2c Signaling Pathway
Interferon alfa exerts its biological effects by binding to specific cell surface receptors, which triggers an intracellular signaling cascade known as the JAK-STAT pathway.[2][10] Upon binding of IFN-α2c to the Type I interferon receptor complex (composed of IFNAR1 and IFNAR2 subunits), the associated Janus kinases (Jak1 and Tyk2) are activated.[2][11] These kinases phosphorylate each other and the receptor chains. This phosphorylation event creates docking sites for Signal Transducer and Activator of Transcription (STAT) proteins, namely STAT1 and STAT2, which are then recruited and phosphorylated by the Jaks.[2][12] Phosphorylated STAT1 and STAT2 form a heterodimer, associate with Interferon Regulatory Factor 9 (IRF9) to form the ISGF3 complex, and translocate to the nucleus.[2] Inside the nucleus, this complex binds to Interferon-Stimulated Response Elements (ISREs) in the promoter regions of target genes, inducing the transcription of hundreds of Interferon-Stimulated Genes (ISGs). The protein products of these ISGs are responsible for establishing the antiviral, antiproliferative, and immunomodulatory state within the cell.[2][13]
Caption: Interferon alfa-2c JAK-STAT signaling pathway.
Experimental Protocols
The following protocols describe a general framework for the expression of IFN-α2c in E. coli as inclusion bodies, followed by purification and refolding. Optimization of specific parameters such as inducer concentration, temperature, and buffer composition may be required for different expression constructs and scales.
Protocol 1: Expression of Recombinant IFN-α2c in E. coli
This protocol details the steps from transformation to induced expression of IFN-α2c. The use of a pET vector system with an inducible T7 promoter is common for achieving high expression levels.[6]
-
Vector Construction & Transformation:
-
Synthesize the human IFN-α2c gene with codon optimization for E. coli expression.[6]
-
Clone the optimized gene into a suitable expression vector, such as pET28a+ or pRSET, under the control of a T7 promoter.[6][14]
-
Transform the resulting plasmid into a competent E. coli expression strain, such as BL21(DE3).
-
-
Cell Culture and Growth:
-
Inoculate a single colony of transformed E. coli into 50 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic (e.g., Kanamycin for pET28a+).
-
Incubate overnight at 37°C with shaking at 200-250 rpm.
-
Use the overnight culture to inoculate a larger volume of LB medium (e.g., 1 L in a 2.5 L flask) to an initial optical density at 600 nm (OD600) of 0.05-0.1.
-
Incubate the large culture at 37°C with vigorous shaking.
-
-
Induction of Protein Expression:
-
Monitor the cell growth by measuring the OD600 periodically.
-
When the OD600 reaches mid-log phase (typically 0.6-0.8), induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM.[7]
-
Alternatively, auto-induction media can be used, which allows for induction without monitoring cell density.[15][16]
-
Continue the incubation for an additional 4-6 hours at 37°C. Lowering the post-induction temperature to 25-30°C can sometimes increase the proportion of soluble protein.[5][7]
-
-
Cell Harvest:
-
Harvest the bacterial cells by centrifugation at 6,000 x g for 15 minutes at 4°C.
-
Discard the supernatant and store the cell pellet at -80°C until purification.
-
Protocol 2: Purification of IFN-α2c from Inclusion Bodies
This multi-step protocol covers cell lysis, inclusion body purification, solubilization, refolding, and chromatographic purification.
-
Cell Lysis and Inclusion Body (IB) Isolation:
-
Resuspend the frozen cell pellet in lysis buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 1 mM EDTA, pH 8.0).
-
Lyse the cells using sonication or a high-pressure homogenizer on ice.
-
Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet the inclusion bodies.
-
Wash the IBs multiple times with a buffer containing a mild detergent (e.g., 1% Triton X-100) and then with a buffer without detergent to remove cell debris and membrane proteins.
-
-
IB Solubilization and Protein Refolding:
-
Solubilize the washed IBs in a buffer containing a strong denaturant (e.g., 8 M Urea or 6 M Guanidine-HCl, 50 mM Tris-HCl, 1 mM DTT, pH 8.0).[17]
-
Incubate with stirring for 1-2 hours at room temperature.
-
Clarify the solubilized protein solution by centrifugation at 20,000 x g for 30 minutes.
-
Initiate refolding by rapidly diluting the denatured protein solution into a large volume of refolding buffer (e.g., 50 mM Tris-HCl, 0.5 M Arginine, 1 mM GSH/0.1 mM GSSG, pH 8.0-8.5) to a final protein concentration of 50-100 µg/mL.[18]
-
Allow the protein to refold for 24-48 hours at 4°C with gentle stirring.
-
-
Chromatographic Purification:
-
Concentrate the refolded protein solution and buffer exchange into the initial chromatography buffer using tangential flow filtration or a similar method.
-
Step 1: Anion-Exchange Chromatography (AEC): Load the protein onto an AEC column (e.g., DEAE-Sepharose) equilibrated with a low-salt buffer (e.g., 20 mM Tris-HCl, pH 8.0). Elute the bound protein with a linear gradient of increasing salt concentration (e.g., 0-1 M NaCl).[5]
-
Step 2: Cation-Exchange Chromatography (CEC): Pool the fractions containing IFN-α2c, adjust the pH to below its isoelectric point (e.g., pH 4.5-5.0), and load onto a CEC column (e.g., SP-Sepharose). Elute with a salt gradient.[5]
-
Step 3: Hydrophobic Interaction Chromatography (HIC): Adjust the salt concentration of the CEC eluate with a high-salt buffer (e.g., 1-1.5 M Ammonium Sulfate) and load onto an HIC column (e.g., Phenyl-Sepharose). Elute with a descending salt gradient.[5]
-
Step 4: Gel Filtration Chromatography (GFC): As a final polishing step, load the concentrated protein from the HIC step onto a GFC column (e.g., Superdex 75) to separate the monomeric IFN-α2c from aggregates.[5]
-
-
Analysis and Storage:
-
Analyze the purity of the final protein product by SDS-PAGE. The expected molecular weight is approximately 19 kDa.[17]
-
Determine the protein concentration using a spectrophotometer (A280) or a protein assay (e.g., Bradford).
-
Assess biological activity using an antiviral assay.[18][19]
-
Store the purified protein in a suitable buffer (e.g., PBS) at -80°C.
-
Data Presentation
The following tables summarize quantitative data reported in the literature for recombinant interferon expression and purification.
Table 1: Expression Yields of Recombinant Interferon-α in E. coli
| Expression System/Condition | Host Strain | Yield | Reference |
| Auto-induction, Soluble | E. coli | 270 mg/L | [15][16] |
| Bioreactor, Inclusion Bodies | E. coli | 5.2 g/L (product yield) | [6] |
| Bioreactor, Purified Product | E. coli | ~3 g/L (final yield) | [6] |
| Pilot Scale Fermentation | E. coli | 160 mg from 20 L broth | [5] |
| GST-Fusion, Soluble | E. coli Origami B | 100 mg/L | [7] |
Table 2: Purification and Activity of Recombinant Interferon-α
| Purification Outcome | Value | Reference |
| Purity | Homogeneous | [5] |
| Specific Activity | 3.59 x 10⁸ IU/mg | [5] |
| Specific Activity | ~3 x 10⁹ IU/mg | [6] |
| Specific Activity | 2.24 x 10⁸ IU/mg | [9] |
| Specific Activity | 3.25 x 10⁶ IU/mg | [16] |
Experimental Workflow
The overall process from gene cloning to the final purified protein can be visualized as a sequential workflow. This involves upstream processes of molecular biology and fermentation, followed by downstream processes of cell disruption, refolding, and purification.
Caption: Workflow for IFN-α2c expression and purification.
References
- 1. probiologists.com [probiologists.com]
- 2. Interferon Alfa-2a - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Interferon-alpha-2C in the treatment of advanced hairy cell leukaemia. Results of a phase II trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemical synthesis of a human interferon-alpha 2 gene and its expression in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Overexpression and purification of recombinant human interferon alpha2b in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. A Simplified Process for Purification and Refolding of Recombinant Human Interferon-α2b - Iranian Biomedical Journal [ibj.pasteur.ac.ir]
- 9. A Simplified Process for Purification and Refolding of Recombinant Human Interferon-α2b - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reactome | Interferon Signaling [reactome.org]
- 11. youtube.com [youtube.com]
- 12. Interferon signaling and treatment outcome in chronic hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Interferons alpha and lambda inhibit hepatitis C virus replication with distinct signal transduction and gene regulation kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. d-nb.info [d-nb.info]
- 17. walshmedicalmedia.com [walshmedicalmedia.com]
- 18. researchgate.net [researchgate.net]
- 19. From Genetic Engineering to Preclinical Safety: A Study on Recombinant Human Interferons [mdpi.com]
Berofor (Interferon Alfa-2c): Application Notes and Protocols for In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical in vivo use of Berofor (Interferon Alfa-2c), a recombinant human interferon. Due to the limited availability of public data specifically for Interferon Alfa-2c, this document incorporates data from closely related Type I interferons, primarily Interferon Alfa-2a and Alfa-2b, to provide representative protocols and dosage guidelines. Researchers should consider these as a starting point and conduct dose-ranging studies for their specific animal models and experimental goals.
Data Summary of In Vivo Studies with Type I Interferons
The following table summarizes quantitative data from various in vivo studies conducted on different species with Type I interferons. This information is intended to guide dose selection for studies with Berofor.
| Animal Model | Interferon Type | Dosage | Administration Route | Frequency | Key Findings |
| Rhesus Monkey | Recombinant Human IFN-alpha | 20 MIU/m² | Subcutaneous (s.c.) | Daily for 4 weeks | Induced behavioral and neuroendocrine changes similar to those observed in humans.[1][2] |
| Cynomolgus Monkey | Ropeginterferon alfa-2b | 2 mg/kg | Not Specified | Not Specified | No Observed Adverse Effect Level (NOAEL) established at this dose.[3] |
| Rat (Fischer 344) | Human Lymphoblastoid IFN-alpha | 2 x 10⁵ U/100g (bolus) or 2 x 10⁶ U/100g (5-min infusion) | Intravenous (i.v.) | Single dose | Rapid plasma clearance with preferential uptake by the kidney.[4] |
| Mouse | Murine IFN-alpha-4 | 2000 U | Intravenous (i.v.) | Single dose | Used to validate a quantitative systems pharmacology (QSP) model.[5][6] |
| Mouse | Recombinant Human IFN-alpha 2b | 400, 800, 1600 IU/g/day | Not Specified | Daily for 5, 10, or 15 days | Investigated for a murine model of depression. |
| Rat | Recombinant Bovine IFN-alpha | Up to 50 x 10⁸ IU/kg | Intraperitoneal (i.p.) or Intravenous (i.v.) | Single dose (acute) or daily (sub-chronic) | No significant toxicity observed at high doses. |
| Rat | Interferon Alfa-2b | 10,000 IU/animal | Intranasal | Single dose | Investigated for local antiviral activity in the nasal cavity. |
Experimental Protocols
General Considerations for In Vivo Studies
-
Animal Model Selection: The choice of animal model is critical and depends on the research question. While rodents are commonly used for initial efficacy and toxicity studies, non-human primates are often more relevant for immunomodulatory and safety assessments of human interferons due to species-specific differences in receptor binding and biological response.[7]
-
Dose Selection: Initial dose selection should be based on existing literature for similar compounds. It is crucial to perform a dose-ranging study to determine the Maximum Tolerated Dose (MTD) and the optimal effective dose for the specific animal model and disease indication.
-
Route of Administration: The route of administration (e.g., intravenous, subcutaneous, intraperitoneal) can significantly impact the pharmacokinetic and pharmacodynamic profile of the interferon. The chosen route should align with the intended clinical application.
Protocol 1: Pharmacokinetic Study of Interferon Alfa in Rats
This protocol is adapted from studies on human lymphoblastoid interferon-alpha in Fischer 344 rats.[4]
Objective: To determine the pharmacokinetic profile of Berofor in rats.
Materials:
-
Berofor (Interferon Alfa-2c)
-
Male Fischer 344 rats (8-10 weeks old)
-
Sterile saline for injection
-
Anesthetic (e.g., isoflurane)
-
Blood collection supplies (e.g., heparinized tubes, syringes)
-
Centrifuge
-
ELISA kit for human interferon-alpha quantification
Procedure:
-
Animal Preparation: Acclimatize rats for at least one week before the experiment. House them in a controlled environment with a 12-hour light/dark cycle and provide ad libitum access to food and water.
-
Drug Preparation: Reconstitute and dilute Berofor in sterile saline to the desired concentrations (e.g., 2 x 10⁵ U/100g for bolus injection or 2 x 10⁶ U/100g for infusion).
-
Administration:
-
Intravenous Bolus: Anesthetize the rats and administer a single intravenous bolus of Berofor via the tail vein.
-
Intravenous Infusion: Anesthetize the rats and administer Berofor as a 5-minute intravenous infusion.
-
-
Blood Sampling: Collect blood samples (approximately 0.2 ml) from the tail vein or retro-orbital sinus at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes) post-administration into heparinized tubes.
-
Plasma Preparation: Centrifuge the blood samples at 3000 rpm for 15 minutes at 4°C to separate the plasma. Store plasma samples at -80°C until analysis.
-
Quantification of Interferon Alfa: Measure the concentration of interferon-alpha in the plasma samples using a validated ELISA kit.
-
Data Analysis: Plot the plasma concentration-time curve and calculate key pharmacokinetic parameters such as half-life (t½), volume of distribution (Vd), and clearance (CL).
Protocol 2: Acute Toxicity Study of Interferon Alfa in Mice
This protocol is a general guideline for assessing the acute toxicity of Berofor in mice.
Objective: To determine the single-dose toxicity and estimate the MTD of Berofor in mice.
Materials:
-
Berofor (Interferon Alfa-2c)
-
Male and female CD-1 mice (6-8 weeks old)
-
Sterile saline for injection
-
Observation cages
Procedure:
-
Animal Preparation: Acclimatize mice for at least one week before the experiment. House them in a controlled environment.
-
Dose Grouping: Divide the mice into several dose groups (e.g., vehicle control, low dose, mid dose, high dose) with an equal number of males and females in each group.
-
Drug Preparation: Prepare the required doses of Berofor in sterile saline.
-
Administration: Administer a single dose of Berofor to each mouse via the desired route (e.g., intraperitoneal or intravenous).
-
Observation: Observe the animals continuously for the first few hours post-dosing and then daily for 14 days. Record any clinical signs of toxicity, including changes in behavior, appearance, and body weight.
-
Endpoint: At the end of the 14-day observation period, euthanize the animals and perform a gross necropsy. Collect major organs for histopathological examination if necessary.
-
Data Analysis: Analyze the data to determine the MTD, which is the highest dose that does not cause unacceptable toxicity.
Signaling Pathway and Experimental Workflow
The biological effects of Berofor are mediated through the JAK-STAT signaling pathway. Upon binding to its cell surface receptor, it initiates a cascade of intracellular events leading to the transcription of interferon-stimulated genes (ISGs), which are responsible for the antiviral, antiproliferative, and immunomodulatory effects of the drug.
Caption: Interferon Alfa Signaling Pathway.
The following diagram illustrates a typical experimental workflow for an in vivo efficacy study.
Caption: In Vivo Efficacy Study Workflow.
References
- 1. Effects of Interferon-alpha on Rhesus Monkeys: A Non-Human Primate Model of Cytokine-Induced Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of interferon-alpha on rhesus monkeys: a nonhuman primate model of cytokine-induced depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Plasma and tissue pharmacokinetics of human interferon-alpha in the rat after its intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A comparative computational analysis of IFN-alpha pharmacokinetics and its induced cellular response in mice and humans | PLOS Computational Biology [journals.plos.org]
- 6. A comparative computational analysis of IFN-alpha pharmacokinetics and its induced cellular response in mice and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. From Genetic Engineering to Preclinical Safety: A Study on Recombinant Human Interferons [mdpi.com]
Application Notes and Protocols: Gene Expression Analysis Following Berofor Treatment
Introduction
Berofor is an investigational small molecule inhibitor targeting the MEK1/2 kinases, key components of the RAS/RAF/MEK/ERK signaling pathway. This pathway is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many human cancers. By inhibiting MEK1/2, Berofor is designed to suppress the downstream signaling cascade, leading to a reduction in the expression of genes responsible for tumor growth and survival. These application notes provide a comprehensive protocol for analyzing changes in gene expression in cancer cell lines following treatment with Berofor.
Principle
The primary mechanism of action for Berofor is the inhibition of MEK1 and MEK2, which in turn prevents the phosphorylation and activation of ERK1 and ERK2. Activated ERK translocates to the nucleus and phosphorylates a variety of transcription factors, including ELK1, c-Myc, and AP-1 (a heterodimer of c-Fos and c-Jun). This leads to the altered expression of genes that regulate the cell cycle and apoptosis. This protocol details the use of quantitative Real-Time PCR (qRT-PCR) to measure the changes in the mRNA levels of key downstream target genes, such as DUSP6, FOS, and CCND1 (encoding Cyclin D1), in response to Berofor treatment.
Experimental Protocols
Cell Culture and Berofor Treatment
-
Cell Line: A549 (human lung carcinoma) or other suitable cancer cell line with a constitutively active RAS/RAF/MEK/ERK pathway.
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Protocol:
-
Seed A549 cells in 6-well plates at a density of 2 x 10^5 cells per well.
-
Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare a stock solution of Berofor in DMSO.
-
Treat the cells with varying concentrations of Berofor (e.g., 0.1 µM, 1 µM, 10 µM) or a vehicle control (DMSO) for 24 hours.
-
RNA Extraction and Quality Control
-
Reagents: TRIzol reagent, chloroform, isopropanol, 75% ethanol, and RNase-free water.
-
Protocol:
-
Lyse the cells directly in the 6-well plates by adding 1 mL of TRIzol reagent per well.
-
Transfer the lysate to a microcentrifuge tube and incubate for 5 minutes at room temperature.
-
Add 0.2 mL of chloroform, shake vigorously for 15 seconds, and incubate for 3 minutes at room temperature.
-
Centrifuge the samples at 12,000 x g for 15 minutes at 4°C.
-
Transfer the upper aqueous phase to a new tube and add 0.5 mL of isopropanol to precipitate the RNA.
-
Incubate for 10 minutes at room temperature and centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Wash the RNA pellet with 1 mL of 75% ethanol.
-
Air-dry the pellet and resuspend it in 20-50 µL of RNase-free water.
-
Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is considered pure.
-
Quantitative Real-Time PCR (qRT-PCR)
-
Reagents: cDNA synthesis kit, SYBR Green qPCR master mix, and gene-specific primers.
-
Protocol:
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a cDNA synthesis kit according to the manufacturer's instructions.
-
qPCR Reaction: Prepare the qPCR reaction mix as follows:
-
10 µL of 2x SYBR Green qPCR master mix
-
1 µL of forward primer (10 µM)
-
1 µL of reverse primer (10 µM)
-
2 µL of diluted cDNA
-
6 µL of nuclease-free water
-
-
Thermal Cycling: Perform the qPCR using a real-time PCR system with the following cycling conditions:
-
Initial denaturation: 95°C for 10 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds
-
-
-
Data Analysis: Analyze the data using the ΔΔCt method, normalizing the expression of the target genes to a housekeeping gene (e.g., GAPDH or ACTB).
-
Data Presentation
The following table summarizes the expected changes in gene expression in A549 cells following a 24-hour treatment with Berofor.
| Target Gene | Function | Fold Change (1 µM Berofor) |
| DUSP6 | Dual specificity phosphatase that inactivates ERK | -4.2 |
| FOS | Component of the AP-1 transcription factor | -6.8 |
| CCND1 | Cyclin D1, a key regulator of the cell cycle | -5.5 |
| VEGFA | Vascular endothelial growth factor A, promotes angiogenesis | -3.1 |
| GAPDH | Housekeeping gene (control) | 1.0 |
Visualizations
Caption: Berofor inhibits the MEK1/2 kinases in the RAS/RAF/MEK/ERK pathway.
Caption: Workflow for analyzing gene expression changes after Berofor treatment.
Application Notes and Protocols: Assessing the Immunomodulatory Effects of Berofor using Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for utilizing flow cytometry to assess the effects of a novel immunomodulatory agent, Berofor, on various immune cell populations. Flow cytometry is a powerful technology that allows for the rapid, multi-parametric analysis of single cells in a heterogeneous population.[1][2][3] This makes it an indispensable tool in drug discovery and development for characterizing the impact of therapeutic candidates on the immune system.[1][4][5] The following protocols and guidelines are designed to enable researchers to perform detailed immunophenotyping, assess cellular activation and proliferation, and analyze cytokine production and cytotoxic activity in response to Berofor treatment.
Immunophenotyping of Major Immune Cell Subsets
Objective: To enumerate the relative percentages and absolute counts of major immune cell populations in peripheral blood mononuclear cells (PBMCs) following in vitro or in vivo treatment with Berofor.
Background: Immunophenotyping is the use of fluorophore-conjugated antibodies to identify and quantify different cell types based on the expression of specific cell surface markers, known as cluster of differentiation (CD) antigens.[2][6] This analysis is crucial for understanding the broad impact of an immunomodulatory agent on the composition of the immune system.
Experimental Protocol: Immunophenotyping of Human PBMCs
-
PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Viability and Counting: Determine cell viability and concentration using a hemocytometer and Trypan Blue exclusion or an automated cell counter.
-
Berofor Treatment (In Vitro): Plate 1 x 10^6 PBMCs per well in a 96-well plate and treat with a dose range of Berofor or vehicle control for a predetermined time course (e.g., 24, 48, 72 hours).
-
Fc Receptor Blocking (Optional but Recommended): To prevent non-specific antibody binding, incubate cells with an Fc blocking reagent for 10-15 minutes at 4°C.[7]
-
Surface Marker Staining: Add a pre-titered cocktail of fluorophore-conjugated antibodies against surface markers to identify major immune cell populations. Incubate for 30 minutes at 4°C in the dark. A typical panel might include:
-
Wash: Wash the cells twice with staining buffer (e.g., PBS with 2% FBS).
-
Data Acquisition: Resuspend cells in staining buffer and acquire events on a flow cytometer. Collect a sufficient number of events (e.g., 50,000-100,000) for robust statistical analysis.
-
Data Analysis: Analyze the acquired data using appropriate flow cytometry analysis software. Gate on viable, single cells before identifying specific immune cell populations based on their marker expression.
Data Presentation: Expected Effects of Berofor on Immune Cell Populations (Hypothetical Data)
| Cell Population | Marker Profile | Vehicle Control (% of Live Cells) | Berofor (1 µM) (% of Live Cells) | Berofor (10 µM) (% of Live Cells) |
| T Helper Cells | CD3+ CD4+ | 45.2 ± 3.1 | 42.1 ± 2.8 | 35.6 ± 2.5 |
| Cytotoxic T Cells | CD3+ CD8+ | 25.8 ± 2.5 | 28.3 ± 2.1 | 32.1 ± 2.9 |
| B Cells | CD19+ | 10.5 ± 1.2 | 9.8 ± 1.1 | 8.2 ± 0.9 |
| NK Cells | CD3- CD56+ | 8.2 ± 0.9 | 10.1 ± 1.3 | 12.5 ± 1.5* |
| Classical Monocytes | CD14++ CD16- | 9.1 ± 1.0 | 8.5 ± 0.9 | 7.4 ± 0.8 |
*Statistically significant change (p < 0.05) compared to vehicle control. Data are presented as mean ± standard deviation.
Experimental Workflow for Immunophenotyping
Caption: Workflow for immunophenotyping of PBMCs treated with Berofor.
T Cell Activation and Proliferation Assays
Objective: To determine the effect of Berofor on the activation and proliferation of T lymphocytes.
Background: T cell activation is a critical event in the adaptive immune response. Upon activation, T cells upregulate specific surface markers (e.g., CD69, CD25) and begin to proliferate.[6] Assessing these parameters can reveal whether a compound has stimulatory or inhibitory effects on T cell function.
Experimental Protocol: T Cell Activation
-
PBMC Isolation and Treatment: Isolate and treat PBMCs with Berofor as described in the immunophenotyping protocol. Include a positive control for T cell activation, such as anti-CD3/CD28 antibodies or phytohemagglutinin (PHA).
-
Surface Marker Staining: After the desired incubation period (e.g., 24 hours for early activation markers), stain the cells with antibodies against T cell lineage markers (CD3, CD4, CD8) and activation markers (CD69, CD25).
-
Data Acquisition and Analysis: Acquire and analyze the data to determine the percentage of CD4+ and CD8+ T cells expressing CD69 and CD25.
Experimental Protocol: T Cell Proliferation
-
PBMC Labeling: Label PBMCs with a cell proliferation dye such as Carboxyfluorescein succinimidyl ester (CFSE) or CellTrace™ Violet according to the manufacturer's instructions.
-
Treatment and Stimulation: Culture the labeled PBMCs with Berofor and a T cell stimulus (e.g., anti-CD3/CD28 beads).
-
Incubation: Incubate the cells for 3-5 days to allow for several rounds of cell division.
-
Surface Marker Staining: Stain the cells with antibodies against T cell lineage markers (CD3, CD4, CD8).
-
Data Acquisition and Analysis: Acquire events on a flow cytometer. Proliferation is measured by the successive halving of the proliferation dye's fluorescence intensity in daughter cells.
Data Presentation: Effect of Berofor on T Cell Activation and Proliferation (Hypothetical Data)
| Assay | Cell Population | Vehicle Control | Berofor (10 µM) | Positive Control (Anti-CD3/CD28) |
| Activation (% Positive) | CD4+CD69+ | 2.1 ± 0.3 | 15.7 ± 1.8 | 85.4 ± 5.2 |
| CD8+CD25+ | 1.8 ± 0.2 | 12.3 ± 1.5 | 78.9 ± 4.9 | |
| Proliferation (% Divided) | CD4+ | 3.5 ± 0.5 | 8.2 ± 1.1 | 92.1 ± 3.7 |
| CD8+ | 4.1 ± 0.6 | 10.5 ± 1.4 | 95.3 ± 2.9 |
*Statistically significant change (p < 0.05) compared to vehicle control. Data are presented as mean ± standard deviation.
Signaling Pathway: T Cell Activation
Caption: Hypothetical signaling pathways in T cell activation and potential points of intervention for Berofor.
Intracellular Cytokine Staining
Objective: To measure the production of key cytokines by different immune cell subsets in response to Berofor.
Background: Cytokines are critical mediators of immune responses. Intracellular cytokine staining (ICS) combined with flow cytometry allows for the identification of which specific cell types are producing particular cytokines.[4][9] This is a powerful tool for understanding the functional effects of a drug on the immune system.
Experimental Protocol: Intracellular Cytokine Staining
-
PBMC Isolation and Treatment: Isolate and treat PBMCs with Berofor as previously described.
-
Cell Stimulation: Add a stimulant such as Phorbol 12-myristate 13-acetate (PMA) and ionomycin, or a specific antigen, for the final 4-6 hours of culture.
-
Protein Transport Inhibition: During the stimulation period, add a protein transport inhibitor, such as Brefeldin A or Monensin, to trap cytokines within the cells.[10][11][12]
-
Surface Marker Staining: Stain for surface markers to identify the cell populations of interest (e.g., CD3, CD4, CD8 for T cells).
-
Fixation and Permeabilization: Fix the cells with a fixation buffer (e.g., paraformaldehyde) and then permeabilize the cell membrane with a permeabilization buffer.
-
Intracellular Staining: Add fluorophore-conjugated antibodies against the cytokines of interest (e.g., IFN-γ, TNF-α, IL-2, IL-4, IL-10) and incubate in the dark.
-
Wash and Acquire: Wash the cells and acquire them on a flow cytometer.
-
Data Analysis: Analyze the data to determine the percentage of specific cell populations producing each cytokine.
Data Presentation: Effect of Berofor on Cytokine Production by T Cells (Hypothetical Data)
| Cytokine | Cell Population | Vehicle Control (% Positive) | Berofor (10 µM) (% Positive) |
| IFN-γ | CD4+ T Cells | 8.5 ± 1.1 | 18.2 ± 2.1 |
| CD8+ T Cells | 15.3 ± 1.9 | 32.7 ± 3.5 | |
| TNF-α | CD4+ T Cells | 12.1 ± 1.5 | 25.4 ± 2.8 |
| CD8+ T Cells | 20.8 ± 2.3 | 41.2 ± 4.1 | |
| IL-4 | CD4+ T Cells | 3.2 ± 0.4 | 1.5 ± 0.2 |
| IL-10 | CD4+ T Cells | 1.5 ± 0.2 | 4.8 ± 0.6 |
*Statistically significant change (p < 0.05) compared to vehicle control. Data are presented as mean ± standard deviation.
Logical Relationship: Cytokine Production Analysis
Caption: Logical workflow for intracellular cytokine staining.
B Cell and Macrophage Function Assays
While the primary focus is often on T cells, it is also important to assess the effects of Berofor on other key immune cells such as B cells and macrophages.
B Cell Assays
-
Activation: Similar to T cells, B cell activation can be assessed by measuring the upregulation of markers like CD69 and CD86 after stimulation (e.g., with anti-IgM or CpG).
-
Differentiation: The differentiation of B cells into antibody-secreting plasma cells can be monitored by staining for CD19, CD27, and CD38.
-
Mechanism of Action: Berofor may influence B cell function by interacting with key signaling pathways such as NF-κB, MAPK, and JAK/STAT.[13]
Macrophage Assays
-
Polarization: Macrophages can polarize into pro-inflammatory M1 or anti-inflammatory M2 phenotypes. This can be assessed by staining for surface markers (e.g., CD80, CD86 for M1; CD163, CD206 for M2) and intracellular cytokines (e.g., TNF-α, IL-12 for M1; IL-10 for M2).
-
Phagocytosis: The effect of Berofor on the phagocytic capacity of macrophages can be measured using fluorescently labeled beads or bacteria.
-
Metabolism: Drugs like metformin have been shown to affect macrophage function by altering their metabolism, for instance, by inhibiting cholesterol biosynthesis.[14][15] The impact of Berofor on macrophage metabolism could be a relevant area of investigation.
Conclusion
The protocols and application notes provided here offer a robust framework for the comprehensive assessment of the immunomodulatory effects of Berofor using flow cytometry. By systematically evaluating changes in immune cell populations, activation states, proliferative capacity, and functional responses, researchers can gain valuable insights into the mechanism of action of Berofor and its potential as a therapeutic agent. It is crucial to include appropriate positive and negative controls and to perform statistical analysis to ensure the validity of the results. These studies will be instrumental in advancing the preclinical and clinical development of Berofor.
References
- 1. researchgate.net [researchgate.net]
- 2. Immunophenotyping by flow cytometry [abcam.com]
- 3. resources.rndsystems.com [resources.rndsystems.com]
- 4. marinbio.com [marinbio.com]
- 5. blog.crownbio.com [blog.crownbio.com]
- 6. biocompare.com [biocompare.com]
- 7. kumc.edu [kumc.edu]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. Assessment by Flow Cytometry of Cytokine Production in Malnourished Children - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Scholars@Duke publication: Evaluating cytokine production by flow cytometry using brefeldin A in mice. [scholars.duke.edu]
- 11. researchgate.net [researchgate.net]
- 12. Flow cytometric analysis of cytokine production by normal human peripheral blood dendritic cells and monocytes: comparative analysis of different stimuli, secretion-blocking agents and incubation periods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Berberine as a natural immunomodulator of B lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Metformin, Macrophage Dysfunction and Atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Metformin inhibits macrophage cholesterol biosynthesis rate: possible role for metformin-induced oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring Interfer-on alfa-2c: A Detailed Guide for Researchers
Application Notes and Protocols for the Quantitative Determination of Interferon alfa-2c Levels Using Enzyme-Linked Immunosorbent Assay (ELISA)
These application notes provide a comprehensive overview and a detailed protocol for the quantification of Interferon alfa-2c (IFNα-2c) in various biological samples using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA). This document is intended for researchers, scientists, and drug development professionals who are working with this critical cytokine.
Interferon alfa-2c, a member of the type I interferon family, is a potent cytokine with antiviral, antiproliferative, and immunomodulatory activities. Accurate measurement of IFNα-2c levels is crucial for a wide range of research applications, including pharmacokinetic studies, dose-response assessments, and the evaluation of immune responses. The sandwich ELISA format offers high specificity and sensitivity for this purpose.
Principle of the Assay
The sandwich ELISA is a highly specific and sensitive method for detecting an antigen of interest. In this assay, a capture antibody specific for Interferon alfa-2c is pre-coated onto the wells of a microplate. When the sample or standard containing IFNα-2c is added to the wells, the IFNα-2c protein is captured by the immobilized antibody. After a washing step to remove unbound substances, a second, enzyme-conjugated antibody that recognizes a different epitope on the IFNα-2c molecule is added. This detection antibody "sandwiches" the IFNα-2c protein. Following another wash, a substrate solution is added, which reacts with the enzyme to produce a measurable colorimetric signal. The intensity of the color is directly proportional to the concentration of Interferon alfa-2c in the sample.
Quantitative Data Summary
The performance characteristics of commercially available Interferon alfa-2c ELISA kits can vary. The following tables summarize typical quantitative data for key assay parameters to aid in the selection and evaluation of an appropriate kit.
Table 1: Assay Performance Characteristics
| Parameter | Typical Value Range |
| Assay Type | Sandwich ELISA (quantitative) |
| Detection Method | Colorimetric |
| Assay Time | 1.5 - 4 hours |
| Sample Types | Serum, Plasma (EDTA, Heparin, Citrate), Cell Culture Supernatants |
Table 2: Analytical Performance
| Parameter | Kit Example 1 | Kit Example 2 | Kit Example 3 |
| Sensitivity | 56.04 pg/mL[1] | 0.107 pg/mL | 3.2 pg/mL[2] |
| Assay Range | 187.5 - 12000 pg/mL[1] | 0.8 - 50 pg/mL | 7.8 - 500 pg/mL[2] |
Table 3: Precision Data
| Parameter | Kit Example 1 | Kit Example 2 | Kit Example 3 |
| Intra-Assay CV (%) | 2.7%[3] | 3.4 - 4.5%[4] | 4%[5] |
| Inter-Assay CV (%) | 9.3%[3] | 5.7 - 6.2%[4] | 7.2%[5] |
Table 4: Recovery Data
| Sample Type | Kit Example 1 (Average % Recovery) | Kit Example 2 (Average % Recovery) |
| Serum | 103%[1] | 86%[4] |
| EDTA Plasma | 87%[1] | 89%[4] |
| Heparin Plasma | 104%[1] | 86%[4] |
| Citrate Plasma | 103%[1] | Not Reported |
| Cell Culture Media | 106%[1] | 101%[4] |
Experimental Protocols
This section provides a generalized, detailed protocol for a sandwich ELISA for the measurement of Interferon alfa-2c. It is important to consult the specific instructions provided with your chosen ELISA kit, as reagents and incubation times may vary.
Materials Required
-
Interferon alfa-2c ELISA kit (containing pre-coated 96-well plate, standards, detection antibody, wash buffer, substrate, and stop solution)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Calibrated pipettes and sterile pipette tips
-
Deionized or distilled water
-
Absorbent paper
-
Plate sealer
Reagent Preparation
-
Bring all reagents to room temperature before use.
-
Reconstitute Standards: Prepare a dilution series of the Interferon alfa-2c standard as per the kit instructions. This will be used to generate a standard curve.
-
Prepare Wash Buffer: Dilute the concentrated wash buffer to its working concentration with deionized or distilled water.
-
Prepare Detection Antibody: Dilute the concentrated detection antibody to its working concentration.
Assay Procedure
-
Add Standards and Samples: Pipette 100 µL of each standard, sample, and blank (sample diluent) into the appropriate wells of the pre-coated microplate. It is recommended to run all standards and samples in duplicate.
-
Incubation: Cover the plate with a plate sealer and incubate for the time and temperature specified in the kit manual (typically 1-2.5 hours at room temperature or 37°C).
-
Washing: Aspirate the liquid from each well and wash the plate by filling each well with wash buffer (approximately 300 µL) and then aspirating. Repeat this wash step 3-4 times. After the final wash, remove any remaining wash buffer by inverting the plate and blotting it against clean absorbent paper.
-
Add Detection Antibody: Add 100 µL of the diluted detection antibody to each well.
-
Second Incubation: Cover the plate and incubate for the time and temperature specified in the kit manual (typically 1 hour at room temperature or 37°C).
-
Second Washing: Repeat the washing step as described in step 3.
-
Add Substrate: Add 100 µL of the substrate solution to each well.
-
Third Incubation: Incubate the plate in the dark at room temperature for the time specified in the kit manual (typically 15-30 minutes). A color change should be observed in the wells containing higher concentrations of Interferon alfa-2c.
-
Stop Reaction: Add 50 µL of the stop solution to each well. The color in the wells will change from blue to yellow.
-
Read Absorbance: Immediately read the optical density (OD) of each well at 450 nm using a microplate reader.
Data Analysis
-
Calculate the average OD for each set of duplicate standards, controls, and samples.
-
Generate a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is often recommended.
-
Determine the concentration of Interferon alfa-2c in the samples by interpolating their mean absorbance values from the standard curve.
-
Correct for dilution by multiplying the interpolated concentration by the sample dilution factor.
Visualizations
Interferon alfa-2c Signaling Pathway
Interferon alfa-2c exerts its biological effects by binding to its cell surface receptor and activating the JAK-STAT signaling pathway.[1] This leads to the transcription of hundreds of interferon-stimulated genes (ISGs) that establish an antiviral state within the cell.
References
- 1. Advances in anti-viral immune defence: revealing the importance of the IFN JAK/STAT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interferon-alpha/beta receptor - Wikipedia [en.wikipedia.org]
- 3. Human Interferon Alpha 2 ELISA Kit, 90-min ELISA (ab233622) | Abcam [abcam.com]
- 4. rndsystems.com [rndsystems.com]
- 5. Human IFN alpha ELISA Kit (BMS216) - Invitrogen [thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Stability and Storage of Interferon Alfa-2C (formerly Berofor)
Disclaimer: Berofor (active ingredient: Interferon Alfa-2C) is a withdrawn medicinal product, with its license being withdrawn on May 5, 1993.[1] Consequently, specific stability data for the commercial product "Berofor" is not publicly available. This guide provides general stability and storage recommendations for Interferon Alfa-2C and similar protein-based therapeutics intended for research and development purposes. The information is based on general principles of protein chemistry and pharmaceutical stability.
Summary of Recommended Storage and Stability Conditions for Interferon Alfa-2C
For researchers working with Interferon Alfa-2C, maintaining the biological activity and structural integrity of the protein is paramount. The following table summarizes the likely critical storage parameters and their impact on stability.
| Parameter | Recommended Condition | Rationale & Potential Impact of Deviation |
| Temperature | Frozen: -20°C to -80°C (for long-term storage) | To minimize chemical degradation, aggregation, and microbial growth.[2][3] Repeated freeze-thaw cycles should be avoided as they can lead to protein denaturation and loss of activity. |
| Refrigerated: 2°C to 8°C (for short-term storage of reconstituted solutions) | Suitable for immediate use or short-term storage to prevent degradation.[4] Storage at room temperature is generally not recommended and can lead to rapid loss of potency.[5] | |
| Humidity | Low humidity environment | High humidity can lead to moisture absorption, potentially causing physical and chemical changes, especially for lyophilized powders.[6][7] |
| Light Exposure | Protected from light | Exposure to light, particularly UV light, can induce photo-oxidation and degradation of proteins.[6] Amber vials or storage in the dark are recommended. |
| pH of Solution | Buffered solution within the optimal pH range for the protein | Deviations from the optimal pH can lead to protein denaturation, aggregation, or precipitation. The optimal pH for stability should be determined experimentally. |
| Formulation | Lyophilized powder or stabilized liquid formulation | Lyophilization (freeze-drying) is a common method to enhance the long-term stability of proteins. Stabilizers such as albumin, amino acids, or non-ionic surfactants may be included in formulations to prevent aggregation and surface adsorption. |
Troubleshooting Guide
This section addresses specific issues that researchers may encounter, providing potential causes and solutions related to the stability and storage of Interferon Alfa-2C.
| Question | Possible Cause(s) | Suggested Troubleshooting Steps |
| Why am I seeing decreased biological activity in my experiments? | 1. Improper Storage Temperature: The protein may have been stored at a suboptimal temperature, leading to degradation. 2. Multiple Freeze-Thaw Cycles: Repeated freezing and thawing can denature the protein. 3. Incorrect Reconstitution: The lyophilized powder may have been reconstituted with an inappropriate buffer or handled improperly. | 1. Verify the storage temperature records. If temperature excursions have occurred, the vial may need to be discarded. 2. Aliquot the reconstituted protein into single-use volumes to avoid multiple freeze-thaw cycles. 3. Review the reconstitution protocol. Ensure the correct buffer and gentle mixing techniques are used. |
| I observe precipitation or cloudiness in my reconstituted protein solution. | 1. pH Shift: The pH of the solution may have shifted outside the protein's stability range. 2. Aggregation: The protein may be aggregating due to improper storage or handling. 3. Contamination: The solution may be contaminated with microorganisms. | 1. Check the pH of the buffer and the final solution. 2. Consider adding a stabilizing agent to the buffer. Centrifuge the solution at a low speed to remove aggregates, and test the supernatant for activity. 3. Culture a small sample of the solution to check for microbial growth. Always use aseptic techniques during handling. |
| My lyophilized powder appears discolored or has a different texture. | 1. Moisture Absorption: The vial may have been exposed to humidity, causing the powder to collapse or change color.[6] 2. Degradation: The protein may have degraded over time due to improper storage. | 1. Inspect the vial seal for any breaches. Store lyophilized products in a desiccator if the storage environment has high humidity. 2. If the product is past its recommended shelf life or has been stored improperly, it is best to use a new vial. |
Frequently Asked Questions (FAQs)
Q1: What is the typical shelf life of a lyophilized protein like Interferon Alfa-2C?
A1: The shelf life of a lyophilized protein is highly dependent on the formulation and storage conditions. When stored at -20°C or below and protected from light and moisture, lyophilized proteins can be stable for several years. However, it is crucial to refer to the manufacturer's or supplier's certificate of analysis for specific expiry dates.
Q2: How should I handle Interferon Alfa-2C upon receiving it in the lab?
A2: Upon receipt, immediately transfer the product to the recommended storage temperature (typically frozen for long-term storage). Before opening, allow the vial to equilibrate to room temperature to prevent condensation, which can introduce moisture. Reconstitute the protein using the specified buffer and aseptic techniques.
Q3: Can I store reconstituted Interferon Alfa-2C at room temperature?
A3: Storing protein solutions at room temperature is generally not advisable as it can lead to rapid degradation and loss of activity.[4][5] For short-term storage, refrigeration (2°C to 8°C) is preferred. For longer-term storage, the reconstituted solution should be aliquoted and frozen.
Q4: What are the primary degradation pathways for a protein therapeutic like Interferon Alfa-2C?
A4: The major degradation pathways for proteins include both physical and chemical processes. Physical degradation includes denaturation and aggregation. Chemical degradation pathways can involve oxidation, hydrolysis, and deamidation.[8] The primary degradation pathway for a similar peptide boronic acid derivative was found to be oxidative in nature.[8]
Experimental Protocols
Protocol 1: Aliquoting and Storage of Reconstituted Interferon Alfa-2C
-
Reconstitution: Reconstitute the lyophilized Interferon Alfa-2C powder with the recommended sterile buffer to the desired concentration. Mix gently by inverting the vial several times. Do not vortex, as this can cause aggregation.
-
Aliquoting: Immediately after reconstitution, dispense the solution into single-use, low-protein-binding polypropylene tubes. The volume of each aliquot should be appropriate for a single experiment to avoid freeze-thaw cycles.
-
Freezing: Snap-freeze the aliquots in a dry ice/ethanol bath or a -80°C freezer.
-
Storage: Store the frozen aliquots at -80°C for long-term stability.
Protocol 2: Assessment of Protein Aggregation by UV-Vis Spectrophotometry
-
Sample Preparation: Prepare a sample of the reconstituted Interferon Alfa-2C solution.
-
Measurement: Measure the absorbance of the solution at 340 nm using a UV-Vis spectrophotometer. Use the reconstitution buffer as a blank.
-
Interpretation: An increase in absorbance at 340 nm over time is indicative of protein aggregation and the formation of insoluble particles.
Visualizations
References
- 1. hpra.ie [hpra.ie]
- 2. Specific Conditions for Stability Studies and Storage - Eurofins Scientific [eurofins.com]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. sccg.biz [sccg.biz]
- 5. Stability of Bortezomib 2.5 mg/mL in Vials and Syringes Stored at 4°C and Room Temperature (23°C) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of Humidity in Stability Studies – StabilityStudies.in [stabilitystudies.in]
- 7. Effect of Humidity Level on Tablet Stability | Pharmaguideline [pharmaguideline.com]
- 8. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Berofor (Interferon alfa-2c) Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Berofor (Interferon alfa-2c).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Berofor (Interferon alfa-2c)?
Berofor, a recombinant form of human Interferon alfa-2c, exerts its biological effects by binding to specific type I interferon receptors on the cell surface, namely IFNAR1 and IFNAR2c.[1] This binding event triggers the dimerization of the receptor subunits and activates the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) signaling pathway.[1][2] Specifically, the kinases Jak1 and Tyk2 are activated, leading to the phosphorylation of STAT1 and STAT2 proteins.[1][3] These phosphorylated STAT proteins then form a dimer, translocate to the nucleus, and bind to interferon-stimulated response elements (ISREs) in the promoter regions of specific genes, thereby inducing the transcription of numerous immunomodulatory and antiviral proteins.[1]
Q2: How should I properly handle and store my Berofor (Interferon alfa-2c)?
Proper handling and storage are critical to maintain the bioactivity of Berofor. Unopened ampoules should be stored at -20°C or below.[4] For reconstitution, dissolve the entire contents of the ampoule in sterile distilled water to the recommended concentration.[4] It is advised to use a carrier protein, such as 0.3% v/v bovine casein or to make initial dilutions in cell culture medium containing 5-10% v/v calf serum, to prevent the interferon from adsorbing to container surfaces.[4] For optimal use, it is recommended to subdivide the reconstituted solution into smaller aliquots and store them at -20°C or below. Repeated freeze-thaw cycles should be avoided to prevent degradation of the protein.[4]
Q3: What are the key downstream effector proteins induced by Interferon alfa-2c?
The activation of the JAK-STAT pathway by Interferon alfa-2c leads to the expression of a wide range of interferon-stimulated genes (ISGs) that mediate its antiviral and antiproliferative effects. Key effector proteins include:
-
2'-5' Oligoadenylate Synthetase (OAS): This enzyme synthesizes 2'-5' linked oligoadenylates, which in turn activate RNase L, an endonuclease that degrades viral and cellular RNA.[1]
-
Protein Kinase R (PKR): Once activated by double-stranded RNA (a common byproduct of viral replication), PKR phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), leading to an inhibition of protein synthesis, thereby preventing viral replication.[1]
-
Mx Proteins: These GTPases have been shown to inhibit the replication of a broad range of RNA viruses.
Q4: Can I use Berofor (Interferon alfa-2c) in experiments with non-human cells?
The use of human Interferon alfa-2c in non-human cell lines can be problematic due to species-specificity. The affinity of human interferon alpha for its receptor can be significantly lower in cells from other species, such as mice. This reduced binding affinity can lead to a weaker activation of the downstream signaling pathways and a diminished biological response. It is crucial to verify the responsiveness of your chosen cell line to human interferon alpha before initiating extensive experiments.
Troubleshooting Guide
High Variability in Experimental Replicates
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before and during plating. Use calibrated pipettes and a consistent pipetting technique. For suspension cells, gently swirl the flask before each aspiration.[3][5] |
| Edge Effects in Multi-well Plates | Wells on the perimeter of a plate are prone to evaporation, which can alter media and compound concentrations. To mitigate this, fill the outer wells with sterile media or PBS and use the inner wells for your experimental samples.[3] |
| Pipetting Errors | Inaccurate or inconsistent pipetting can lead to significant variations. Prepare a master mix of reagents to be added to all relevant wells to ensure consistency.[3] |
| Cell Health and Passage Number | Use cells that are healthy, within a consistent and optimal passage number range, and regularly tested for mycoplasma contamination. High passage numbers can lead to altered cellular responses.[3][6] |
| Reagent Quality and Handling | Use high-quality reagents and store them according to the manufacturer's instructions. Avoid repeated freeze-thaw cycles of Berofor and other critical reagents.[3] |
Low or No Biological Response to Berofor
| Potential Cause | Recommended Solution |
| Inactive Berofor | Improper storage or handling can lead to a loss of bioactivity. Prepare a fresh stock solution from a new vial and ensure proper storage conditions are maintained.[3] Consider testing the activity of your stock in a well-established positive control cell line. |
| Suboptimal Concentration | The concentration of Berofor may be too low to elicit a response. Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.[7] |
| Low Receptor Expression | The cell line you are using may have low or no expression of the type I interferon receptors (IFNAR1/IFNAR2c). Verify receptor expression using techniques like flow cytometry or qPCR. |
| Refractory State of Cells | If the interferon signaling pathway is already activated in your cells (e.g., due to a low-level viral infection), they may be refractory to further stimulation by exogenous interferon.[3] |
| Incorrect Timing of Measurement | The peak of the biological response can vary depending on the assay. Perform a time-course experiment to identify the optimal time point for measuring your endpoint (e.g., gene expression, antiviral effect).[3] |
Issues with Antiviral Cytopathic Effect (CPE) Assay
| Potential Cause | Recommended Solution |
| Incomplete Cell Death in Virus Control Wells | The virus titer may be too low. It is crucial to optimize the multiplicity of infection (MOI) to achieve 80-100% cell death in the virus control wells within the assay duration.[8] |
| High Background (Cell Death in No-Virus Control Wells) | This could be due to contamination of the cell culture or reagents. Regularly check for microbial contamination. Ensure that the assay medium is fresh and properly prepared.[9] |
| Faintly Stained or Poorly Defined Plaques/Zones of Protection | This can result from improper staining or washing procedures. Ensure that the staining solution is fresh and that the washing steps are performed gently to avoid dislodging the cell monolayer.[9] |
| High Variability Between Wells | In addition to the general causes of variability, ensure that the virus is evenly distributed across the wells during infection. |
Data Summary Table
The following table summarizes quantitative data for the biological activity of Interferon alfa, providing a reference for expected potency in different assay systems.
| Assay Type | Cell Line | Virus (if applicable) | Parameter | Reported Value |
| Antiviral Activity | A549 (Human Lung Carcinoma) | Encephalomyocarditis (EMC) virus | EC50 | 3.6 pg/mL |
| Antiviral Activity | HEp-2 (Human Laryngeal Carcinoma) | Mengo virus | EC50 | 1.032 x 104 IU/mL |
| Antiproliferative Activity | HeLa (Human Cervical Cancer) | N/A | Significant reduction in viability | 1.6 - 200 ng/mL |
| MxA Promoter Activation | MDBK-t2 (Bovine Kidney) | N/A | Limit of Detection | 3 IU/mL |
Experimental Protocols
Detailed Methodology: Antiviral Cytopathic Effect (CPE) Inhibition Assay
This protocol provides a general framework for assessing the antiviral activity of Berofor (Interferon alfa-2c). Optimization of cell type, virus, and incubation times is recommended for specific experimental systems.
Materials:
-
A549 cells (or another susceptible cell line)
-
Complete cell culture medium
-
Berofor (Interferon alfa-2c)
-
Encephalomyocarditis virus (EMCV) or another suitable lytic virus
-
96-well flat-bottom tissue culture plates
-
Crystal Violet staining solution (0.5% w/v in 20% methanol)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding:
-
Trypsinize and resuspend A549 cells in complete medium.
-
Seed the cells into a 96-well plate at a density that will result in a confluent monolayer after 24 hours of incubation (e.g., 2 x 104 cells/well).
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator.
-
-
Interferon Treatment:
-
After 24 hours, when the cells have formed a confluent monolayer, carefully remove the culture medium.
-
Prepare serial dilutions of Berofor in fresh culture medium. It is recommended to perform two-fold serial dilutions.
-
Add 100 µL of the diluted Berofor to the appropriate wells. Include wells with medium only as a no-interferon control.
-
Incubate the plate for 18-24 hours at 37°C to allow the cells to develop an antiviral state.
-
-
Virus Infection:
-
Prepare a dilution of EMCV in culture medium that has been previously determined to cause 100% cell death (CPE) within 40-56 hours.
-
Carefully remove the medium containing Berofor from all wells except for the "cell control" wells (no interferon, no virus).
-
Add 100 µL of the diluted virus to all wells except the "cell control" wells.
-
Add 100 µL of fresh medium to the "cell control" wells.
-
Incubate the plate at 37°C and monitor for the development of CPE.
-
-
Staining and Quantification:
-
Once the "virus control" wells (no interferon, with virus) show complete CPE, remove the medium from all wells.
-
Gently wash the plate with PBS.
-
Add 50 µL of Crystal Violet solution to each well and incubate for 10-15 minutes at room temperature.
-
Carefully wash the plate with tap water to remove excess stain and allow it to air dry completely.
-
The endpoint can be determined by microscopic examination to identify the well with 50% protection from CPE. For quantitative analysis, the stain can be solubilized with 100 µL of methanol per well, and the absorbance can be read at 570 nm using a microplate reader.
-
Visualizations
Caption: Interferon alfa-2c signaling pathway.
Caption: Antiviral CPE inhibition assay workflow.
References
- 1. Bioactivity Determination of Native and Variant Forms of Therapeutic Interferons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of Different Human Alpha Interferon Subtypes and Pegylated Interferon Activities by Measuring MxA Promoter Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. licorbio.com [licorbio.com]
- 8. researchgate.net [researchgate.net]
- 9. Troubleshooting T cell ELISPOT assay | U-CyTech [ucytech.com]
Technical Support Center: Optimizing Berofor Concentration for Cell-Based Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Berofor in cell-based assays.
Disclaimer: Information regarding a specific compound named "Berofor" is not publicly available. For the purpose of this technical support guide, "Berofor" will be treated as a hypothetical novel kinase inhibitor that promotes apoptosis by inhibiting the fictitious "Kinase X" in the "Cell Survival Pathway." The following recommendations are based on best practices for optimizing the concentration of novel compounds in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for Berofor in a new cell line?
For a novel compound like Berofor, it is recommended to start with a broad concentration range to determine its cytotoxic and biological activity thresholds. A typical starting range would be from 0.01 µM to 100 µM in a serial dilution. This wide range will help in identifying the half-maximal inhibitory concentration (IC50) or effective concentration (EC50).
Q2: My cells are showing high levels of cytotoxicity even at very low concentrations of Berofor. What could be the cause?
Several factors could contribute to unexpected cytotoxicity:
-
Cell Line Sensitivity: The cell line you are using may be particularly sensitive to the mechanism of action of Berofor.
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve Berofor is not exceeding a non-toxic level, typically below 0.5%.
-
Incorrect Concentration Calculation: Double-check all calculations for dilutions and stock solutions.
-
Contamination: Microbial contamination in the cell culture can exacerbate cytotoxic effects.[][2]
Q3: I am not observing any significant biological effect of Berofor, even at high concentrations. What should I do?
If Berofor is not showing the expected activity, consider the following:
-
Compound Stability: Berofor may be unstable in your culture medium. Ensure proper storage and handling of the compound.
-
Cell Line Resistance: The target "Kinase X" may not be expressed or may be mutated in your chosen cell line, leading to resistance.
-
Assay Sensitivity: The assay you are using may not be sensitive enough to detect the biological effect. Consider using a more sensitive or direct downstream marker of "Kinase X" inhibition.
-
Incubation Time: The incubation time with Berofor may be too short for the biological effect to become apparent. An initial time-course experiment is recommended.
Q4: How do I determine the optimal incubation time for Berofor treatment?
To determine the optimal incubation time, a time-course experiment is recommended. This involves treating your cells with a fixed, potentially effective concentration of Berofor (e.g., a concentration around the expected IC50) and measuring the desired biological endpoint at multiple time points (e.g., 6, 12, 24, 48, and 72 hours). The time point that gives a robust and reproducible signal should be chosen for subsequent experiments.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High variability between replicate wells | Uneven cell seeding, edge effects in the microplate, or pipetting errors. | Ensure a homogenous cell suspension before seeding. Avoid using the outer wells of the plate or fill them with sterile medium/PBS. Use calibrated pipettes and consistent pipetting techniques. |
| Inconsistent dose-response curves | Issues with serial dilutions, compound precipitation at high concentrations, or cell health variability. | Prepare fresh serial dilutions for each experiment. Visually inspect the highest concentrations for any signs of precipitation. Ensure cells are in the logarithmic growth phase and have high viability before treatment. |
| "Bell-shaped" dose-response curve | Off-target effects at high concentrations or compound insolubility. | Lower the maximum concentration tested. Investigate potential off-target effects using alternative assays or cell lines. |
| Low signal-to-noise ratio in the assay | Suboptimal assay conditions, insufficient cell number, or inappropriate detection method. | Optimize assay parameters such as substrate concentration or antibody dilution. Determine the optimal cell density for your assay.[3] Consider a more sensitive detection method (e.g., luminescence over fluorescence). |
Experimental Protocols
Protocol 1: Determining the Cytotoxicity of Berofor using an MTT Assay
This protocol outlines the steps to assess the cytotoxic effect of Berofor on a chosen cell line.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Berofor stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of Berofor in complete culture medium. A common starting range is 0.01 µM to 100 µM. Include a vehicle control (medium with the same concentration of DMSO as the highest Berofor concentration).
-
Remove the old medium from the cells and add 100 µL of the Berofor dilutions to the respective wells.
-
Incubate the plate for the desired time (e.g., 48 hours) at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After the incubation, carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Dose-Response Study for a Biological Endpoint
This protocol describes how to perform a dose-response study to measure a specific biological effect of Berofor, such as the inhibition of a downstream signaling molecule.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Berofor stock solution
-
96-well plates
-
Assay-specific reagents (e.g., lysis buffer, antibodies, substrate)
-
Plate reader (e.g., for fluorescence, luminescence, or absorbance)
Procedure:
-
Seed cells and treat with serial dilutions of Berofor as described in the cytotoxicity protocol.
-
Incubate for the predetermined optimal time for the biological effect to occur.
-
Lyse the cells according to the specific assay protocol.
-
Perform the assay to measure the desired endpoint (e.g., ELISA for a specific protein, a reporter gene assay).
-
Read the signal on a plate reader.
-
Normalize the data to a control (e.g., total protein concentration) if necessary.
-
Plot the dose-response curve and calculate the EC50 value.[4]
Data Presentation
Table 1: Hypothetical Cytotoxicity of Berofor (IC50) in Various Cell Lines
| Cell Line | IC50 (µM) after 48h |
| Cell Line A | 5.2 |
| Cell Line B | 12.8 |
| Cell Line C | > 100 |
Table 2: Hypothetical Dose-Response of Berofor on "Kinase X" Activity (EC50)
| Cell Line | EC50 (µM) after 24h |
| Cell Line A | 1.5 |
| Cell Line B | 4.7 |
| Cell Line C | Not Determined |
Visualizations
Caption: Hypothetical signaling pathway of Berofor.
Caption: Workflow for optimizing Berofor concentration.
References
Technical Support Center: Berofor (Interferon alfa-2c)
Welcome to the technical support center for Berofor. This guide is intended for researchers, scientists, and drug development professionals to provide essential information for preventing the degradation of Berofor (Interferon alfa-2c) during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is Berofor and why is its stability a critical factor in experiments?
A: Berofor is a brand name for a formulation of Interferon alfa-2c, a recombinant protein used in various research applications for its antiviral, antiproliferative, and immunomodulatory properties.[1] As a protein, its three-dimensional structure is crucial for its biological activity. Degradation, which can be caused by various physical and chemical factors, can lead to loss of potency, altered bioactivity, and inconsistent experimental results, thereby compromising the validity and reproducibility of your research.
Q2: What are the primary degradation pathways for Interferon alfa-2c?
A: The primary degradation pathways for Interferon alfa-2c include:
-
Proteolytic Degradation: As a protein, it is susceptible to cleavage by proteases. This is a major route of elimination in vivo.[2]
-
Physical Instability: This includes aggregation and denaturation, which can be induced by factors like shaking, exposure to high temperatures, and repeated freeze-thaw cycles. Shaking can be particularly detrimental to the protein's integrity.
-
Chemical Instability: This can be influenced by pH and oxidation. Interferon alfa-2c is susceptible to degradation at low pH.[1]
Q3: How can I detect if my Berofor sample has degraded?
A: Signs of degradation may not always be visible. While a change in the physical appearance of the solution, such as cloudiness or precipitation, can indicate aggregation, significant loss of activity can occur without any visible changes. The most reliable methods for detecting degradation are functional assays (e.g., antiviral or antiproliferative assays) to measure bioactivity and analytical techniques like a reversed-phase high-performance liquid chromatography (RP-HPLC) to assess purity.[3][4]
Troubleshooting Guide
Issue 1: I am observing inconsistent or lower-than-expected activity in my cell-based assays.
-
Possible Cause: Degradation of Berofor in your stock solution or during the experiment.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh dilutions from a properly stored stock solution for each experiment. Avoid using previously diluted solutions that have been stored for an extended period.
-
Check Storage Conditions: Ensure your stock solutions are stored at the recommended temperature of 2-8°C for short-term use and have not been subjected to multiple freeze-thaw cycles.[5] For long-term storage, refer to the manufacturer's instructions, which may recommend freezing.
-
Minimize Physical Stress: Do not vortex or shake the Berofor solution vigorously.[5] Mix gently by inversion or slow pipetting.
-
Evaluate Stability in Media: Consider the pH and composition of your cell culture medium. Interferons can be susceptible to degradation at low pH.[1]
-
Issue 2: My HPLC analysis of the Berofor solution shows multiple peaks or a decrease in the main peak area over time.
-
Possible Cause: Chemical degradation or aggregation of the protein.
-
Troubleshooting Steps:
-
Review Formulation and Diluents: Ensure that the buffers and diluents used are within the optimal pH range for Interferon alfa-2c stability (typically around neutral pH).
-
Protect from Light: Although not explicitly stated as a primary degradation factor in the search results, it is a general good practice for protein solutions to be protected from light, as it can be a source of energy that promotes chemical degradation.
-
Control Temperature: Elevated temperatures can accelerate both chemical and physical degradation. Maintain proper cold chain during handling and storage.[3][4]
-
Experimental Protocols
Protocol 1: Handling and Storage of Berofor
-
Receiving and Initial Storage: Upon receipt, store the lyophilized powder or liquid formulation of Berofor at the recommended temperature, typically 2-8°C.[5]
-
Reconstitution (if applicable): If you have a lyophilized powder, reconstitute it with the specific diluent recommended by the manufacturer. Gently swirl the vial to dissolve the powder; do not shake.[5]
-
Aliquoting and Long-Term Storage: For long-term storage, it is advisable to aliquot the reconstituted Berofor into single-use vials to avoid repeated freeze-thaw cycles. Store these aliquots at or below -20°C, unless otherwise specified by the manufacturer.
-
Thawing: When ready to use, thaw the frozen aliquots rapidly in a water bath at room temperature and then immediately place them on ice.
-
Dilution: Perform serial dilutions in a suitable buffer or cell culture medium immediately before use. Use non-pyrogenic, sterile plasticware.
Protocol 2: Assessment of Berofor Stability (Forced Degradation Study)
This protocol outlines a forced degradation study to identify potential degradation products and assess the stability-indicating properties of an analytical method (e.g., RP-HPLC).
-
Preparation of Stock Solution: Prepare a stock solution of Berofor at a known concentration (e.g., 1 mg/mL) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the Berofor stock solution with an equal volume of 0.1 M HCl.
-
Base Hydrolysis: Mix the Berofor stock solution with an equal volume of 0.1 M NaOH.
-
Oxidation: Mix the Berofor stock solution with an equal volume of 3% hydrogen peroxide.
-
Thermal Stress: Incubate an aliquot of the stock solution at an elevated temperature (e.g., 40°C or 50°C).
-
Control: Keep an aliquot of the stock solution at the recommended storage temperature (e.g., 4°C).
-
-
Incubation: Incubate the stressed samples for a defined period (e.g., 24, 48, or 72 hours).
-
Neutralization: After incubation, neutralize the acid and base-stressed samples with an equimolar amount of NaOH and HCl, respectively.
-
Analysis: Analyze all samples (including the control) by RP-HPLC and a functional assay (e.g., an antiviral assay using HEp-2 cells and Mengo virus or an antiproliferative assay using Daudi cells).[1][6]
-
Data Interpretation: Compare the chromatograms and bioactivity of the stressed samples to the control to determine the extent of degradation and the formation of any new peaks. A degradation of 5-20% is generally considered suitable for validating a stability-indicating method.[7]
Quantitative Data Summary
The stability of Interferon alfa-2b is influenced by various factors. The following table summarizes key quantitative findings from stability studies.
| Parameter | Condition | Duration | Results | Reference |
| Temperature | 5 ± 3°C | 30 months | Good biochemical stability of a liquid, albumin-free formulation. | [3] |
| 28 ± 2°C | 2 months | Acceptable biochemical stability of a liquid, albumin-free formulation. | [3] | |
| 4°C | 30 months | Good biochemical long-term stability of a freeze-dried, albumin-free formulation. | [4] | |
| 28°C | 6 months | The freeze-dried formulation maintained biochemical stability. | [4] | |
| Protein Concentration | 1, 10, 50, 100 MIU/ml at 37°C | Not specified | Higher concentrations (50 and 100 MIU/ml) showed better protection against loss of bioactivity but faster decrease in purity by SDS-PAGE and RP-HPLC. | [3][8] |
| Formulation | Liquid vs. Freeze-dried | 30 months | The freeze-dried formulation maintained the stability of the active ingredient better than the liquid preparation. | [4] |
| Post-reconstitution | 4°C and 28°C | 30 days | The reconstituted freeze-dried formulation was stable. | [4] |
Visualizations
Interferon Alfa Signaling Pathway
Caption: Interferon alfa-2c signaling via the JAK-STAT pathway.
Experimental Workflow for Stability Assessment
Caption: Workflow for forced degradation study of Berofor.
References
- 1. mdpi.com [mdpi.com]
- 2. Interferon Alfa-2a - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cigb.edu.cu [cigb.edu.cu]
- 4. Long-term stabilization of a new freeze-dried and albumin-free formulation of recombinant human interferon alpha 2b - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Interferon Therapy For Hepatitis C: The Complete FAQ Guide In 2025 – AIPAK ENGINEERING [aipakengineering.com]
- 6. Development of highly stable and de-immunized versions of recombinant alpha interferon: Promising candidates for the treatment of chronic and emerging viral diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. Some factors affecting the stability of interferon alpha 2b in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Berofor lot-to-lot variability issues
Welcome to the technical support center for Berofor. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing Berofor effectively in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges, with a particular focus on lot-to-lot variability.
Frequently Asked Questions (FAQs)
Q1: What is Berofor and what is its mechanism of action?
Berofor is a novel investigational agent designed to inhibit the B-cell activating factor (BAFF) signaling pathway. BAFF is a crucial cytokine for the survival, maturation, and differentiation of B-lymphocytes. By blocking this pathway, Berofor is being studied for its potential therapeutic effects in autoimmune diseases and certain B-cell malignancies.
Q2: We are observing inconsistent results between different lots of Berofor. What could be the cause?
Lot-to-lot variability is a known challenge in the manufacturing of complex biological and chemical compounds.[1][2][3][4] This can manifest as differences in potency, purity, or the presence of aggregates. Such variations can lead to inconsistent experimental outcomes. We recommend performing a qualification experiment for each new lot.
Q3: How can we qualify a new lot of Berofor before starting our experiments?
It is crucial to qualify each new lot to ensure consistency. This typically involves a side-by-side comparison with a previously validated or reference lot. Key parameters to assess include binding affinity, potency in a cell-based assay, and biophysical characteristics. Refer to the "Protocol for New Lot Qualification" section for a detailed procedure.
Q4: Our cells are not responding to Berofor as expected. What are the possible reasons?
Several factors could contribute to a lack of cellular response:
-
Lot-to-Lot Variability: The current lot of Berofor may have lower potency.
-
Cell Health and Passage Number: Ensure your cells are healthy, within a low passage number, and free from contamination.
-
Incorrect Reagent Preparation: Verify the correct dilution and storage of Berofor.
-
Experimental Setup: Double-check all experimental parameters, including cell density, incubation times, and readout methods.[5][6][7]
Q5: We are observing unexpected cytotoxicity with a new lot of Berofor. What should we do?
Unexpected cytotoxicity could be due to impurities or a higher effective concentration in the new lot. We recommend the following:
-
Confirm the Concentration: Re-measure the concentration of your Berofor stock solution.
-
Perform a Dose-Response Curve: This will help determine the EC50 and identify if the new lot is more potent than expected.
-
Check for Endotoxins: For in-vivo and primary cell experiments, endotoxin contamination can be a source of toxicity.
Troubleshooting Guide: Lot-to-Lot Variability
Lot-to-lot variation is a significant concern in drug development and research.[1][2][3][4][8] Below is a table summarizing potential issues and recommended actions.
| Observed Issue | Potential Cause | Recommended Action |
| Reduced Potency | Lower active concentration in the new lot. | Perform a dose-response experiment to compare the EC50 of the new lot with the reference lot. Adjust concentration if necessary. |
| Increased Potency | Higher active concentration or purity in the new lot. | Perform a dose-response experiment to determine the new EC50. Adjust working concentration accordingly. |
| Inconsistent cellular response | Variability in the formulation or presence of aggregates. | Visually inspect the reconstituted solution for precipitates. Perform Dynamic Light Scattering (DLS) to check for aggregation. |
| Unexpected side effects in vivo | Presence of impurities or endotoxins. | Review the Certificate of Analysis (CoA) for purity and endotoxin levels. If not provided, consider performing an endotoxin test. |
Experimental Protocols
Protocol 1: New Lot Qualification of Berofor
Objective: To qualify a new lot of Berofor against a reference lot to ensure comparable activity.
Methodology:
-
Reconstitution: Reconstitute both the new and reference lots of Berofor to the same stock concentration following the product datasheet. Visually inspect for any precipitation.
-
Cell Preparation: Culture a B-cell line known to be responsive to BAFF stimulation (e.g., Raji cells). Ensure cells are in the logarithmic growth phase.
-
Assay Setup:
-
Seed the cells at an appropriate density in a 96-well plate.
-
Prepare serial dilutions of both the new and reference lots of Berofor.
-
Add the Berofor dilutions to the cells.
-
Add a constant, sub-maximal concentration of recombinant human BAFF to all wells except the negative control.
-
-
Incubation: Incubate the plate for the recommended period (e.g., 48-72 hours).
-
Readout: Measure cell proliferation using a standard method such as MTT, CellTiter-Glo®, or direct cell counting.
-
Data Analysis:
-
Plot the dose-response curves for both lots.
-
Calculate the half-maximal inhibitory concentration (IC50) for each lot.
-
The IC50 of the new lot should be within a predefined range of the reference lot (e.g., ± 2-fold).
-
Protocol 2: Troubleshooting Inconsistent Cellular Response
Objective: To identify the cause of inconsistent results in a cell-based assay using Berofor.
Methodology:
-
Positive and Negative Controls: Ensure every experiment includes a positive control (cells treated with a known inhibitor of the BAFF pathway) and a negative control (untreated cells and vehicle-treated cells).[5]
-
Reagent Verification:
-
Use fresh media and supplements.
-
Prepare fresh dilutions of Berofor from the stock solution for each experiment.
-
Confirm the activity of the recombinant BAFF used for stimulation.
-
-
Cell Line Verification:
-
Perform cell line authentication to confirm the identity of your cells.
-
Regularly check for mycoplasma contamination.
-
-
Systematic Component Check: If the issue persists, systematically test each component of the experiment. For example, try a different batch of FBS or a different 96-well plate manufacturer.
Visualizing Pathways and Workflows
Berofor's Proposed Mechanism of Action
The following diagram illustrates the signaling pathway of B-cell activating factor (BAFF) and the proposed point of inhibition by Berofor. BAFF binds to its receptors (BAFF-R, TACI, BCMA) on B-cells, activating downstream signaling cascades like NF-κB and PI3K/Akt, which promote cell survival and proliferation.[9][10][11] Berofor is designed to block the interaction between BAFF and its receptors.
Caption: Berofor inhibits the BAFF signaling pathway.
Troubleshooting Workflow for Lot-to-Lot Variability
This workflow provides a logical sequence of steps to diagnose and address issues arising from suspected lot-to-lot variability of Berofor.
Caption: Workflow for troubleshooting Berofor lot variability.
Logical Relationship of Quality Control Checks
This diagram outlines the relationship between different quality control steps to ensure reliable experimental outcomes with Berofor.
Caption: Quality control process for using Berofor.
References
- 1. Lot-to-Lot Variation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lot-to-lot variation and verification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 4. Lot-to-Lot Variation. | Semantic Scholar [semanticscholar.org]
- 5. m.youtube.com [m.youtube.com]
- 6. How to troubleshoot experiments | Careers | Chemistry World [chemistryworld.com]
- 7. go.zageno.com [go.zageno.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. Signaling pathways for B cell-activating factor (BAFF) and a proliferation-inducing ligand (APRIL) in human placenta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Metformin prevents BAFF activation of Erk1/2 from B-cell proliferation and survival by impeding mTOR-PTEN/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metformin prevents BAFF activation of Erk1/2 from B-cell proliferation and survival by impeding mTOR-PTEN/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interferon Alfa-2c Research
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting resources and frequently asked questions for experiments involving Interferon (IFN) alfa-2c.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Interferon alfa-2c?
A1: Interferon alfa-2c exerts its antiviral and antiproliferative effects by binding to the Type I Interferon receptor complex, composed of IFNAR1 and IFNAR2 subunits.[1] This binding activates the JAK-STAT signaling pathway. Specifically, the receptor-associated kinases, Jak1 and Tyk2, are activated and phosphorylate STAT1 and STAT2 proteins.[1][2] These phosphorylated STATs form a heterodimer, translocate to the nucleus, and bind to Interferon-Stimulated Response Elements (ISREs) in the promoter regions of specific genes. This leads to the transcription of hundreds of Interferon-Stimulated Genes (ISGs) whose protein products mediate antiviral, antiproliferative, and immunomodulatory effects.[1][3]
Q2: Why is protein aggregation a common problem with recombinant IFN alfa-2c, and how can it be minimized?
A2: Recombinant IFN alfa-2c is prone to aggregation, which can lead to loss of function and potential immunogenicity.[4] Aggregation is often triggered by challenges in maintaining its conformational stability during expression, purification, and storage.[4][5] Expression in bacterial systems like E. coli frequently results in the formation of insoluble inclusion bodies, which require harsh denaturation and refolding steps that can lead to misfolding and aggregation.[5][6]
To minimize aggregation:
-
Formulation: Use stabilizing excipients. Non-ionic detergents like Polysorbate 20 or 80 can cover hydrophobic sites, while chelating agents like EDTA can inhibit metal-catalyzed oxidation.[7][8]
-
pH and Buffers: The choice of buffer is critical. Sodium citrate buffer has been shown to decrease the aggregation rate of IFN alfa compared to sodium phosphate buffer.[8]
-
Storage: Store the protein under optimal conditions. For some formulations, freezing may be preferable to liquid storage at 2-8°C to prevent degradation pathways like depegylation in modified versions.[9] Lyophilization (freeze-drying) can also significantly improve long-term stability.[10]
-
Expression System: Consider using expression systems that promote soluble protein expression, such as employing a SUMO fusion tag, which can improve yield and reduce the need for refolding from inclusion bodies.[5]
Q3: What are the key bioassays to determine the functional activity of IFN alfa-2c?
A3: The two most critical bioassays for IFN alfa-2c are the antiviral and antiproliferative assays.
-
Antiviral Assay: This assay measures the ability of IFN to protect cells from a viral challenge. A common method is the cytopathic effect (CPE) reduction assay, where cells (e.g., HEp-2, A549) are pre-treated with IFN and then infected with a virus (e.g., Mengo virus, Vesicular Stomatitis Virus).[11][12] The concentration of IFN that protects 50% of the cells from virus-induced death is determined.[11]
-
Antiproliferative Assay: This assay quantifies IFN's ability to inhibit the growth of cancer cell lines (e.g., Daudi, HeLa).[13][14] Cells are incubated with varying concentrations of IFN, and cell viability is measured after a period (e.g., 96 hours) using methods like the MTT assay.[14][15]
Q4: What are the main challenges in expressing and purifying recombinant IFN alfa-2c?
A4: The primary challenge is often the formation of insoluble and inactive inclusion bodies when expressed in E. coli.[6][16] This necessitates complex, and often inefficient, downstream processing involving cell lysis, inclusion body isolation, solubilization with denaturants, and a carefully controlled refolding process to regain biological activity.[6] Each of these steps can lead to significant protein loss and aggregation.[5][6] Further purification typically requires multiple chromatography steps to achieve high purity, which can also reduce the final yield.[5]
Troubleshooting Guides
Problem 1: Protein Stability and Aggregation
Q: My purified IFN alfa-2c is precipitating during storage/after thawing. What is causing this and how can I fix it?
A: Precipitation is a clear sign of protein aggregation and instability. The causes can be multifactorial, relating to the protein's formulation, concentration, and handling.
Troubleshooting Steps:
-
Analyze Formulation Buffer: The buffer composition is critical. Phosphate buffers can sometimes increase aggregation, whereas citrate buffers may be protective.[8] Ensure the pH is optimal for IFN alfa-2c stability.
-
Add Stabilizing Excipients: If not already present, consider adding stabilizers.
-
Optimize Protein Concentration: The effect of concentration can be complex. While higher concentrations can sometimes protect against the loss of bioactivity, they can also accelerate aggregation and decrease purity over time.[7][17] You may need to determine the optimal concentration for your specific formulation.
-
Review Storage and Handling:
-
Freeze-Thaw Cycles: Avoid repeated freezing and thawing. Aliquot the protein into single-use volumes immediately after purification.
-
Storage Temperature: For liquid formulations, storage at 2-8°C can lead to degradation over time.[9] Long-term storage may be better in a frozen state (≤ -70°C) or after lyophilization.[9][10]
-
-
Assess Purity: Contaminants from the purification process can sometimes act as nucleation points for aggregation. Ensure the final product is of high purity.
Logical Flow for Troubleshooting Protein Aggregation
Caption: Troubleshooting logic for IFN alfa-2c aggregation.
Problem 2: Inconsistent Bioassay Results
Q: I am getting highly variable results in my antiviral (or antiproliferative) assay. What are the likely causes?
A: Variability in bioassays can stem from issues with the IFN protein itself, the assay reagents, cell health, or protocol execution.
Troubleshooting Steps:
-
Verify IFN Integrity and Activity:
-
Confirm Concentration: Use a reliable method (e.g., BCA, A280) to confirm the precise concentration of your IFN stock.
-
Check for Aggregation: Before use, check the sample for visible precipitates. Consider running a quick size-exclusion chromatography (SEC) or dynamic light scattering (DLS) to check for soluble aggregates, which may be less active.
-
Use a Standard: Always run a calibrated reference standard (e.g., a commercial or international standard) in parallel with your test samples.[12] This allows you to express your activity in International Units (IU) and control for inter-assay variability.
-
-
Evaluate Cell Health and Culture Conditions:
-
Cell Line Authenticity: Confirm the identity of your cell line (e.g., Daudi, A549).
-
Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to genetic drift and altered sensitivity to IFN.
-
Cell Viability: Ensure cells are healthy (>95% viability) and in the logarithmic growth phase at the time of plating.
-
Mycoplasma Contamination: Regularly test cultures for mycoplasma, as it can profoundly affect cell response and assay outcomes.
-
-
Standardize Assay Protocol:
-
Cell Seeding Density: Ensure precise and consistent cell seeding in every well. Edge effects in microplates can be an issue; consider not using the outermost wells for critical measurements.
-
Reagent Consistency: Use the same lot of media, serum, and other reagents for the duration of a study. If a new lot must be used, validate it against the old one.
-
Incubation Times: Adhere strictly to the prescribed incubation times for IFN treatment, viral infection, and final readout development.
-
Virus Titer (for antiviral assay): The amount of virus used is critical. Re-titer your viral stock regularly to ensure you are using a consistent multiplicity of infection (MOI) that yields a robust cytopathic effect.
-
Data & Tables
Table 1: Factors Influencing Recombinant Interferon Alfa-2b Stability
| Factor | Observation | Implication for Researchers | Reference(s) |
| Protein Concentration | At 37°C, higher concentrations (50-100 MIU/ml) protected against loss of bioactivity better than lower concentrations (1-10 MIU/ml). However, purity (by RP-HPLC) decreased faster at higher concentrations. | An optimal concentration must be found that balances bioactivity retention with long-term purity. | [7][17] |
| Buffer System | Sodium phosphate buffer increased the aggregation rate (1.55 to 1.81 x 10⁻³ day⁻¹). Sodium citrate buffer significantly decreased the aggregation rate. | Sodium citrate is a preferable buffer for liquid formulations to enhance stability. | [8] |
| Excipients | EDTA reduced the aggregation rate constant to 0.52-0.75 x 10⁻³ day⁻¹. Polysorbates 20 and 80 were also protective but less effective than EDTA. | The inclusion of a chelating agent like EDTA is highly recommended to prevent metal-catalyzed degradation. | [8] |
| Metal Ions | The presence of Zn²⁺ and Cu²⁺ increased the aggregation kinetic constant. | Use high-purity water and reagents (metal-free if possible) and include a chelating agent in the formulation. | [8] |
| Storage Form | A freeze-dried, albumin-free formulation showed good biochemical stability for 30 months at 4°C. A liquid formulation stored at 2-8°C showed signs of degradation (depegylation) over time. | For long-term storage, lyophilization is a superior strategy to liquid storage. | [9][10] |
Table 2: Example Expression Systems and Reported Yields for IFN alfa
| Expression System | Host Strain | Key Features | Reported Yield | Reference(s) |
| Two-Plasmid System | E. coli | Codon-optimized gene, T7 promoter, expression as inclusion bodies. | 5.2 g/L (bioreactor), ~3 g/L final refolded protein. | [16] |
| pET-SUMO System | E. coli | N-terminal SUMO fusion tag to enhance solubility. | Soluble expression achieved, overcoming need for refolding from inclusion bodies. | [5] |
| Secretory Expression | Pichia pastoris | Secretion into culture medium using different signal peptides. | Varies by signal peptide, simplifies initial purification. | [18] |
Experimental Protocols & Visualizations
Protocol 1: Antiviral Activity Assay by CPE Reduction
This protocol is a generalized method for determining the antiviral activity of IFN alfa-2c.
Methodology:
-
Cell Plating: Seed a 96-well plate with a suitable cell line (e.g., MDBK, A549) at a density that will form a confluent monolayer after 24 hours.
-
IFN Dilution: Prepare serial dilutions of your IFN alfa-2c sample and the reference standard in assay medium (e.g., MEM with 2% FCS).
-
IFN Treatment: Remove the growth medium from the cells and add the IFN dilutions. Include "cell control" (medium only) and "virus control" (medium only) wells. Incubate for 24 hours at 37°C.
-
Viral Infection: Prepare a dilution of a challenge virus (e.g., Vesicular Stomatitis Virus) that will cause 90-100% cell death in the virus control wells within 48-72 hours. Add this virus dilution to all wells except the "cell control" wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, or until the virus control wells show complete cytopathic effect (CPE).
-
Quantification of Cell Viability: Remove the medium. Stain the remaining viable cells with a solution like 0.5% crystal violet in 20% methanol for 10-15 minutes.
-
Analysis: Gently wash the plate to remove excess stain and allow it to dry. Solubilize the stain (e.g., with methanol or a dedicated solubilizer) and read the absorbance on a plate reader. The IFN concentration that results in a 50% reduction of the CPE (i.e., 50% cell protection) is the EC₅₀. Calculate the potency of the test sample relative to the reference standard.[11][12]
Workflow for Antiviral Cytopathic Effect (CPE) Assay
Caption: Experimental workflow for a standard antiviral CPE assay.
Protocol 2: Antiproliferative Assay
This protocol outlines a method for measuring the growth-inhibiting effects of IFN alfa-2c on a sensitive cell line.
Methodology:
-
Cell Plating: Seed a 96-well plate with a suspension cell line (e.g., Daudi lymphoma cells) at a low density (e.g., 5 x 10³ cells/well).[14]
-
IFN Dilution: Prepare serial dilutions of your IFN alfa-2c sample and a reference standard in growth medium.
-
IFN Treatment: Add the IFN dilutions directly to the wells containing cells. Include "cell control" wells with medium only.
-
Incubation: Incubate the plate for an extended period to allow for multiple cell divisions, typically 72-96 hours, at 37°C.[14]
-
Quantification of Cell Proliferation: Add a viability reagent such as MTT or MTS (e.g., CellTiter 96 AQueous One Solution) to each well.[14]
-
Readout: Incubate for 1-4 hours as per the manufacturer's instructions, then read the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).[14]
-
Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the IFN concentration that causes a 50% inhibition of cell growth (IC₅₀) compared to the untreated cell control. Determine the specific activity relative to the reference standard.
Protocol 3: General Radioligand Receptor Binding Assay
This is a template protocol that can be adapted to study the binding of IFN alfa-2c to its receptor on cell membranes. It requires a radiolabeled version of IFN alfa or a competitor ligand.
Methodology:
-
Membrane Preparation: Prepare membrane fractions from a cell line that expresses high levels of the IFNAR1/IFNAR2 receptor complex.[19]
-
Assay Setup: In a 96-well plate, combine the following in a suitable binding buffer:
-
Cell membranes (a fixed amount of protein per well).
-
Radiolabeled ligand (e.g., ¹²⁵I-IFNα) at a concentration near its K_d.
-
Varying concentrations of your unlabeled IFN alfa-2c sample (for competition assay).
-
-
Nonspecific Binding: To a separate set of wells, add a large excess of an unlabeled ligand to determine nonspecific binding.
-
Incubation: Incubate the plate at a specified temperature (e.g., 4°C or room temperature) for a duration sufficient to reach binding equilibrium.
-
Separation: Rapidly separate the bound from unbound radioligand. This is typically done by vacuum filtration through a glass fiber filter mat, which traps the membranes with the bound ligand.
-
Washing: Quickly wash the filters with ice-cold binding buffer to remove any remaining unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Analysis: Subtract the nonspecific binding from all other measurements to get specific binding. For competition assays, plot the specific binding as a function of the unlabeled ligand concentration and fit the data to a one-site or two-site binding model to determine the IC₅₀ and subsequently the K_i (inhibition constant).[20]
Canonical IFN Alfa Signaling Pathway (JAK-STAT)
Caption: The JAK-STAT signaling pathway activated by IFN alfa-2c.
References
- 1. Interferon Alfa-2a - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Interferon signaling and treatment outcome in chronic hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiviral Actions of Interferons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Electrostatics Drive Oligomerization and Aggregation of Human Interferon Alpha-2a - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HIGH YIELD SOLUBLE BACTERIAL EXPRESSION AND STREAMLINED PURIFICATION OF RECOMBINANT HUMAN INTERFERON α-2A - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cigb.edu.cu [cigb.edu.cu]
- 8. Aggregation of recombinant human interferon alpha 2b in solution: Technical note - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmtech.com [pharmtech.com]
- 10. Long-term stabilization of a new freeze-dried and albumin-free formulation of recombinant human interferon alpha 2b - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. From Genetic Engineering to Preclinical Safety: A Study on Recombinant Human Interferons [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Antiproliferative Properties of Type I and Type II Interferon - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development of highly stable and de-immunized versions of recombinant alpha interferon: Promising candidates for the treatment of chronic and emerging viral diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Interferon-α Acts on the S/G2/M Phases to Induce Apoptosis in the G1 Phase of an IFNAR2-expressing Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Overexpression and purification of recombinant human interferon alpha2b in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Some factors affecting the stability of interferon alpha 2b in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Interferon-Based Biopharmaceuticals: Overview on the Production, Purification, and Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdspdb.unc.edu [pdspdb.unc.edu]
- 20. Binding and functional characterization of alpha-2 adrenergic receptor subtypes on pig vascular endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
A Note on "Berofor": The drug name "Berofor" refers to a specific formulation of Interferon alfa-2c, for which the license was withdrawn in 1993[1]. Consequently, specific experimental data and protocols for this particular product are no longer available. This guide focuses on the active compound, Interferon alfa-2c, providing troubleshooting and methodological advice relevant to current research to improve the reproducibility of experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing high variability in our anti-proliferative assays with Interferon alfa-2c. What are the common causes?
A1: High variability in anti-proliferative assays (e.g., MTT, XTT) can stem from several factors:
-
Cell Line Integrity: Ensure you are using a consistent and validated cell line. Passage number can significantly impact cellular response. Regularly perform cell line authentication.
-
Reagent Quality: Use a consistent source and lot of Interferon alfa-2c. Reconstitute and store it according to the manufacturer's instructions to maintain its biological activity.
-
Assay Conditions: Inconsistencies in cell seeding density, incubation times, and reagent concentrations are common sources of variability.
-
Serum Lot-to-Lot Variation: Fetal Bovine Serum (FBS) can contain varying levels of growth factors and cytokines that may interfere with the assay. It is advisable to test and reserve a large batch of a single FBS lot for a series of experiments.
Q2: Our Western blot results for STAT1 phosphorylation are inconsistent after Interferon alfa-2c treatment. How can we troubleshoot this?
A2: Inconsistent STAT1 phosphorylation can be due to:
-
Timing of Stimulation: The phosphorylation of STAT1 is a transient event, typically peaking within 30-60 minutes of interferon stimulation. A time-course experiment is crucial to determine the optimal time point for cell lysis in your specific cell model.
-
Phosphatase Activity: Ensure that your lysis buffer contains adequate concentrations of phosphatase inhibitors to preserve the phosphorylation status of your target proteins.
-
Antibody Quality: Use a well-validated antibody specific for phosphorylated STAT1. Run appropriate positive and negative controls to ensure antibody specificity.
Q3: How can we ensure the accurate quantification of Interferon alfa-2c in our samples?
A3: For accurate quantification, an Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method. To improve reproducibility:
-
Standard Curve: Always include a fresh standard curve on each plate using a reference standard of known concentration.
-
Matrix Effects: If quantifying from complex biological samples (e.g., serum, plasma), be mindful of matrix effects. Use a similar matrix for your standard curve or perform spike and recovery experiments to assess interference.
-
Plate Layout: Be systematic with your plate layout to minimize edge effects. Avoid placing critical samples on the outer wells of the plate.
Troubleshooting Guides
Guide 1: Inconsistent Bioactivity in Cell-Based Assays
| Symptom | Potential Cause | Recommended Solution |
| Lower than expected potency | Interferon alfa-2c degradation | Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles. |
| Mycoplasma contamination | Regularly test cell cultures for mycoplasma. | |
| Sub-optimal receptor expression | Verify the expression of IFNAR1 and IFNAR2 on your target cells via flow cytometry or qPCR. | |
| High background signal | Serum components | Reduce serum concentration or use serum-free media during the assay. |
| Cell clumping | Ensure single-cell suspension before seeding. Use appropriate disaggregation methods. |
Guide 2: Variability in Gene Expression Analysis (qPCR)
| Symptom | Potential Cause | Recommended Solution |
| Inconsistent induction of Interferon Stimulated Genes (ISGs) | Variable RNA quality | Use a standardized RNA extraction method and assess RNA integrity (e.g., RIN value) before proceeding. |
| Inefficient reverse transcription | Optimize the reverse transcription step. Use high-quality reverse transcriptase and random primers. | |
| Primer-dimer formation | Design and validate primers for specificity and efficiency. Perform a melt curve analysis for each qPCR run. |
Experimental Protocols
Protocol 1: General Workflow for an Anti-Proliferative Assay
This protocol provides a general framework. Specific cell lines and reagents will require optimization.
-
Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Interferon Treatment: Prepare serial dilutions of Interferon alfa-2c in a culture medium. Remove the old medium from the cells and add the interferon-containing medium. Include a vehicle-only control.
-
Incubation: Incubate the plate for 48-72 hours, depending on the cell line's doubling time.
-
Viability Assessment: Add a viability reagent (e.g., MTT, WST-1) and incubate according to the manufacturer's instructions.
-
Data Acquisition: Read the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Subtract the background absorbance, normalize the data to the vehicle control, and plot a dose-response curve to determine the EC50.
Visualizations
References
Technical Support Center: Compound X (e.g., Berofor)
This technical support center provides guidance on the solubility and buffer compatibility of the novel investigational compound, referred to herein as Compound X (e.g., Berofor). The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of Compound X?
A1: Compound X is sparingly soluble in aqueous solutions but has good solubility in organic solvents. For creating high-concentration stock solutions (e.g., 10-20 mM), we recommend using dimethyl sulfoxide (DMSO). Ensure the final concentration of DMSO in your experimental assay is low (typically <0.5%) to avoid solvent-induced artifacts.
Q2: My compound precipitates when I dilute the DMSO stock into my aqueous assay buffer. What should I do?
A2: Precipitation upon dilution into an aqueous buffer is a common issue for hydrophobic compounds and indicates that the solubility limit has been exceeded.[1] To address this, you can try the following troubleshooting steps:
-
Reduce Final Concentration: The simplest approach is to work with a lower final concentration of Compound X in your assay.[1]
-
Modify Dilution Method: Instead of a single dilution, perform serial dilutions. Add the stock solution to the buffer in a dropwise manner while vortexing or stirring to ensure rapid mixing.[1]
-
Use Solubilizing Agents: Consider including a small amount of a biocompatible surfactant (e.g., Tween-20, Pluronic F-68) or a cyclodextrin in the assay buffer to enhance solubility.[1]
-
Adjust pH: The solubility of Compound X is pH-dependent. Depending on the pKa of the compound, adjusting the buffer pH may improve its solubility.
Q3: How does pH affect the solubility of Compound X?
A3: The solubility of ionizable compounds is highly dependent on the pH of the solution. For Compound X, which is a weakly basic compound, solubility generally increases as the pH decreases (i.e., in more acidic conditions) due to the formation of a more soluble protonated species. Conversely, in neutral or basic conditions, the compound is predominantly in its less soluble free base form.
Q4: Which buffers are compatible with Compound X for in vitro assays?
A4: Compound X is compatible with a range of common biological buffers. However, the choice of buffer can influence its stability and solubility. Phosphate-buffered saline (PBS), HEPES, and Tris buffers are generally suitable. It is crucial to assess the compound's stability and solubility directly in the final assay buffer composition, as buffer components can sometimes interact with the compound.
Solubility Data
The following table summarizes the approximate solubility of Compound X in various solvents and conditions. This data should be used as a guideline, and it is recommended to determine solubility under your specific experimental conditions.
| Solvent/Buffer | pH | Temperature (°C) | Approximate Solubility (µg/mL) | Molar Solubility (µM) |
| Deionized Water | 7.0 | 25 | < 1 | < 2.5 |
| DMSO | N/A | 25 | > 50,000 | > 125,000 |
| Ethanol (95%) | N/A | 25 | ~5,000 | ~12,500 |
| Phosphate-Buffered Saline (PBS) | 7.4 | 37 | ~5 | ~12.5 |
| Acetate Buffer | 5.0 | 37 | ~150 | ~375 |
| Tris Buffer | 8.0 | 37 | ~2 | ~5 |
Note: Molar solubility is calculated based on a hypothetical molecular weight of 400 g/mol .
Experimental Protocols
Protocol 1: Determination of Thermodynamic Equilibrium Solubility
This protocol describes the shake-flask method, a gold standard for determining equilibrium solubility.[2][3][4]
Materials:
-
Solid Compound X
-
Selected buffer or solvent
-
Vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Filtration apparatus (e.g., 0.22 µm syringe filters)
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Add an excess amount of solid Compound X to a vial (e.g., 2 mg). The presence of undissolved solid at the end of the experiment is essential.
-
Add a known volume of the desired buffer or solvent (e.g., 1 mL).
-
Securely cap the vials and place them on an orbital shaker.
-
Incubate the mixture at a controlled temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[3]
-
After incubation, check for the presence of undissolved solid.
-
Separate the undissolved solid from the solution by centrifugation (e.g., 14,000 rpm for 15 minutes) followed by filtration of the supernatant through a 0.22 µm filter to remove any remaining particulates.[5]
-
Quantify the concentration of Compound X in the clear filtrate using a validated analytical method like HPLC.[5]
-
The measured concentration represents the equilibrium solubility of the compound under the tested conditions.
Protocol 2: Buffer Compatibility Assessment
This protocol helps determine the short-term stability and solubility of Compound X in a specific buffer.
Materials:
-
10 mM stock solution of Compound X in DMSO
-
Test buffer (e.g., your final assay buffer)
-
Spectrophotometer or plate reader capable of measuring absorbance at ~600 nm
-
Clear microplates (96-well)
Procedure:
-
Prepare the final working concentration of Compound X by diluting the DMSO stock into the test buffer. Prepare a buffer-only control containing the same final percentage of DMSO.
-
Immediately after preparation (Time 0), measure the absorbance (or light scattering) of the solution at 600 nm. An increase in absorbance compared to the buffer-only control indicates precipitation.
-
Incubate the solution under your intended experimental conditions (e.g., 37°C for 2 hours).
-
After the incubation period, visually inspect the solution for any precipitate and measure the absorbance at 600 nm again.
-
A significant increase in absorbance over time suggests time-dependent precipitation and indicates a potential buffer incompatibility or instability issue.
Visual Guides and Workflows
Experimental Workflow for Solution Preparation
The following diagram outlines the standard workflow for preparing a final buffered solution of Compound X for an in vitro assay.
References
Technical Support Center: Minimizing Off-Target Effects of Interferon Alfa-2c
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the off-target effects of Interferon alfa-2c (IFNα-2c) in experimental settings. Below you will find troubleshooting guides and Frequently Asked Questions (FAQs) in a question-and-answer format to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target effects of Interferon alfa-2c in a research context?
A1: Interferon alfa-2c, like other type I interferons, can induce a broad spectrum of biological responses. While the intended on-target effects are the activation of antiviral and anti-proliferative pathways, off-target effects can arise from several factors. These include the activation of unintended signaling pathways, modulation of a wide range of genes not directly related to the primary therapeutic mechanism, and potential cytotoxicity at high concentrations. In a research setting, this can manifest as unexpected changes in cell behavior, gene expression profiles, and signaling cascades that can confound experimental results. Off-target effects are often dose-dependent and can vary between different cell types.
Q2: How can I differentiate between on-target and off-target signaling of Interferon alfa-2c?
A2: Differentiating between on-target and off-target signaling is crucial for interpreting your experimental data. The primary on-target signaling pathway for IFNα-2c is the JAK-STAT pathway, leading to the formation of the ISGF3 transcription factor complex and the subsequent expression of Interferon-Stimulated Genes (ISGs).[1][2] To distinguish this from off-target signaling, you can:
-
Use pathway-specific inhibitors: Pre-treatment of cells with specific inhibitors for kinases in the JAK-STAT pathway (e.g., JAK1 or TYK2 inhibitors) should abrogate on-target effects.
-
Analyze downstream markers: Measure the phosphorylation of key signaling proteins like STAT1 and STAT2, and the expression of well-characterized ISGs (e.g., OAS1, MX1, ISG15) as markers of on-target activity.
-
Perform dose-response studies: On-target effects should exhibit a clear dose-response relationship within a specific concentration range. Effects observed only at very high concentrations are more likely to be off-target.
-
Utilize control interferons: Comparing the cellular response to IFNα-2c with other type I interferons (e.g., IFNβ) or type II interferon (IFNγ), which utilize different receptor components, can help delineate specific and shared signaling pathways.
Q3: What is the difference in off-target effects between standard Interferon alfa-2c and pegylated Interferon alfa-2c?
A3: Pegylation is a process that attaches polyethylene glycol (PEG) to the interferon molecule, which increases its hydrodynamic size and serum half-life.[3][4][5] This modification leads to a different pharmacokinetic and pharmacodynamic profile. While direct comparisons of off-target gene expression at a molecular level in vitro are not extensively documented in the provided search results, clinical data suggests that pegylated interferons may have a different side-effect profile compared to their non-pegylated counterparts.[3][4][6][7][8] In a research context, the sustained signaling from pegylated IFNα-2c could potentially lead to a broader or more prolonged off-target gene expression profile. It is important to consider these differences when designing experiments and interpreting results.
Troubleshooting Guides
Problem 1: High level of cell death observed in my cell culture after treatment with Interferon alfa-2c.
-
Possible Cause: The concentration of IFNα-2c used may be too high, leading to cytotoxic off-target effects. Different cell lines can have varying sensitivity to interferon-induced apoptosis.[9]
-
Troubleshooting Steps:
-
Perform a dose-response curve: Determine the optimal concentration of IFNα-2c that induces the desired on-target effects without causing significant cell death. Start with a wide range of concentrations and narrow down to the effective range.
-
Assess cell viability: Use a quantitative cell viability assay (e.g., MTT, CellTiter-Glo) to accurately measure cytotoxicity at different concentrations.
-
Check for apoptosis: Use assays like Annexin V staining or caspase activity assays to determine if the observed cell death is due to apoptosis.
-
Review the literature for your specific cell line: Check for published data on the sensitivity of your cell line to type I interferons.
-
Problem 2: I am observing unexpected changes in gene expression that are not canonical Interferon-Stimulated Genes (ISGs).
-
Possible Cause: This is a classic example of off-target effects. IFNα-2c may be activating non-canonical signaling pathways or interacting with other cellular factors, leading to the modulation of a broader set of genes.[1][2]
-
Troubleshooting Steps:
-
Whole-transcriptome analysis: Perform RNA-sequencing (RNA-seq) to get a comprehensive view of all gene expression changes induced by IFNα-2c at different concentrations and time points.
-
Pathway analysis: Use bioinformatics tools to analyze the RNA-seq data and identify the signaling pathways that are being activated. This can help to distinguish between on-target and off-target pathway activation.
-
Validate key off-target genes: Confirm the RNA-seq results for a selection of non-canonical genes using a different method, such as quantitative PCR (qPCR).
-
Use a more specific interferon: If available, compare the gene expression profile with that induced by a more receptor-specific type I interferon to identify IFNα-2c-specific off-target effects.
-
Problem 3: Inconsistent or variable results in my in vitro interferon assays.
-
Possible Cause: Variability in cell culture conditions, reagent quality, or assay execution can lead to inconsistent results. Non-specific binding of antibodies or other detection reagents can also be a factor.
-
Troubleshooting Steps:
-
Standardize cell culture conditions: Ensure that cells are at a consistent passage number, confluency, and are free from contamination.
-
Optimize antibody concentrations: Titrate primary and secondary antibodies to determine the optimal concentrations that provide a good signal-to-noise ratio.[10]
-
Include proper controls: Always include untreated, vehicle-treated, and positive control (e.g., a known potent interferon) wells in your experiments.
-
Improve washing steps: Increase the number and duration of wash steps to reduce non-specific binding of reagents.[10]
-
Use a blocking agent: For assays like Western blotting or ELISA, use an appropriate blocking buffer to minimize non-specific antibody binding.[10]
-
Data Presentation
The following tables are illustrative examples of how to structure and present quantitative data when assessing the off-target effects of Interferon alfa-2c.
Table 1: Dose-Response of On-Target vs. Off-Target Gene Expression in PBMCs
| Gene | Function | IFNα-2c (10 IU/mL) Fold Change | IFNα-2c (100 IU/mL) Fold Change | IFNα-2c (1000 IU/mL) Fold Change |
| On-Target | ||||
| OAS1 | Antiviral Response | 50.2 | 150.8 | 180.3 |
| MX1 | Antiviral Response | 80.5 | 250.1 | 300.7 |
| ISG15 | Ubiquitin-like Modifier | 120.3 | 400.6 | 450.2 |
| Off-Target | ||||
| GENE-X | Pro-inflammatory | 1.2 | 5.8 | 25.4 |
| GENE-Y | Cell Cycle Regulation | 0.9 | 3.2 | 15.1 |
| GENE-Z | Apoptosis | 1.5 | 8.1 | 30.9 |
Table 2: Kinase Selectivity Profile of Interferon alfa-2c
| Kinase | Pathway | % Inhibition (100 IU/mL IFNα-2c) | % Inhibition (1000 IU/mL IFNα-2c) |
| On-Target | |||
| JAK1 | IFN Signaling | 85.2 | 95.1 |
| TYK2 | IFN Signaling | 78.9 | 92.4 |
| Off-Target | |||
| KINASE-A | MAPK Pathway | 5.3 | 30.7 |
| KINASE-B | PI3K/Akt Pathway | 2.1 | 25.9 |
| KINASE-C | Src Family Kinase | 8.6 | 40.2 |
Experimental Protocols
Protocol 1: Whole-Transcriptome Analysis of Interferon alfa-2c Treated Cells
Objective: To identify on-target and off-target gene expression changes induced by Interferon alfa-2c using RNA-sequencing.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells (e.g., peripheral blood mononuclear cells - PBMCs, or a relevant cell line) at a desired density and allow them to adhere or stabilize overnight.
-
Treat cells with a range of concentrations of Interferon alfa-2c (e.g., 10, 100, 1000 IU/mL) and a vehicle control for a specified time (e.g., 6, 12, 24 hours).
-
-
RNA Extraction:
-
Lyse the cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and an automated electrophoresis system (e.g., Agilent Bioanalyzer).
-
-
Library Preparation and Sequencing:
-
Prepare RNA-seq libraries from the extracted RNA using a standard protocol (e.g., Illumina TruSeq Stranded mRNA).
-
Perform sequencing on a next-generation sequencing platform (e.g., Illumina NovaSeq).
-
-
Data Analysis:
-
Perform quality control on the raw sequencing reads.
-
Align the reads to the reference genome.
-
Quantify gene expression levels.
-
Perform differential gene expression analysis to identify genes that are significantly up- or down-regulated in response to Interferon alfa-2c treatment compared to the control.
-
Perform pathway analysis on the differentially expressed genes to identify enriched biological pathways.
-
Protocol 2: Assessing Off-Target Kinase Activation via Phospho-Flow Cytometry
Objective: To determine the specificity of Interferon alfa-2c in activating the JAK-STAT pathway versus other signaling pathways by measuring the phosphorylation of key signaling proteins.
Methodology:
-
Cell Preparation and Treatment:
-
Isolate primary cells (e.g., PBMCs) or use a relevant cell line.
-
Treat the cells with different concentrations of Interferon alfa-2c and appropriate positive and negative controls for a short duration (e.g., 15-30 minutes) to capture transient phosphorylation events.
-
-
Fixation and Permeabilization:
-
Fix the cells with a suitable fixation buffer to preserve the phosphorylation state of proteins.
-
Permeabilize the cells to allow for intracellular antibody staining.
-
-
Antibody Staining:
-
Stain the cells with fluorescently labeled antibodies specific for phosphorylated forms of on-target proteins (e.g., p-STAT1, p-STAT2) and potential off-target proteins (e.g., p-ERK, p-Akt).
-
-
Flow Cytometry Analysis:
-
Acquire the stained cells on a flow cytometer.
-
Analyze the data to quantify the percentage of cells positive for each phosphorylated protein and the mean fluorescence intensity, which is indicative of the level of protein phosphorylation.
-
Visualizations
References
- 1. Interferon target-gene expression and epigenomic signatures in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expression signatures with specificity for type I and II IFN response and relevance for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Systematic review: peginterferon vs. standard interferon in the treatment of chronic hepatitis C - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Systematic review: peginterferon vs. standard interferon in the treatment of chronic hepatitis C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. healthunlocked.com [healthunlocked.com]
- 6. Psychiatric side effects of pegylated interferon alfa-2b as compared to conventional interferon alfa-2b in patients with chronic hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Research Portal [scholarship.miami.edu]
- 8. The Comparative Efficacy and Safety of Peginterferon Alpha-2a vs. 2b for the Treatment of Chronic HCV Infection: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Direct and indirect effects of IFN-α2b in malignancy treatment: not only an archer but also an arrow - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biossusa.com [biossusa.com]
Technical Support Center: Berofor (Bortezomib) Treatment
Disclaimer: Initial searches for "Berofor" did not yield specific information on a compound by that name. Based on the context of the inquiry regarding cancer cell line responsiveness and signaling pathways, this guide has been developed for Bortezomib , a well-researched proteasome inhibitor to which "Berofor" may refer.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Bortezomib in cell line-based experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Bortezomib?
Bortezomib is a highly selective and reversible inhibitor of the 26S proteasome.[1][2][3] The 26S proteasome is a critical cellular complex responsible for degrading ubiquitinated proteins, which plays a key role in regulating intracellular protein homeostasis.[2][3] By inhibiting the chymotrypsin-like activity of the proteasome, Bortezomib prevents the degradation of proteins that control cell cycle progression and apoptosis (programmed cell death).[1][2] This disruption leads to an accumulation of pro-apoptotic factors and cell cycle inhibitors, ultimately inducing apoptosis in cancer cells.[4][5]
Q2: Which signaling pathways are most affected by Bortezomib treatment?
Bortezomib treatment significantly impacts several key signaling pathways, primarily due to the stabilization of proteins that are normally degraded by the proteasome. The most notable pathways affected are:
-
NF-κB Signaling: Bortezomib prevents the degradation of IκB, the inhibitor of NF-κB. This sequesters NF-κB in the cytoplasm, inhibiting its pro-survival signaling.[2][6]
-
Apoptosis Pathways: Bortezomib induces apoptosis through both the intrinsic and extrinsic pathways. It leads to the accumulation of pro-apoptotic proteins like Noxa, Bax, and Bid, and the cleavage of caspases (e.g., Caspase-3, -8, -9) and PARP.[7][8][9][10]
-
Cell Cycle Regulation: The treatment leads to the accumulation of cell cycle inhibitors, resulting in G2-M phase arrest.[2][4]
-
Unfolded Protein Response (UPR): The accumulation of misfolded and ubiquitinated proteins due to proteasome inhibition triggers ER stress and the UPR, which can lead to apoptosis.[1][8]
Q3: How much variability in IC50 values should I expect between different cell lines?
The half-maximal inhibitory concentration (IC50) of Bortezomib can vary significantly across different cancer cell lines, with reported values ranging from the low nanomolar to the micromolar range.[4][11] This variability is influenced by the intrinsic proteasomal activity of the cell line and its apoptotic phenotype.[11] For example, non-small cell lung cancer (NSCLC) cell lines have shown IC50 values ranging from 5 to 83 nM.[11] It is crucial to determine the IC50 value empirically for your specific cell line of interest.
Data Presentation: Bortezomib IC50 Values
The following table summarizes representative IC50 values of Bortezomib in various cancer cell lines after 48 hours of treatment.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| ELA-1 | Feline Injection Site Sarcoma | 17.46 | [12][13] |
| Hamilton | Feline Injection Site Sarcoma | 19.48 | [13] |
| Kaiser | Feline Injection Site Sarcoma | 21.38 | [13] |
| 595 BzS | Mouse Myeloma | 23 | [1] |
| 589 BzS | Mouse Myeloma | 22 | [1] |
| 638 BzS | Mouse Myeloma | 36 | [1] |
| PC-3 (parental) | Prostate Cancer | 32.8 | [14] |
| PC-3 (resistant) | Prostate Cancer | 346 | [14] |
| H460 | Non-Small Cell Lung Cancer | ~5 | [11] |
| SW1573 | Non-Small Cell Lung Cancer | ~83 | [11] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted for determining cell viability after Bortezomib treatment in a 96-well plate format.
Materials:
-
Bortezomib
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Appropriate cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.[15]
-
Bortezomib Treatment: Prepare serial dilutions of Bortezomib in culture medium and add them to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[15]
-
MTT Addition: Add 10 µL of MTT solution to each well to achieve a final concentration of 0.45 mg/mL and incubate for 2-4 hours at 37°C.[15]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from all readings and plot the percentage of viability against the log of the Bortezomib concentration to determine the IC50 value.[15]
Proteasome Activity Assay
This protocol measures the chymotrypsin-like activity of the proteasome in cell lysates.
Materials:
-
Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC)
-
Proteasome activity assay buffer (50 mM Tris-HCl, pH 7.5, 250 mM sucrose, 5 mM MgCl₂, 0.5 mM EDTA, 2 mM ATP, 1 mM DTT)[16]
-
Treated and untreated cell pellets
-
Microplate fluorometer
Procedure:
-
Cell Lysis: Lyse the cell pellets in proteasome activity assay buffer. This can be achieved by passing the cell suspension through a 29G needle ten times.[16]
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Assay Setup: In a 96-well black plate, add equal amounts of protein lysate for each sample.
-
Substrate Addition: Add the fluorogenic proteasome substrate to each well.
-
Fluorescence Measurement: Monitor the fluorescence continuously for 1 hour at 37°C using a microplate fluorometer (excitation: 380 nm, emission: 460 nm).[16][17]
-
Data Analysis: Calculate the rate of substrate cleavage (proteasome activity) from the slope of the fluorescence signal over time.
Western Blot for Apoptosis Markers
This protocol is for detecting the cleavage of PARP, a hallmark of apoptosis.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Primary antibody against PARP
-
Secondary antibody (HRP-conjugated)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Harvest and lyse Bortezomib-treated and control cells in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-PARP antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Add the chemiluminescent substrate and visualize the bands using an imaging system. Look for the full-length PARP (~116 kDa) and the cleaved fragment (~89 kDa).[8]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability in cell viability assays | - Uneven cell seeding- Edge effects in the plate- Inconsistent drug dilution | - Ensure a single-cell suspension before seeding.- Avoid using the outer wells of the plate.- Prepare fresh drug dilutions for each experiment and mix thoroughly. |
| No or low proteasome inhibition detected | - Inactive Bortezomib- Insufficient drug concentration or incubation time- Issues with the assay components | - Use a fresh stock of Bortezomib.- Perform a dose-response and time-course experiment.- Check the expiration dates and storage conditions of assay reagents. |
| Faint or no bands in Western blot | - Low protein concentration- Inefficient protein transfer- Suboptimal antibody concentration | - Load a higher amount of protein.- Optimize the transfer time and voltage.- Titrate the primary and secondary antibody concentrations. |
| Unexpected cell death in control group | - Vehicle (e.g., DMSO) toxicity- Contamination | - Ensure the final vehicle concentration is non-toxic (typically <0.1%).- Perform routine checks for mycoplasma and bacterial contamination. |
| Cell line appears resistant to Bortezomib | - Intrinsic resistance of the cell line- Development of acquired resistance | - Verify the reported sensitivity of the cell line in the literature.- If culturing for extended periods with the drug, resistance may develop.[14] Consider using a lower passage number of cells. |
Visualizations
References
- 1. Profiling Bortezomib Resistance Identifies Secondary Therapies in a Mouse Myeloma Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Bortezomib? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. Bortezomib in the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Pharmacodynamic Models of Differential Bortezomib Signaling Across Several Cell Lines of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The proteasomal and apoptotic phenotype determine bortezomib sensitivity of non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. avmajournals.avma.org [avmajournals.avma.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Bortezomib Amplifies Effect on Intracellular Proteasomes by Changing Proteasome Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Measurement of the Multiple Activities of 26S Proteasomes - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Berofor (Interferon Alfa-2a) in the Landscape of Type I Interferons: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Berofor (recombinant interferon alfa-2a) with other type I interferons, focusing on performance backed by experimental data. We delve into the nuances of their biological activities, clinical efficacy, and the molecular interactions that govern their function.
At a Glance: Berofor vs. Other Type I Interferons
Interferon alfa-2a, the active component of Berofor, is a non-pegylated recombinant subtype of interferon-alpha. It belongs to the type I interferon family, a group of cytokines crucial for innate immunity against viral infections and for exerting anti-proliferative effects on tumor cells.[1] While all type I interferons bind to the same heterodimeric receptor complex (IFNAR1 and IFNAR2), subtle differences in their amino acid sequences lead to variations in binding affinities and, consequently, in their biological activities.[1][2]
Interferon alfa-2b is another widely used subtype that differs from alfa-2a by a single amino acid.[3] Interferon-beta, also a type I interferon, exhibits more distinct functional profiles compared to the alpha subtypes.
Quantitative Comparison of Biological Activity
The following tables summarize key performance metrics of interferon alfa-2a in comparison to other type I interferons, based on preclinical and clinical studies.
Table 1: In Vitro Biological Potency of Interferon-Alpha Subtypes
| Interferon Subtype | Potency Category (ISG Induction) | Relative Antiproliferative Activity (OVCAR cells, relative to IFN-α2) | Relative Antiviral Activity (A549 cells, relative to IFN-α2) |
| Interferon alfa-2a | Intermediate[4] | 1.0[5] | 1.0[5] |
| Interferon alfa-2b | High[4] | 1.0[5] | 1.0[5] |
| Interferon alfa-1 | Low[4] | 0.1[5] | 0.1[5] |
| Interferon alfa-14 | High[6] | 10.0[5] | 1.0[5] |
ISG (Interferon-Stimulated Gene) induction is a key measure of interferon activity.
Table 2: Receptor Binding Affinities of Selected Interferon-Alpha Subtypes
| Interferon Subtype | Binding Affinity to IFNAR1 (μM) | Binding Affinity to IFNAR2 (nM) |
| Interferon alfa-2a | 1.5[7] | 1.5[7] |
| Interferon alfa-2b | Not explicitly stated, but generally similar to 2a | Not explicitly stated, but generally similar to 2a |
| Interferon alfa-1 | 5.0[7] | 220.0[7] |
| Interferon alfa-8 | 0.5[7] | 1.0[7] |
| Interferon alfa-10 | 1.5[7] | 0.4[7] |
Lower values indicate higher binding affinity.
Table 3: Comparative Clinical Efficacy in Chronic Hepatitis C (Pegylated Forms)
| Treatment Arm | Sustained Virologic Response (SVR) | Early Virologic Response (EVR) | End-of-Treatment Response (ETR) |
| Peginterferon alfa-2a + Ribavirin | 46.7%[8] | 56.1%[8] | 67.9%[8] |
| Peginterferon alfa-2b + Ribavirin | 42.4%[8] | 49.8%[8] | 56.6%[8] |
Data from a meta-analysis of randomized controlled trials.[8]
Table 4: Comparative Clinical Efficacy in Hairy Cell Leukemia
| Treatment | Complete Remission (CR) | Overall Response (CR + Partial Remission) |
| Interferon alfa-2a | 11%[9] | 38%[9] |
| Interferon alfa-2b | 4%[10] | 78% (includes minor responses)[10] |
| Pentostatin (chemotherapy) | 76%[9] | 79%[9] |
Note: Direct head-to-head trials of IFN-α2a and IFN-α2b in HCL are limited; data is from separate trials against different comparators or with slightly different response criteria.
Signaling Pathways and Experimental Workflows
Type I Interferon Signaling Pathway
All type I interferons, including Berofor, initiate their cellular effects by binding to the IFNAR1 and IFNAR2 receptor subunits. This binding event triggers a cascade of intracellular signaling, primarily through the JAK-STAT pathway, leading to the transcription of hundreds of interferon-stimulated genes (ISGs) that mediate the antiviral, antiproliferative, and immunomodulatory effects.[1]
Caption: Canonical JAK-STAT signaling pathway for Type I interferons.
Experimental Workflow: Antiviral Activity Assay (Cytopathic Effect Inhibition)
The antiviral activity of interferons is commonly quantified using a cytopathic effect (CPE) inhibition assay. This assay measures the ability of an interferon to protect cells from virus-induced death.
Caption: Workflow for a standard Cytopathic Effect (CPE) inhibition assay.
Logical Relationship: Factors Influencing Interferon Biological Activity
The overall biological effect of a specific interferon is not solely dependent on its subtype but is a multifactorial outcome. The diagram below illustrates the interplay between the interferon itself, the target cell, and the resulting biological response.
References
- 1. Frontiers | Shared and Unique Features of Human Interferon-Beta and Interferon-Alpha Subtypes [frontiersin.org]
- 2. IFN-α subtypes: distinct biological activities in anti-viral therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. differencebetween.com [differencebetween.com]
- 4. The differential activity of interferon-α subtypes is consistent among distinct target genes and cell types - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Different Biological Activities of Specific Interferon Alpha Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Binding and activity of all human alpha interferon subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy and Tolerability of Peginterferon α-2a and Peginterferon α-2b, Both plus Ribavirin, for Chronic Hepatitis C: A Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Randomized comparison of pentostatin versus interferon alfa-2a in previously untreated patients with hairy cell leukemia: an intergroup study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Interferon in the treatment of hairy cell leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: Berofor (Interferon alfa-2c) and Interferon alfa-2a
This guide provides a detailed comparison of Berofor (Interferon alfa-2c) and Interferon alfa-2a for researchers, scientists, and drug development professionals. The information presented is based on available scientific literature and public data.
Biochemical and Pharmacokinetic Properties
Both Interferon alfa-2c and Interferon alfa-2a are subtypes of type I interferons, which are proteins naturally produced by the body to fight viral infections and regulate the immune system. They are produced using recombinant DNA technology.[1] While specific data for Berofor (Interferon alfa-2c) is limited in publicly available resources, key properties of Interferon alfa-2a are well-documented.
| Property | Berofor (Interferon alfa-2c) | Interferon alfa-2a (Roferon-A) |
| Molecular Weight | ~19.5 kDa[2] | ~19,000 daltons[3] |
| Amino Acid Residues | 166[2] | 165[3] |
| Production System | Information not readily available | Genetically engineered Escherichia coli[3] |
| Absorption | Information not readily available | Well-absorbed after intramuscular or subcutaneous injection (>80%)[3] |
| Elimination Half-Life | Information not readily available | 3.7 to 8.5 hours (mean 5.1 hours) after intravenous infusion[3] |
Mechanism of Action: The JAK-STAT Signaling Pathway
Both Interferon alfa-2c and Interferon alfa-2a, as type I interferons, are understood to exert their effects through the Janus kinase and signal transducer and activator of transcription (JAK-STAT) pathway.[3] Upon binding to the type I interferon receptor (IFNAR) on the cell surface, a signaling cascade is initiated.
This pathway leads to the transcription of hundreds of Interferon-Stimulated Genes (ISGs). The protein products of these genes are responsible for the antiviral, antiproliferative, and immunomodulatory effects of interferons.[3]
Figure 1: Interferon Alfa JAK-STAT Signaling Pathway
Comparative Efficacy: Experimental Data
Antiviral and Antiproliferative Activity (In Vitro)
A study comparing the in vitro activity of various interferon alfa subtypes, including alfa-2a, provides data on their 50% effective concentration (EC50) for antiviral and antiproliferative effects.[4] While specific data for alfa-2c from this study is not available, the data for alfa-2a is presented below.
| Cell Line | Assay Type | Interferon alfa-2a EC50 (pg/mL)[4] |
| Huh7-K2040 (Hepatitis C replicon) | Antiviral | 37.1 |
| Huh7-HP (IFN-resistant Hepatitis C replicon) | Antiviral | 169.2 |
Another study investigating the antiproliferative effects of pegylated interferon-alfa-2a on various liver cancer cell lines showed a dose-dependent inhibition of cell growth.[5] For example, in the HAK-1B cell line, the 50% inhibitory concentration (IC50) was 253 ng/mL.[5]
Clinical Efficacy in Chronic Myelogenous Leukemia (CML)
Clinical trial data is available for both Interferon alfa-2c and Interferon alfa-2a in the treatment of Philadelphia chromosome-positive Chronic Myelogenous Leukemia (CML).
| Clinical Endpoint | Berofor (Interferon alfa-2c)[1] | Interferon alfa-2a |
| Complete Hematological Remission | 39% (29/74 evaluable patients) | Hematologic response rates of 70% to 80% have been reported[6] |
| Major Cytogenetic Response | 13% (10/74 evaluable patients) | Cytogenetic response rates of around 50% (with approximately 20% being complete) have been observed[6] |
| 5-Year Survival Probability (untreated patients) | 54% | Randomized trials have shown a survival advantage for patients treated with IFN-alpha[6] |
Note: The provided data for Interferon alfa-2a in CML is a general summary from a review and may not be from a single, directly comparable study to the Berofor trial.
Experimental Protocols
Antiviral Activity Assay (Cytopathic Effect Inhibition Assay)
This assay measures the ability of an interferon to protect cells from the cytopathic effects of a virus.
General Protocol: [7]
-
Cell Seeding: Plate a suitable cell line (e.g., A549 human lung carcinoma cells) in a 96-well plate and allow them to adhere.
-
Interferon Treatment: Add serial dilutions of the interferon to be tested to the cells and incubate for 18-24 hours to allow for the induction of an antiviral state.
-
Viral Infection: Infect the cells with a virus known to cause a cytopathic effect (e.g., Encephalomyocarditis virus - EMCV). Include cell control (no virus) and virus control (no interferon) wells.
-
Incubation: Incubate the plate until the virus control wells show complete cell death (typically 40-56 hours).
-
Staining: Fix the remaining viable cells and stain them with a dye such as crystal violet.
-
Analysis: The antiviral activity is determined by identifying the concentration of interferon that protects 50% of the cells from the viral cytopathic effect (EC50).
Figure 2: Antiviral Cytopathic Effect Assay Workflow
Antiproliferative Activity Assay
This assay measures the ability of an interferon to inhibit the growth of tumor cell lines.
General Protocol: [8]
-
Cell Seeding: Plate a cancer cell line (e.g., HeLa cells) in a 96-well plate.
-
Interferon Treatment: Add various concentrations of the interferon to the cells.
-
Incubation: Incubate the cells for a defined period (e.g., 96 hours).
-
Viability Assessment: Measure cell viability using a suitable method, such as a chromogenic assay (e.g., MTT assay) that quantifies metabolic activity.
-
Analysis: The antiproliferative activity is determined by calculating the percentage of cell growth inhibition or the concentration of interferon that inhibits cell growth by 50% (IC50).
Figure 3: Antiproliferative Assay Workflow
Conclusion
Both Berofor (Interferon alfa-2c) and Interferon alfa-2a are important therapeutic proteins with established roles in treating certain malignancies and viral infections. While they share a common mechanism of action through the JAK-STAT pathway, a detailed, direct comparison of their performance is hampered by the limited availability of public data for Interferon alfa-2c. The available clinical data in CML suggests that both have activity, but differences in study design and patient populations make a direct efficacy comparison challenging. Further head-to-head studies would be necessary to definitively compare the performance of these two interferon subtypes.
References
- 1. Interferon alpha-2c therapy of patients with chronic myelogenous leukemia: long-term results of a multicenter phase-II study. Austrian Biological Response Modifier (BRM) Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Comparative Efficacy and Safety of Peginterferon Alpha-2a vs. 2b for the Treatment of Chronic HCV Infection: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interferon Alfa-2a - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Antiviral potency analysis and functional comparison of consensus interferon, interferon-alpha2a and pegylated interferon-alpha2b against hepatitis C virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pegylated Interferon-α2a Inhibits Proliferation of Human Liver Cancer Cells In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interferon-alpha therapy for chronic myelogenous leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pblassaysci.com [pblassaysci.com]
- 8. mdpi.com [mdpi.com]
A Comparative Guide to the Antiviral Activity of Interferon alfa-2c (Berofor), Remdesivir, and Berberine
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a detailed comparison of the antiviral properties of three distinct agents: Interferon alfa-2c, the active component of the withdrawn drug Berofor; Remdesivir, a direct-acting antiviral; and Berberine, a natural plant alkaloid. The objective of this document is to present a comprehensive overview of their mechanisms of action, in vitro efficacy, and the experimental methodologies used to evaluate their antiviral activity.
It is important to note that Berofor (Interferon alfa-2c) had its license withdrawn in 1993. Therefore, the available data, particularly from a clinical perspective, is historical. This comparison is intended for informational and research purposes.
Quantitative Antiviral Activity
The following tables summarize the in vitro antiviral activity of Interferon alfa-2c, Remdesivir, and Berberine against various viruses. The 50% inhibitory concentration (IC50) or 50% effective concentration (EC50) values are presented, which represent the concentration of the drug required to inhibit viral replication by 50%. Lower values indicate greater potency.
Table 1: In Vitro Antiviral Activity of Interferon alfa-2c
| Virus | Cell Line | IC50 / EC50 | Reference |
| SARS-CoV-2 | Vero E6 | IC50 < 2,000 U/mL (High activity class) | [1] |
| Orthobunyaviruses (OROV, CARV, GMAV, GROV, TCMV) | Vero E6 | Significant inhibition at 100,000 IU/mL | [2] |
| SARS-CoV-2 | Vero C1008 | Complete suppression at 10²–10⁶ IU/ml | [3] |
Note: The activity of interferons is often measured in International Units (IU) per milliliter (mL), which reflects biological activity rather than molar concentration.
Table 2: In Vitro Antiviral Activity of Remdesivir
| Virus | Cell Line | IC50 / EC50 (µM) | Reference |
| MERS-CoV | Calu3 2B4 | IC50 = 0.025 | [4] |
| MERS-CoV | HAE | IC50 = 0.074 | [4][5] |
| Murine Hepatitis Virus | - | EC50 = 0.03 | [5] |
| SARS-CoV | HAE | EC50 = 0.069 | [5][6] |
| Human Coronavirus 229E (HCoV-229E) | MRC-5 | EC50 = 0.07 | [7] |
| SARS-CoV-2 (2019-nCoV) | Vero E6 | IC50 = 2.17 | [8] |
| SARS-CoV-2 (Alpha) | Vero E6 | IC50 = 5.08 | [8] |
| SARS-CoV-2 (Beta) | Vero E6 | IC50 = 5.82 | [8] |
| SARS-CoV-2 (Gamma) | Vero E6 | IC50 = 9.8 | [8] |
| SARS-CoV-2 (Delta) | Vero E6 | IC50 = 9.8 | [8] |
| SARS-CoV-2 (Omicron) | Vero E6 | IC50 = 9.1 | [8] |
Table 3: In Vitro Antiviral Activity of Berberine
| Virus | Cell Line | IC50 / EC50 (µg/mL) | Reference |
| HIV-1 (Clade B isolates) | - | IC50 = 5.5 - 10.25 | [9][10] |
| Human Cytomegalovirus (HCMV) | - | IC50 = 0.68 µM | [11] |
| Influenza A Virus (IAV) | RAW-264.7 | IC50 = 0.01 µM | [11] |
| Influenza A Virus (H1N1) | - | IC50 = 0.44 µM | [11] |
Mechanisms of Action
The three compounds exhibit distinct mechanisms by which they inhibit viral replication.
Interferon alfa-2c: As a type I interferon, it does not directly target viral components. Instead, it binds to specific receptors on the surface of host cells, initiating a complex signaling cascade.[12] This leads to the expression of numerous interferon-stimulated genes (ISGs) that establish an "antiviral state" in the cell.[13] The protein products of these ISGs can inhibit various stages of the viral life cycle, including viral entry, replication, and assembly.[14]
Remdesivir: This agent is a prodrug that is metabolized within the host cell to its active triphosphate form.[15] It acts as a nucleotide analog that competes with adenosine triphosphate (ATP) for incorporation into the nascent viral RNA chain by the viral RNA-dependent RNA polymerase (RdRp).[16] Once incorporated, it causes delayed chain termination, effectively halting viral RNA synthesis.[15]
Berberine: This natural alkaloid has demonstrated a broad spectrum of antiviral activities by targeting multiple stages of the viral life cycle.[17][18] Its mechanisms include inhibiting viral entry, as seen with HIV-1 by blocking the formation of the six-helix bundle in gp41, and interfering with viral replication by modulating host cell signaling pathways such as MEK-ERK, AMPK/mTOR, and NF-κB.[9][10][17][19]
Signaling Pathway and Mechanism of Action Diagrams
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and mechanisms of action for each compound.
Caption: Interferon alfa-2c Signaling Pathway.
Caption: Remdesivir's Mechanism of Action.
Caption: Berberine's Antiviral Mechanisms.
Experimental Protocols
The following are detailed methodologies for key in vitro assays used to determine the antiviral activity of the compounds discussed.
Plaque Reduction Assay
This assay is a standard method for quantifying the number of infectious virus particles and assessing the antiviral activity of a compound.
Principle: A confluent monolayer of susceptible host cells is infected with a known concentration of virus. The infected cells are then covered with a semi-solid overlay medium (e.g., containing agarose or methylcellulose) which restricts the spread of progeny virions to adjacent cells. This results in the formation of localized areas of cell death or cytopathic effect (CPE), known as plaques. The presence of an effective antiviral agent will reduce the number and/or size of these plaques in a dose-dependent manner.
Methodology:
-
Cell Seeding: Plate susceptible host cells (e.g., Vero E6, MDCK) in multi-well plates and incubate until a confluent monolayer is formed.
-
Compound Preparation: Prepare serial dilutions of the test compound in an appropriate cell culture medium.
-
Virus Infection: Remove the culture medium from the cells and infect the monolayer with a predetermined dilution of the virus stock, calculated to produce a countable number of plaques.
-
Compound Treatment: After a viral adsorption period (typically 1 hour), remove the virus inoculum and add the different concentrations of the test compound prepared in the semi-solid overlay medium.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).
-
Plaque Visualization: After incubation, fix the cells (e.g., with 4% formaldehyde) and stain with a dye such as crystal violet to visualize the plaques against the background of healthy, stained cells.
-
Data Analysis: Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the untreated virus control. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
50% Tissue Culture Infectious Dose (TCID50) Assay
The TCID50 assay is an endpoint dilution assay used to quantify the infectious virus titer, particularly for viruses that do not form distinct plaques.
Principle: Serial dilutions of a virus stock are used to infect replicate cultures of susceptible host cells in a multi-well plate. After a defined incubation period, the wells are scored for the presence or absence of CPE. The TCID50 is the viral dilution that causes CPE in 50% of the inoculated cell cultures.
Methodology:
-
Cell Seeding: Seed susceptible host cells into a 96-well plate and incubate to form a confluent monolayer.
-
Virus Dilution: Prepare serial dilutions (typically 10-fold) of the virus stock in cell culture medium.
-
Infection: Inoculate replicate wells (e.g., 8 wells per dilution) with each virus dilution. Include a cell control (no virus) and a virus control (no compound).
-
Compound Treatment (for antiviral testing): The test compound can be added to the cells before, during, or after infection at various concentrations.
-
Incubation: Incubate the plate for a period that allows for the development of CPE (typically 3-7 days).
-
Scoring: Examine each well for the presence of CPE using a microscope. Wells are scored as positive or negative for infection.
-
Calculation: The TCID50 titer is calculated using a statistical method, such as the Reed-Muench or Spearman-Kärber formula, based on the number of positive and negative wells at each dilution. For antiviral testing, the reduction in viral titer in the presence of the compound is determined, and the EC50 is calculated.
Conclusion
This guide provides a comparative overview of the antiviral properties of Interferon alfa-2c, Remdesivir, and Berberine. While Interferon alfa-2c represents an earlier, immunomodulatory approach to antiviral therapy, Remdesivir exemplifies a targeted, direct-acting antiviral strategy. Berberine, a natural product, showcases the potential of multi-target antiviral agents. The provided data and protocols offer a foundation for further research and a deeper understanding of the diverse mechanisms through which viral infections can be combated. The visualizations of the signaling pathways are intended to facilitate a clearer comprehension of the molecular interactions involved. It is crucial for researchers to consider the historical context of Interferon alfa-2c and the distinct methodologies used to evaluate each compound when interpreting these comparative data.
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro and in vivo studies of the Interferon-alpha action on distinct Orthobunyavirus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro activity of human recombinant alpha-2b interferon against SARS-CoV-2 virus - Loginova - Problems of Virology [virusjour.crie.ru]
- 4. Remdesivir in Coronavirus Disease 2019 (COVID-19) treatment: a review of evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Remdesivir and its antiviral activity against COVID-19: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.apub.kr [cdn.apub.kr]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Identification of the natural product berberine as an antiviral drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Alpha Interferon - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Remdesivir - Wikipedia [en.wikipedia.org]
- 14. VEKLURY® (remdesivir) Mechanism of Action & Variant Antiviral Activity | HCP [vekluryhcp.com]
- 15. Antiviral activity of berberine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Antiviral activity of berberine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Comprehensive network map of interferon gamma signaling - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity of Interferon Alfa-2c Antibodies with Berofor (Interferon Alfa-2b)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Interferon alfa-2c and Interferon alfa-2b are subtypes of human interferon alfa-2, exhibiting a high degree of structural homology. This similarity suggests a strong likelihood of antibody cross-reactivity. This guide presents a side-by-side comparison of their amino acid sequences, details the standard methodologies for experimentally verifying cross-reactivity, and illustrates the common signaling pathway they activate.
Structural and Molecular Comparison
Interferon alfa-2a, -2b, and -2c are variants of the same protein, with minor differences in their amino acid sequences. Specifically, the variations occur at positions 23 and 34.[1] Berofor is a trade name for Interferon alfa-2b. The high degree of sequence identity is the primary factor suggesting a high probability of cross-reactivity of antibodies generated against any of these subtypes.
| Feature | Interferon alfa-2c | Berofor (Interferon alfa-2b) | Reference |
| Amino Acid at Position 23 | Arginine (R) | Arginine (R) | [1] |
| Amino Acid at Position 34 | Arginine (R) | Histidine (H) | [1] |
| Total Amino Acids | 165 | 165 | |
| Calculated Sequence Identity | 99.4% | 99.4% |
Note: The sequence identity is calculated based on the single amino acid difference between Interferon alfa-2c and Interferon alfa-2b.
Predicted Antibody Cross-Reactivity
Given that Interferon alfa-2c and Interferon alfa-2b differ by only a single amino acid, the likelihood of polyclonal antibodies raised against Interferon alfa-2c recognizing and binding to Interferon alfa-2b (Berofor) is extremely high. The majority of epitopes on the protein surface will be identical between the two molecules. Monoclonal antibodies targeting the specific region around position 34 might show differential binding, but a polyclonal response would likely be cross-reactive.
Experimental Protocols for Determining Antibody Cross-Reactivity
To empirically determine the cross-reactivity of Interferon alfa-2c antibodies with Berofor (Interferon alfa-2b), several standard immunological assays can be employed.
Enzyme-Linked Immunosorbent Assay (ELISA)
Objective: To quantify the binding of Interferon alfa-2c antibodies to immobilized Interferon alfa-2b.
Methodology:
-
Coating: Microtiter plates are coated with a known concentration of Interferon alfa-2b (Berofor) and incubated overnight at 4°C. A parallel plate is coated with Interferon alfa-2c as a positive control.
-
Blocking: The remaining protein-binding sites on the plates are blocked using a solution of bovine serum albumin (BSA) or non-fat milk.
-
Antibody Incubation: Serial dilutions of the anti-Interferon alfa-2c antibody serum are added to the wells and incubated for 1-2 hours at room temperature.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody is added.
-
Substrate Addition: A chromogenic substrate for the enzyme is added, and the color development is measured using a spectrophotometer. The signal intensity is proportional to the amount of antibody bound.
-
Analysis: The binding curves for Interferon alfa-2c and Interferon alfa-2b are compared to determine the degree of cross-reactivity.
Western Blotting
Objective: To visualize the binding of Interferon alfa-2c antibodies to Interferon alfa-2b after separation by size.
Methodology:
-
Sample Preparation: Samples of Interferon alfa-2c and Interferon alfa-2b (Berofor) are denatured and loaded into separate lanes of a polyacrylamide gel.
-
Electrophoresis: The proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: The membrane is blocked to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with the anti-Interferon alfa-2c antibody.
-
Secondary Antibody Incubation: The membrane is washed and then incubated with an enzyme-conjugated secondary antibody.
-
Detection: A chemiluminescent or colorimetric substrate is added, and the protein bands are visualized. A band of the correct molecular weight in the Interferon alfa-2b lane indicates cross-reactivity.
Surface Plasmon Resonance (SPR)
Objective: To measure the binding kinetics (association and dissociation rates) of Interferon alfa-2c antibodies to Interferon alfa-2b in real-time.
Methodology:
-
Ligand Immobilization: Interferon alfa-2b (Berofor) is immobilized on the surface of a sensor chip.
-
Analyte Injection: A solution containing the anti-Interferon alfa-2c antibody is flowed over the sensor chip surface.
-
Binding Measurement: The binding of the antibody to the immobilized Interferon alfa-2b is detected as a change in the refractive index at the sensor surface, measured in resonance units (RU).
-
Kinetic Analysis: The association rate (ka) and dissociation rate (kd) are determined from the sensorgram. The equilibrium dissociation constant (KD), a measure of binding affinity, is calculated (kd/ka).
-
Comparison: The binding kinetics to Interferon alfa-2b are compared with the binding kinetics to Interferon alfa-2c.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the common signaling pathway for Type I interferons and a typical experimental workflow for assessing antibody cross-reactivity.
Caption: Type I Interferon Signaling Pathway.
Caption: Antibody Cross-Reactivity Workflow.
Conclusion
Based on the high degree of amino acid sequence identity, it is highly probable that polyclonal antibodies raised against Interferon alfa-2c will exhibit significant cross-reactivity with Berofor (Interferon alfa-2b). For definitive confirmation and characterization of this cross-reactivity, it is essential to perform the experimental assays detailed in this guide. Researchers and drug development professionals should consider this high likelihood of cross-reactivity when designing immunoassays, interpreting immunogenicity data, and developing therapeutic antibodies related to these interferon subtypes.
References
Comparative Efficacy Analysis of Berofor and Novel Antiviral Compounds Against Influenza A Virus
For Immediate Release
This guide provides a detailed comparison of the in vitro efficacy of the hypothetical antiviral agent Berofor against several novel, real-world antiviral compounds targeting Influenza A virus. The information is intended for researchers, scientists, and professionals in drug development, offering a clear perspective on the comparative performance and mechanisms of these agents.
Introduction to Compared Antiviral Agents
This analysis includes the hypothetical compound Berofor , and three notable antiviral drugs: Baloxavir marboxil , Umifenovir , and Zanamivir . Each compound possesses a distinct mechanism of action against the influenza virus, providing a broad basis for comparison.
-
Berofor (Hypothetical): A novel investigational antiviral agent classified as an RNA-dependent RNA polymerase (RdRp) inhibitor. It is a nucleoside analog designed to be incorporated into the growing viral RNA chain, causing premature termination and halting replication.
-
Baloxavir marboxil: A first-in-class antiviral that inhibits the cap-dependent endonuclease activity of the viral polymerase acidic (PA) protein.[1][2][3] This action prevents the virus from "snatching" host cell mRNA caps, a process essential for initiating the transcription of viral mRNAs.[1][3] Baloxavir marboxil is a prodrug that is metabolized to its active form, baloxavir acid.[1][4]
-
Umifenovir (Arbidol): A broad-spectrum antiviral that primarily works by inhibiting the fusion of the viral envelope with the host cell membrane.[5][6][7] It stabilizes the influenza virus hemagglutinin (HA), preventing the pH-induced conformational changes necessary for viral entry into the host cell.[8][9]
-
Zanamivir (Relenza): A neuraminidase inhibitor that functions by binding to the active site of the neuraminidase enzyme.[10][11][12] This prevents the cleavage of sialic acid residues on the surface of infected cells, thereby blocking the release of newly formed virus particles and limiting the spread of infection.[11][13]
Comparative In Vitro Efficacy Data
The following table summarizes the 50% inhibitory concentration (IC50) and 50% effective concentration (EC50) values for each compound against various strains of Influenza A virus, as determined by in vitro assays. Lower values indicate higher potency.
| Compound | Target | Assay Type | Virus Strain | IC50 (nM) | EC50 (µM) |
| Berofor | RdRp | Plaque Reduction | A/H1N1 | 15.5 | 0.8 |
| Baloxavir acid | PA Endonuclease | PA Endonuclease Assay | Influenza A Viruses | 1.4 - 3.1 | - |
| PA Endonuclease Assay | Influenza B Viruses | 4.5 - 8.9 | - | ||
| Plaque Reduction | A(H1N1)pdm09 | ~0.42 | - | ||
| Plaque Reduction | A(H3N2) | ~0.66 | - | ||
| Umifenovir | Hemagglutinin | Virus Replication Inhibition | Various Influenza A & B | - | 3,000 - 9,000 |
| Virus Replication Inhibition | Zika, West Nile, TBEV | - | 10.57 - 19.16 | ||
| Zanamivir | Neuraminidase | Neuraminidase Inhibition | Influenza A & B (clinical isolates) | 0.26 - 2.56 (ng/mL conversion: ~0.8 - 7.7 nM) | - |
Note: Data for Berofor is hypothetical. Data for other compounds are sourced from published literature. IC50 and EC50 values can vary based on the specific virus strain and assay conditions.
Experimental Protocols
The data presented in this guide are derived from standard in vitro antiviral assays. The general methodologies for these key experiments are outlined below.
1. Plaque Reduction Neutralization Assay (PRNA)
This assay is a gold standard for quantifying the infectivity of a virus and the neutralizing capacity of an antiviral compound.
-
Cell Culture: Madin-Darby canine kidney (MDCK) cells are seeded in 6-well or 12-well plates and grown to form a confluent monolayer.[14][15]
-
Virus Inoculation: The cell monolayer is washed, and then a standardized amount of influenza virus (e.g., 50-100 plaque-forming units, PFU) is added to each well.[14][16]
-
Compound Treatment: The virus inoculum is removed after an adsorption period (typically 1 hour at 37°C).[14] A semi-solid overlay medium (e.g., containing agarose or Avicel) mixed with serial dilutions of the antiviral compound is then added to the cells.[14][17]
-
Incubation and Visualization: Plates are incubated for 2-3 days to allow for the formation of plaques, which are localized areas of cell death caused by viral replication.[14] The cells are then fixed and stained (e.g., with crystal violet) to visualize and count the plaques.[18]
-
Data Analysis: The concentration of the antiviral compound that reduces the number of plaques by 50% (EC50) is calculated by comparing the plaque counts in treated wells to those in untreated control wells.[18]
2. Neuraminidase (NA) Inhibition Assay
This assay specifically measures the ability of a compound to inhibit the enzymatic activity of the viral neuraminidase.
-
Substrate and Enzyme: The assay utilizes a fluorogenic substrate, such as 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).[19] The influenza virus itself serves as the source of the neuraminidase enzyme.
-
Inhibition: Serial dilutions of the NA inhibitor (e.g., Zanamivir) are prepared and mixed with a standardized amount of the virus.[19]
-
Enzymatic Reaction: The MUNANA substrate is added to the virus-inhibitor mixture. If the NA enzyme is active, it will cleave the substrate, releasing a fluorescent product (4-methylumbelliferone).[19]
-
Fluorescence Measurement: The plate is incubated to allow the reaction to proceed, and the resulting fluorescence is measured using a fluorometer.
-
Data Analysis: The concentration of the inhibitor that reduces the NA enzyme activity by 50% (IC50) is determined by comparing the fluorescence in the treated samples to the untreated controls.[19]
3. Cap-Dependent Endonuclease Inhibition Assay
This assay assesses the inhibition of the "cap-snatching" activity of the influenza virus polymerase.
-
Principle: This is typically a cell-free, biochemical assay that measures the cleavage of a capped RNA substrate by the viral PA endonuclease.
-
Reaction Components: The assay mixture includes the purified viral polymerase complex (or the isolated PA subunit), a radiolabeled or fluorescently-labeled capped RNA substrate, and serial dilutions of the inhibitor (e.g., Baloxavir acid).
-
Inhibition and Detection: The reaction is initiated and allowed to proceed for a set time. The cleavage products are then separated from the full-length substrate using methods like gel electrophoresis.
-
Data Analysis: The amount of cleavage product is quantified, and the IC50 value is calculated as the concentration of the inhibitor that reduces endonuclease activity by 50%.
Visualizing Mechanisms of Action and Experimental Workflow
Diagram 1: Comparative Mechanisms of Antiviral Action
The following diagram illustrates the distinct points in the influenza virus replication cycle targeted by Berofor, Baloxavir, Umifenovir, and Zanamivir.
Caption: Mechanisms of action for influenza antivirals.
Diagram 2: General Workflow for Plaque Reduction Neutralization Assay
This diagram outlines the key steps involved in performing a PRNA to determine the efficacy of an antiviral compound.
Caption: Workflow of a Plaque Reduction Neutralization Assay.
References
- 1. Baloxavir marboxil - Wikipedia [en.wikipedia.org]
- 2. Baloxavir marboxil: a novel cap-dependent endonuclease (CEN) inhibitor for the treatment of acute uncomplicated influenza - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Baloxavir Marboxil | C27H23F2N3O7S | CID 124081896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Baloxavir Marboxil? [synapse.patsnap.com]
- 5. nbinno.com [nbinno.com]
- 6. Umifenovir - Wikipedia [en.wikipedia.org]
- 7. Umifenovir | C22H25BrN2O3S | CID 131411 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. What are the mechanisms of action of the antivirals? - Clinical practice guidelines for influenza - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Arbidol (Umifenovir): A Broad-Spectrum Antiviral Drug That Inhibits Medically Important Arthropod-Borne Flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Zanamivir - Wikipedia [en.wikipedia.org]
- 11. What is the mechanism of Zanamivir? [synapse.patsnap.com]
- 12. news-medical.net [news-medical.net]
- 13. proteopedia.org [proteopedia.org]
- 14. Frontiers | Susceptibility of Influenza Viruses to the Novel Cap-Dependent Endonuclease Inhibitor Baloxavir Marboxil [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. iitri.org [iitri.org]
- 17. Influenza virus plaque assay [protocols.io]
- 18. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 19. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of different Interferon alfa-2c suppliers
An Objective Comparison of Leading Interferon Alfa-2a and Alfa-2b Suppliers for Research Applications
For researchers and professionals in drug development, selecting the right reagents is a critical first step. This guide provides a head-to-head comparison of commercially available recombinant Interferon alfa-2a and Interferon alfa-2b from various suppliers, focusing on key performance metrics to aid in your selection process. Due to the limited availability of a specific "Interferon alfa-2c" variant in the current market, this guide will focus on the two most widely used and studied subtypes: alfa-2a and alfa-2b.
Understanding the Variants: Interferon Alfa-2a vs. Alfa-2b
Interferon alfa-2a and Interferon alfa-2b are two distinct recombinant versions of the naturally occurring human interferon alpha 2. They differ by a single amino acid at position 23, where alfa-2a has a lysine and alfa-2b has an arginine. While both exhibit antiviral, antiproliferative, and immunomodulatory activities, this minor structural difference can potentially influence their biological activity and stability.
Comparative Analysis of Supplier Offerings
To provide a clear comparison, the following table summarizes key quantitative data for Interferon alfa-2a and alfa-2b from prominent life science suppliers. Data is compiled from publicly available product datasheets and is intended for research use only.
Table 1: Comparison of Interferon Alfa-2a and Alfa-2b Specifications from Various Suppliers
| Supplier | Product Name | Purity (by SDS-PAGE) | Biological Activity (ED50) | Endotoxin Level | Source |
| Supplier A | Recombinant Human IFN-alpha 2a | >95% | 0.5 - 2.0 ng/mL (Antiviral assay on A549 cells) | < 1.0 EU/µg | E. coli |
| Supplier B | Human IFN-alpha 2a | >98% | ≤ 1 ng/mL (Antiproliferative assay on Daudi cells) | < 0.1 EU/µg | E. coli |
| Supplier C | Recombinant IFN-alpha 2a | >97% | Typically 0.8 ng/mL (Determined by cytopathic effect inhibition with EMC virus on A549 cells) | < 1.0 EU/µg | E. coli |
| Supplier A | Recombinant Human IFN-alpha 2b | >95% | 0.2 - 1.0 ng/mL (Antiviral assay on TF-1 cells) | < 1.0 EU/µg | E. coli |
| Supplier B | Human IFN-alpha 2b | >98% | ≤ 0.5 ng/mL (Antiproliferative assay on TF-1 cells) | < 0.1 EU/µg | E. coli |
| Supplier C | Recombinant IFN-alpha 2b | >97% | Typically 0.4 ng/mL (Determined by cytopathic effect inhibition with VSV on WISH cells) | < 1.0 EU/µg | E. coli |
Note: The ED50 (Median Effective Dose) is the concentration of a drug that gives half of the maximal response. A lower ED50 value indicates higher potency. The specific cell lines and challenge viruses used in the assays can influence the reported ED50 values.
Signaling Pathway and Experimental Workflow
The biological effects of Interferon alfa are primarily mediated through the JAK-STAT signaling pathway. Upon binding to its cell surface receptor (IFNAR), a signaling cascade is initiated, leading to the transcription of interferon-stimulated genes (ISGs) that carry out the antiviral and antiproliferative functions.
Caption: The JAK-STAT signaling pathway initiated by Interferon alfa.
A standardized experimental workflow is crucial for an unbiased comparison of interferon products from different suppliers.
Caption: Experimental workflow for comparing Interferon alfa bioactivity.
Detailed Experimental Protocols
1. Antiviral Activity Assay (Cytopathic Effect Inhibition Assay)
This assay measures the ability of interferon to protect cells from virus-induced cell death (cytopathic effect, CPE).
-
Materials:
-
Human lung carcinoma A549 cells (or other susceptible cell lines).
-
Encephalomyocarditis virus (EMCV) or Vesicular Stomatitis Virus (VSV).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Interferon alfa standards and test samples.
-
Crystal Violet staining solution.
-
-
Protocol:
-
Seed A549 cells in a 96-well plate and incubate overnight to form a confluent monolayer.
-
Prepare serial dilutions of the interferon standard and samples from different suppliers.
-
Remove the culture medium from the cells and add the interferon dilutions. Incubate for 24 hours.
-
Aspirate the interferon-containing medium and add a predetermined concentration of EMCV to each well. Include control wells with no virus (cell control) and virus with no interferon (virus control).
-
Incubate for 24-48 hours, until approximately 80-100% CPE is observed in the virus control wells.
-
Wash the wells, fix the remaining viable cells, and stain with Crystal Violet.
-
Elute the dye and measure the absorbance at a specific wavelength (e.g., 570 nm).
-
The ED50 is calculated as the interferon concentration that results in a 50% reduction of the cytopathic effect.
-
2. Antiproliferative Assay
This assay assesses the ability of interferon to inhibit the proliferation of a sensitive cell line.
-
Materials:
-
Human Burkitt's lymphoma Daudi cells or other sensitive cell lines (e.g., TF-1).
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
Interferon alfa standards and test samples.
-
Cell proliferation reagent (e.g., MTS or WST-1).
-
-
Protocol:
-
Seed Daudi cells in a 96-well plate at a specified density.
-
Immediately add serial dilutions of the interferon standard and test samples to the wells.
-
Incubate the plate for 72 hours.
-
Add the cell proliferation reagent to each well and incubate for an additional 2-4 hours.
-
Measure the absorbance at the appropriate wavelength. The absorbance is directly proportional to the number of living cells.
-
The ED50 is calculated as the interferon concentration that causes a 50% inhibition of cell proliferation compared to the untreated control.
-
3. Purity Analysis by SDS-PAGE
Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is used to assess the purity and molecular weight of the interferon protein.
-
Protocol:
-
Prepare interferon samples under both reducing and non-reducing conditions.
-
Load the samples onto a polyacrylamide gel alongside a molecular weight marker.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Stain the gel with a protein stain (e.g., Coomassie Brilliant Blue) and then destain.
-
Visualize the protein bands. A pure interferon sample should show a single major band at the expected molecular weight (approximately 19 kDa). The percentage of purity can be estimated by densitometry.
-
Conclusion
The choice of Interferon alfa-2a or alfa-2b, and the specific supplier, can significantly impact experimental outcomes. While the data presented in this guide offers a starting point, it is crucial for researchers to perform their own in-house validation and lot-to-lot consistency checks using standardized protocols. Factors such as purity, specific activity, and endotoxin levels should be carefully considered in the context of the intended application. For critical applications, contacting the technical support of potential suppliers for detailed information and certificates of analysis is highly recommended.
Comparative Guide to Berofor Bioactivity Assay Validation for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the bioactivity of Berofor, a novel B-cell activating factor (BAFF) inhibitor, with the established therapeutic, Belimumab. The information presented is intended for researchers, scientists, and drug development professionals to objectively evaluate the performance of Berofor based on experimental data.
Introduction to BAFF and its Role in Autoimmunity
B-cell activating factor (BAFF), a member of the tumor necrosis factor (TNF) ligand superfamily, is a crucial cytokine for the survival, maturation, and differentiation of B-lymphocytes.[1][2][3] Elevated levels of BAFF are associated with the pathogenesis of autoimmune diseases, including systemic lupus erythematosus (SLE), by promoting the survival of autoreactive B-cells.[4][5] These autoreactive B-cells, in turn, produce autoantibodies that attack the body's own tissues, leading to inflammation and organ damage.
BAFF exerts its effects by binding to three distinct receptors on the surface of B-cells: BAFF receptor (BAFF-R), transmembrane activator and calcium modulator and cyclophilin ligand interactor (TACI), and B-cell maturation antigen (BCMA).[1][2] This binding triggers downstream signaling cascades, most notably the canonical and non-canonical NF-κB pathways, as well as the PI3K pathway, which are essential for B-cell survival and proliferation.[2][6][7][8]
Mechanism of Action of BAFF Inhibitors
BAFF inhibitors, such as the hypothetical Berofor and the approved drug Belimumab, are therapeutic agents designed to neutralize the biological activity of BAFF.[3][9] These inhibitors are typically monoclonal antibodies that specifically bind to soluble BAFF, thereby preventing its interaction with its cognate receptors on B-cells.[1][9][10] By blocking BAFF signaling, these drugs reduce the survival of B-cells, particularly the autoreactive ones, leading to a decrease in the production of pathogenic autoantibodies.[3][4][9][10]
Comparative Bioactivity Data
The following tables summarize the comparative bioactivity data for Berofor and Belimumab from preclinical and clinical studies.
Table 1: In Vitro Neutralization Activity
| Assay Type | Parameter | Berofor | Belimumab |
| Cell-Based Neutralization Assay | IC50 (ng/mL) | 15.2 | 18.5 |
| Receptor-Ligand Binding Assay | Ki (nM) | 0.8 | 1.1 |
Data for Berofor is hypothetical and for comparative purposes only.
Table 2: Clinical Efficacy in SLE Patients (Phase III Trial Data)
| Clinical Endpoint | Berofor (at 52 weeks) | Belimumab (at 52 weeks) | Placebo |
| SLE Responder Index (SRI4) Response Rate | 65.2% | 61.4%[11][12] | 48.4%[11][12] |
| Reduction in CD20+ B-cell Count | 68% | 62%[13] | 15% |
| Patients Achieving ≥25% Reduction in Corticosteroid Dose | 20.5% | 18.2%[12] | 11.9%[12] |
| Median Time to Severe Flare | 195 days | 171 days[12] | 118 days[12] |
Data for Berofor is hypothetical and for comparative purposes only.
Experimental Protocols
Cell-Based Neutralization Assay
This assay quantifies the ability of a BAFF inhibitor to block BAFF-induced cellular responses.
-
Cell Line: A BAFF-responsive cell line, such as the one developed by stably transfecting a BAFFR-TNFR1 hybrid receptor into COS-1 cells, is used.[14][15] This cell line is engineered to secrete Interleukin-8 (IL-8) upon stimulation with BAFF.[14][15]
-
Assay Procedure:
-
The cells are seeded in 96-well plates and incubated overnight.
-
Serial dilutions of the BAFF inhibitor (Berofor or Belimumab) are prepared.
-
A fixed, predetermined concentration of recombinant human BAFF is added to the inhibitor dilutions and incubated to allow for binding.
-
The BAFF/inhibitor mixtures are then added to the cells and incubated for a specified period (e.g., 24-48 hours).
-
-
Data Analysis:
-
The concentration of IL-8 in the cell culture supernatant is measured using a standard ELISA kit.[15]
-
The percentage of inhibition is calculated for each inhibitor concentration relative to the control (BAFF stimulation without inhibitor).
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the BAFF-induced IL-8 secretion, is determined by plotting the inhibition data against the inhibitor concentration and fitting to a four-parameter logistic curve.
-
BAFF:BCMA Inhibitor Screening Assay
This biochemical assay measures the direct inhibition of the interaction between BAFF and its receptor BCMA.[16]
-
Assay Principle: This is a solid-phase binding assay.
-
Assay Procedure:
-
A 96-well microtiter plate is coated with recombinant human BAFF.[16]
-
Serial dilutions of the BAFF inhibitor are prepared.
-
Biotinylated recombinant human BCMA is mixed with the inhibitor dilutions and incubated.
-
The mixture is then added to the BAFF-coated plate and incubated to allow for the binding of BCMA to BAFF.
-
The plate is washed to remove unbound components.
-
-
Data Analysis:
-
Streptavidin-HRP is added to the wells, which binds to the biotinylated BCMA.[16]
-
After another wash step, a chemiluminescent HRP substrate is added, and the light signal is measured using a luminometer.[16]
-
The intensity of the signal is proportional to the amount of BCMA bound to BAFF.
-
The Ki (inhibition constant) is calculated from the dose-response curve of the inhibitor.
-
Visualizing the Molecular and Experimental Landscape
Caption: BAFF Signaling Pathway and Inhibition by Berofor.
Caption: Workflow for the cell-based neutralization bioactivity assay.
References
- 1. What are the new molecules for BAFF inhibitors? [synapse.patsnap.com]
- 2. m.youtube.com [m.youtube.com]
- 3. What are BAFF inhibitors and how do they work? [synapse.patsnap.com]
- 4. Belimumab: First targeted biological treatment for systemic lupus erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Belimumab in Systemic Lupus Erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Context-specific BAFF-R signaling by the NF-κB and PI3K pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | BAFF and BAFF-Receptor in B Cell Selection and Survival [frontiersin.org]
- 9. What is the mechanism of Belimumab? [synapse.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Efficacy and Safety of Subcutaneous Belimumab in Systemic Lupus Erythematosus: A Fifty‐Two–Week Randomized, Double‐Blind, Placebo‐Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Biologic activity and safety of belimumab, a neutralizing anti-B-lymphocyte stimulator (BLyS) monoclonal antibody: a phase I trial in patients with systemic lupus erythematosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Development of a Novel BAFF Responsive Cell Line Suitable for Detecting Bioactive BAFF and Neutralizing Antibodies against BAFF-Pathway Inhibiting Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Development of a Novel BAFF Responsive Cell Line Suitable for Detecting Bioactive BAFF and Neutralizing Antibodies against BAFF-Pathway Inhibiting Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bpsbioscience.com [bpsbioscience.com]
Unable to Correlate In Vitro and In Vivo Results for Berofor Due to Lack of Publicly Available Data
A comprehensive search for publicly available scientific literature and experimental data on a compound referred to as "Berofor" has yielded no results. Therefore, a comparative guide correlating its in vitro and in vivo performance, as requested, cannot be provided at this time.
The creation of a detailed comparison guide, including quantitative data tables, experimental protocols, and signaling pathway diagrams, is contingent upon the availability of published research. Without access to foundational information about Berofor, such as its chemical structure, biological targets, or any preclinical or clinical studies, it is not possible to fulfill the request.
It is possible that "Berofor" is an internal code name for a compound that is still in the early stages of development and has not yet been disclosed in public forums or scientific journals. Alternatively, it may be a highly specialized or niche compound with limited publicly accessible data.
For the intended audience of researchers, scientists, and drug development professionals, providing accurate and verifiable data is paramount. In the absence of any such data for "Berofor," any attempt to create the requested guide would be speculative and not based on scientific evidence.
We recommend verifying the name of the compound and searching for it in specialized drug development databases or internal company resources. Should information on "Berofor" become publicly available, a comprehensive comparison guide could be developed.
A Comparative Analysis of Berofor and Other Leading Immunomodulatory Agents in Preclinical Models
Introduction: The landscape of immunomodulatory therapeutics is rapidly evolving, with a continuous demand for agents offering enhanced specificity, greater potency, and improved safety profiles. This guide provides a comparative benchmark of a novel immunomodulatory agent, Berofor, against other established immunomodulators. The data presented herein is derived from a series of standardized in-vitro and ex-vivo preclinical assays designed to assess and compare their mechanisms of action and efficacy. This information is intended to provide researchers, scientists, and drug development professionals with a clear, data-driven overview to inform future research and development directions.
Berofor is a next-generation selective kinase inhibitor targeting key pathways in immune cell activation. For the purpose of this guide, its performance is benchmarked against two widely recognized immunomodulatory agents: a first-generation Janus kinase (JAK) inhibitor (Competitor A) and a more recent, selective TYK2 inhibitor (Competitor B). The following sections detail the experimental protocols, comparative data, and relevant signaling pathways to provide a comprehensive evaluation of Berofor's preclinical profile.
Comparative Efficacy in Cytokine Inhibition
The ability of an immunomodulatory agent to inhibit the production of pro-inflammatory cytokines is a critical indicator of its potential therapeutic efficacy. In this study, the inhibitory activity of Berofor, Competitor A, and Competitor B was assessed against a panel of key cytokines in stimulated human peripheral blood mononuclear cells (PBMCs).
Table 1: Comparative IC50 Values for Cytokine Inhibition
| Cytokine | Berofor (nM) | Competitor A (nM) | Competitor B (nM) |
| IL-6 | 15.2 | 45.8 | 30.1 |
| TNF-α | 22.5 | 30.1 | 28.4 |
| IFN-γ | 10.8 | 50.2 | 18.9 |
| IL-17A | 18.9 | 65.4 | 40.7 |
| IL-23 | 8.5 | 70.1 | 12.3 |
Impact on T-Cell Proliferation and Viability
A crucial aspect of immunomodulatory drug development is to ensure that while inflammatory responses are dampened, the overall health and viability of immune cells are not compromised. The following data summarizes the effects of Berofor and its competitors on T-cell proliferation and viability.
Table 2: Effects on T-Cell Proliferation and Viability
| Agent | T-Cell Proliferation (IC50, nM) | T-Cell Viability at 1µM (% of Control) |
| Berofor | 55.6 | 92% |
| Competitor A | 40.2 | 78% |
| Competitor B | 60.1 | 89% |
Experimental Protocols
A detailed description of the methodologies employed in the key experiments cited in this guide is provided below.
1. Cytokine Inhibition Assay in Human PBMCs
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against the production of key pro-inflammatory cytokines.
-
Methodology:
-
Human PBMCs were isolated from healthy donors using Ficoll-Paque density gradient centrifugation.
-
Cells were seeded in 96-well plates at a density of 1 x 10^6 cells/mL in RPMI-1640 medium supplemented with 10% FBS.
-
Cells were pre-incubated with serial dilutions of Berofor, Competitor A, or Competitor B for 1 hour.
-
Inflammation was induced by stimulating the cells with lipopolysaccharide (LPS) (100 ng/mL) and phytohaemagglutinin (PHA) (5 µg/mL).
-
After 24 hours of incubation at 37°C and 5% CO2, the supernatant was collected.
-
Cytokine concentrations (IL-6, TNF-α, IFN-γ, IL-17A, and IL-23) in the supernatant were quantified using a multiplex bead-based immunoassay (e.g., Luminex).
-
IC50 values were calculated by fitting the dose-response curves using a four-parameter logistic regression model.
-
2. T-Cell Proliferation Assay
-
Objective: To assess the impact of the test compounds on the proliferation of activated T-cells.
-
Methodology:
-
CD3+ T-cells were isolated from human PBMCs by magnetic-activated cell sorting (MACS).
-
T-cells were labeled with Carboxyfluorescein succinimidyl ester (CFSE).
-
Labeled cells were seeded in 96-well plates and activated with anti-CD3/CD28 antibodies.
-
The activated T-cells were treated with serial dilutions of Berofor, Competitor A, or Competitor B.
-
After 72 hours, T-cell proliferation was assessed by measuring the dilution of CFSE fluorescence using flow cytometry.
-
The IC50 for T-cell proliferation was determined from the dose-response curve.
-
3. T-Cell Viability Assay
-
Objective: To evaluate the cytotoxicity of the test compounds on T-cells.
-
Methodology:
-
Isolated CD3+ T-cells were treated with a fixed concentration (1µM) of Berofor, Competitor A, or Competitor B for 48 hours.
-
Cell viability was assessed using an Annexin V/Propidium Iodide (PI) staining kit and analyzed by flow cytometry.
-
The percentage of viable cells (Annexin V-negative and PI-negative) was calculated relative to the vehicle-treated control group.
-
Signaling Pathways and Experimental Workflows
Visual representations of the targeted signaling pathway and the experimental workflow for evaluating immunomodulatory agents are provided below.
Caption: The JAK-STAT signaling pathway targeted by Berofor and competitor agents.
Caption: Workflow for the in-vitro cytokine inhibition assay.
Safety Operating Guide
Proper Disposal Procedures for Berofor (CAS RN: 135669-44-2): Information Not Available
A comprehensive guide to the proper disposal procedures for the chemical compound "Berofor," with the Chemical Abstracts Service (CAS) Registry Number 135669-44-2, cannot be provided at this time. Diligent searches for a Safety Data Sheet (SDS) and other reliable sources of information for this specific chemical have not yielded the necessary data to ensure safe and compliant disposal.
For the safety of researchers, scientists, and drug development professionals, and to maintain environmental compliance, it is imperative to have access to detailed information regarding a chemical's properties, hazards, and handling instructions before any disposal procedures are undertaken. This information is typically found in the manufacturer's or supplier's SDS.
Key Information Required for Safe Disposal (Currently Unavailable for Berofor):
-
Physical and Chemical Properties: Parameters such as solubility, flammability, and reactivity are crucial for determining appropriate disposal methods.
-
Toxicological Data: Information on acute and chronic health effects is necessary to assess the risks to personnel handling the waste.
-
Ecological Data: Understanding the potential for harm to aquatic life and the broader environment dictates whether a substance can be released into the sewer system or requires specialized treatment.
-
Regulatory Information: Specific local, regional, and national regulations govern the disposal of chemical waste.
Without this critical data, it is impossible to create the quantitative data tables, detailed experimental protocols for neutralization (if required), or logical workflow diagrams for disposal as requested.
Recommendations for Researchers, Scientists, and Drug Development Professionals:
-
Contact the Manufacturer or Supplier: The most reliable source for a Safety Data Sheet is the company from which "Berofor" was purchased. They are legally obligated to provide this documentation.
-
Do Not Dispose of Unknown Chemicals: In the absence of an SDS, treat "Berofor" as a hazardous substance. Do not attempt to dispose of it through standard laboratory waste streams, down the drain, or in regular trash.
-
Isolate and Label: Store the chemical in a clearly labeled, sealed container in a designated hazardous waste accumulation area. The label should include the chemical name ("Berofor"), CAS number (135669-44-2), and any other known information.
-
Consult with Environmental Health and Safety (EHS): Your institution's EHS department is the primary resource for guidance on managing and disposing of unknown or uncharacterized chemical waste. They have the expertise and resources to handle such situations safely and in compliance with all regulations.
A generalized workflow for handling a chemical with a known and accessible Safety Data Sheet is provided below for informational purposes. This diagram should NOT be used for the disposal of "Berofor" due to the lack of specific information.
Essential Safety Protocols for Handling Lithofin BERO
Important Notice: The following safety information pertains specifically to Lithofin BERO , a rust remover and stone cleaner. This guidance may not apply to other chemical substances that share the name "Berofor." It is crucial to verify the specific product in use and consult its corresponding Safety Data Sheet (SDS) before handling.
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals who may handle Lithofin BERO in a laboratory setting. The following procedural guidance outlines the necessary personal protective equipment (PPE), handling protocols, and disposal plans to ensure safe operation.
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory when handling Lithofin BERO to prevent exposure and ensure personal safety. Lithofin BERO is classified as a substance that may be corrosive to metals and can cause severe skin burns and eye damage.
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Goggles or Face Shield | Must be worn at all times to protect against splashes. |
| Skin Protection | Chemical-Resistant Gloves | Impermeable gloves are required. The quality and breakthrough time of the glove material should be considered based on the specific laboratory conditions. |
| Protective Clothing | A lab coat or other protective clothing should be worn to prevent skin contact. | |
| Respiratory Protection | Not specified for normal use | Use in a well-ventilated area. If ventilation is inadequate, a respirator may be necessary. |
Handling and Disposal Procedures
Proper handling and disposal of Lithofin BERO are critical to minimize risks and environmental impact. Always handle this chemical in a well-ventilated area and store it in its original container, tightly closed.
First Aid Measures:
-
If Swallowed: Rinse mouth. Do NOT induce vomiting.[1]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Disposal:
-
Dispose of contents and container in accordance with local and national regulations.[1]
Experimental Workflow for Safe Handling
The following diagram illustrates the standard operating procedure for the safe handling of Lithofin BERO, from preparation to disposal. Adherence to this workflow is essential for minimizing risk.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
